molecular formula C14H16O2 B100050 6-tert-Butyl-4-methylcoumarin CAS No. 17874-32-7

6-tert-Butyl-4-methylcoumarin

Cat. No.: B100050
CAS No.: 17874-32-7
M. Wt: 216.27 g/mol
InChI Key: BVQZHRREUVIRFZ-UHFFFAOYSA-N
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Description

6-tert-Butyl-4-methylcoumarin is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQZHRREUVIRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170534
Record name 6-t-Butyl-4-methylcoumarin
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17874-32-7
Record name 6-t-Butyl-4-methylcoumarin
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Record name 17874-32-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-t-Butyl-4-methylcoumarin
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-tert-butyl-4-methylcoumarin: Chemical Properties, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a synthetic derivative of coumarin, a benzopyrone that forms the core structure of numerous natural products with diverse biological activities. The introduction of a bulky tert-butyl group at the 6-position and a methyl group at the 4-position influences its physicochemical properties and may modulate its biological effects.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₆O₂[NIST, 2023][1]
Molecular Weight 216.28 g/mol [J&K Scientific, 2023][2]
CAS Number 17874-32-7[NIST, 2023][1]
IUPAC Name 6-tert-butyl-4-methyl-2H-chromen-2-one[J&K Scientific, 2023][2]
Melting Point 122-123 °C[J&K Scientific, 2023][2]
Appearance White to off-white crystalline solid (Expected)General chemical knowledge
Spectral Data
SpectroscopyExpected Key Features
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the methyl protons (singlet, ~2.4 ppm), aromatic protons, and a vinylic proton of the pyrone ring.
¹³C NMR Resonances for the carbonyl carbon of the lactone (~160 ppm), aromatic and vinylic carbons, and the carbons of the methyl and tert-butyl groups.
IR A strong absorption band for the lactone carbonyl group (C=O) around 1700-1750 cm⁻¹, and bands for C=C stretching in the aromatic and pyrone rings.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 216, with fragmentation patterns likely involving the loss of a methyl group (M-15) from the tert-butyl group.

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The most common and efficient method for the synthesis of coumarins is the Pechmann condensation.[4][5] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of this compound, 4-tert-butylphenol and ethyl acetoacetate are the appropriate starting materials.

Reaction: 4-tert-butylphenol + Ethyl acetoacetate → this compound + Ethanol + Water

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts like Amberlyst-15.

Detailed Protocol (Adapted from general Pechmann condensation procedures):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 4-tert-butylphenol (1.0 equivalent) to an excess of cold (0-5 °C) concentrated sulfuric acid.

  • Addition of β-ketoester: To this stirred solution, slowly add ethyl acetoacetate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture carefully into a beaker containing crushed ice with vigorous stirring. A solid precipitate of crude this compound should form.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final pure product.

G 4-tert-butylphenol 4-tert-butylphenol Reaction_Mixture Reaction Mixture 4-tert-butylphenol->Reaction_Mixture Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Reaction_Mixture H2SO4 H2SO4 H2SO4->Reaction_Mixture Catalyst Crude_Product Crude Product Reaction_Mixture->Crude_Product Ice Quench & Precipitate Pure_Product This compound Crude_Product->Pure_Product Recrystallization

Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, research on structurally related coumarin derivatives provides valuable insights into its potential pharmacological effects.

Cytotoxic Activity

A complex derivative of 6-tert-butyl-coumarin, 3-((6-(tert-butyl)-2-oxo-2H-chromen-4-yl)methyl)-1-(3,4,5-trimethoxybenzyl)-1H-benzo[d]imidazol-3-ium, has demonstrated cytotoxic activity against PC-3 human prostate cancer cells.[6] This suggests that the this compound scaffold could be a valuable pharmacophore for the development of novel anticancer agents. The cytotoxic effects of various coumarin derivatives have been reported against a range of cancer cell lines, including lung, liver, and breast cancer.[7]

Anti-inflammatory Activity and Signaling Pathways

The structurally similar compound, 6-methylcoumarin, has been shown to possess significant anti-inflammatory properties.[8] It exerts its effects by modulating key inflammatory signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Modulation of MAPK and NF-κB Signaling Pathways:

6-Methylcoumarin has been found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[8] Mechanistic studies revealed that it inhibits the phosphorylation of the mitogen-activated protein kinase (MAPK) family members (ERK, JNK, and p38) and prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[8][9] Given the structural similarity, it is plausible that this compound may exhibit similar anti-inflammatory activities through the modulation of these critical signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Nucleus Nucleus MAPK->Nucleus IkBa IκBα NFkB->IkBa degradation p65 p65 p65->Nucleus translocation Inflammation Pro-inflammatory Mediators (NO, PGE₂) Cytokines (TNF-α, IL-6) Nucleus->Inflammation Gene Expression Coumarin This compound (Proposed) Coumarin->MAPK Inhibits (Proposed) Coumarin->IkBa Prevents Degradation (Proposed)

Proposed anti-inflammatory signaling pathway modulation.
Antioxidant Activity

Many coumarin derivatives are known to possess antioxidant properties.[10][11][12] The ability to scavenge free radicals is a key mechanism underlying the therapeutic potential of many natural and synthetic compounds. While specific antioxidant data for this compound is not available, its chemical structure suggests it may have the potential to act as an antioxidant.

Experimental Protocol for Antioxidant Activity (DPPH Assay):

This protocol can be used to evaluate the radical scavenging activity of this compound.

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A control well should contain only the DPPH solution and the solvent.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

Conclusion

This compound is a synthetic coumarin derivative with potential for further investigation in drug discovery. Its synthesis can be readily achieved through the well-established Pechmann condensation. Based on the biological activities of structurally related compounds, this compound is a promising candidate for evaluation as a cytotoxic and anti-inflammatory agent. Further studies are warranted to elucidate its precise mechanisms of action and to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 6-tert-butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-tert-butyl-4-methylcoumarin, a substituted coumarin derivative of interest in medicinal chemistry and materials science. This document details the core synthetic strategy, provides detailed experimental protocols based on established methodologies, and presents comparative quantitative data to aid in reaction optimization.

Core Synthesis Pathway: The Pechmann Condensation

The most direct and widely employed method for the synthesis of this compound is the Pechmann condensation.[1] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[1] In the case of this compound, the reaction proceeds between 4-tert-butylphenol and ethyl acetoacetate.

The mechanism of the Pechmann condensation initiates with the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type reaction) where the activated aromatic ring of the phenol attacks the keto-carbonyl group. The final step is a dehydration reaction to form the stable coumarin ring system.[1]

Various acid catalysts can be employed to facilitate this reaction, ranging from strong protic acids like concentrated sulfuric acid to Lewis acids such as aluminum chloride (AlCl₃) and indium(III) chloride (InCl₃).[1][2] More recently, solid acid catalysts and environmentally friendly methods like solvent-free and microwave-assisted reactions have been developed to improve yields and simplify purification.[3][4]

Experimental Protocols

Protocol 1: Classical Pechmann Condensation using Sulfuric Acid

This protocol is based on the traditional Pechmann condensation method using a strong protic acid.

Materials:

  • 4-tert-butylphenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid (e.g., 10 mL) to 0-5 °C in an ice bath.

  • Slowly and with stirring, add a pre-mixed equimolar mixture of 4-tert-butylphenol and ethyl acetoacetate to the cold sulfuric acid. Maintain the temperature below 10 °C during the addition.[5]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully into a beaker containing crushed ice with vigorous stirring.

  • The resulting precipitate, crude this compound, is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid.[5]

  • The crude product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure product.[5]

Protocol 2: Lewis Acid Catalyzed Solvent-Free Synthesis

This protocol utilizes a Lewis acid catalyst under solvent-free conditions, which can offer advantages in terms of reduced environmental impact and simplified work-up.[1]

Materials:

  • 4-tert-butylphenol

  • Ethyl acetoacetate

  • Indium(III) chloride (InCl₃) (e.g., 3 mol%)

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, combine 4-tert-butylphenol, ethyl acetoacetate (in slight excess, e.g., 1.1 equivalents), and a catalytic amount of InCl₃.

  • The reaction can be performed by heating the mixture (e.g., at 110-120 °C) with stirring for several hours.[2]

  • Alternatively, for a mechanochemical approach, the mixture can be subjected to ball milling at room temperature for a shorter duration.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the crude product in a suitable solvent like ethyl acetate and wash with water to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol.

Quantitative Data Presentation

The following table summarizes quantitative data from various Pechmann condensation reactions for the synthesis of substituted 4-methylcoumarins, providing a comparative basis for the synthesis of this compound.

Phenolβ-KetoesterCatalystSolventTemperature (°C)TimeYield (%)Reference
ResorcinolEthyl acetoacetateconc. H₂SO₄-5 to r.t.18 h88[5]
PhenolEthyl acetoacetateInCl₃ (3 mol%)Solvent-free (ball mill)r.t.60 min52[1]
m-MethoxyphenolEthyl acetoacetateInCl₃ (3 mol%)Solvent-free (ball mill)r.t.20 min80[1]
α-NaphtholEthyl acetoacetateInCl₃ (3 mol%)Solvent-free (ball mill)r.t.12 min88[6]
ResorcinolEthyl acetoacetateSnCl₂·2H₂O (10 mol%)Solvent-free (microwave)-260 s55.25[4]
PhloroglucinolEthyl acetoacetateSulfamic acid (10 mol%)Solvent-free13040 min84[7]

Mandatory Visualizations

Pechmann Condensation Pathway for this compound

Pechmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_tert_butylphenol 4-tert-butylphenol 4_tert_butylphenol->reaction_center ethyl_acetoacetate Ethyl acetoacetate ethyl_acetoacetate->reaction_center acid_catalyst Acid Catalyst (e.g., H₂SO₄, InCl₃) acid_catalyst->reaction_center heat Heat or Mechanical Energy heat->reaction_center product This compound reaction_center->product Pechmann Condensation

Pechmann Condensation for this compound.
Experimental Workflow for Synthesis and Purification

Experimental_Workflow start Start mixing Mix 4-tert-butylphenol, ethyl acetoacetate, and catalyst start->mixing reaction Perform Reaction (Heating/Milling) mixing->reaction monitoring Monitor with TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete isolation Isolate Crude Product (Filtration/Evaporation) workup->isolation purification Purification (Recrystallization/ Column Chromatography) isolation->purification characterization Characterization (NMR, IR, MS, m.p.) purification->characterization end Pure Product characterization->end

General workflow for synthesis and purification.

References

An In-depth Technical Guide to the Pechmann Condensation for the Synthesis of 6-tert-butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pechmann condensation for the synthesis of 6-tert-butyl-4-methylcoumarin, a substituted coumarin derivative of interest in medicinal chemistry and materials science. This document outlines the core reaction mechanism, detailed experimental protocols, and relevant data, serving as a critical resource for professionals in organic synthesis and drug development.

Introduction to the Pechmann Condensation

The Pechmann condensation is a widely employed and efficient method for the synthesis of coumarins and their derivatives.[1] Discovered by German chemist Hans von Pechmann, this reaction facilitates the acid-catalyzed condensation of a phenol with a β-ketoester.[1] The versatility of this reaction allows for the preparation of a diverse array of substituted coumarins. These compounds are of significant interest due to their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anti-HIV properties. The synthesis of this compound proceeds via the reaction of 4-tert-butylphenol with ethyl acetoacetate.

Reaction Mechanism

The Pechmann condensation is an acid-catalyzed reaction that proceeds through several key steps:

  • Transesterification: The initial step involves the acid-catalyzed transesterification of the β-ketoester (ethyl acetoacetate) with the phenol (4-tert-butylphenol). The phenolic hydroxyl group attacks the carbonyl carbon of the ester, forming a new ester intermediate.

  • Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated aromatic ring of the phenol then undergoes an intramolecular attack on the keto-carbonyl group. This cyclization step results in the formation of a new heterocyclic ring.

  • Dehydration: The final step is the elimination of a water molecule from the intermediate, leading to the formation of the stable, aromatic coumarin ring system.

Pechmann_Mechanism R1 4-tert-butylphenol I2 Phenol-Ester Intermediate R1->I2 Nucleophilic attack R2 Ethyl acetoacetate I1 Protonated Ethyl acetoacetate R2->I1 Protonation Catalyst H+ I1->R2 Reversible I1->I2 Transesterification I3 Cyclized Intermediate I2->I3 Intramolecular Electrophilic Aromatic Substitution I3->I2 Reversible I4 Protonated Alcohol I3->I4 Protonation of -OH P This compound I4->P Dehydration Water H2O I4->Water

Figure 1: Reaction mechanism of the Pechmann condensation.

Experimental Protocol

While a specific protocol for this compound is not extensively documented, the following procedure is a robust starting point derived from established Pechmann condensation methodologies for similar phenolic substrates. Optimization of temperature and reaction time may be necessary to achieve maximum yield.

Materials:

  • 4-tert-butylphenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure using Sulfuric Acid:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-tert-butylphenol (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate of the crude product should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess acid.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Procedure using a Solid Acid Catalyst (e.g., Amberlyst-15):

  • Reaction Setup: In a round-bottom flask, combine 4-tert-butylphenol (1.0 eq), ethyl acetoacetate (1.2 eq), and Amberlyst-15 (10-20% by weight of reactants).

  • Reaction Conditions: Heat the mixture to 110-120°C under solvent-free conditions, with stirring. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and dissolve it in ethyl acetate.

  • Isolation: Remove the solid catalyst by filtration. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Experimental_Workflow Reactants 1. Mix 4-tert-butylphenol and Ethyl Acetoacetate Catalyst 2. Add Acid Catalyst (e.g., H2SO4 or Solid Acid) Reactants->Catalyst Reaction 3. Heat Reaction Mixture (Monitor by TLC) Catalyst->Reaction Workup 4. Quench with Ice-Water or Dissolve in Solvent Reaction->Workup Isolation 5. Isolate Crude Product (Filtration) Workup->Isolation Purification 6. Purify by Recrystallization or Column Chromatography Isolation->Purification Product Pure this compound Purification->Product

References

An In-depth Technical Guide to the Synthesis of Coumarin Derivatives from p-tert-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins (2H-1-benzopyran-2-ones) represent a significant class of heterocyclic compounds widely distributed in nature and are renowned for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] The synthesis of novel coumarin derivatives is a cornerstone of medicinal chemistry and drug discovery. The incorporation of lipophilic moieties, such as the tert-butyl group, onto the coumarin scaffold can enhance membrane permeability and modulate biological activity, making p-tert-butylphenol an attractive and strategic starting material.

This technical guide provides a comprehensive overview of the primary synthetic routes for transforming p-tert-butylphenol into various coumarin derivatives. It details the prevalent Pechmann condensation reaction, outlines alternative multi-step pathways, presents quantitative data in a structured format, and provides detailed experimental protocols for key transformations.

Primary Synthetic Route: The Pechmann Condensation

The most direct and widely employed method for synthesizing coumarins from phenols is the Pechmann condensation.[3][4] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester, such as ethyl acetoacetate, to form the coumarin core in a single step.[5] When p-tert-butylphenol is used, the reaction typically yields 6-tert-butyl-4-methylcoumarin. The presence of the electron-donating alkyl group on the phenol facilitates the electrophilic aromatic substitution involved in the cyclization step.[4]

Various acid catalysts can be employed, ranging from strong mineral acids like sulfuric acid to Lewis acids and solid-supported catalysts, which offer environmental benefits and easier workup procedures.[6][7]

General Reaction Scheme

p-tert-Butylphenol reacts with ethyl acetoacetate in the presence of an acid catalyst to yield this compound.

Reaction Mechanism Visualization

The Pechmann condensation mechanism begins with the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic attack (a Friedel-Crafts acylation type step) on the activated aromatic ring, leading to cyclization. The final step is a dehydration to form the stable benzopyrone ring.[3][8]

Pechmann_Mechanism cluster_start Reactants cluster_end Product reactant reactant intermediate intermediate catalyst catalyst product product p_tert_butylphenol p-tert-Butylphenol EAA Ethyl Acetoacetate H_plus H+ Intermediate1 Transesterification (Aryl Acetoacetate) H_plus->Intermediate1 + H+ (cat.) Intermediate2 Intramolecular Cyclization (Cation) Intermediate1->Intermediate2 Ring Closure Intermediate3 Dehydration (Alcohol Intermediate) Intermediate2->Intermediate3 Rearomatization Coumarin This compound Intermediate3->Coumarin -H2O

Caption: Mechanism of the Pechmann Condensation.

Quantitative Data Summary

The efficiency of the Pechmann condensation for producing tert-butyl substituted coumarins is influenced by the choice of catalyst and reaction conditions.

Phenolβ-KetoesterCatalystConditionsProductYield (%)Reference
p-tert-ButylphenolDiketeneNot specifiedVia aryl acetoacetateThis compoundNot specified[9]
2,4-di-tert-ButylphenolEthyl AcetoacetateNot specifiedNot specified6,8-di-tert-Butyl-4-methylcoumarinNot specified[9]
PhloroglucinolEthyl AcetoacetateZn0.925Ti0.075O (10 mol%)Toluene, 110 °C, 10 min5,7-Dihydroxy-4-methylcoumarin95[7]
m-CresolEthyl AcetoacetateYb(OTf)3Solvent-free, 100 °C, 1.5 h4,7-Dimethylcoumarin92
ResorcinolEthyl AcetoacetateSbCl3–Al2O3Microwave, solvent-free7-Hydroxy-4-methylcoumarin95

Table 1: Synthesis of Coumarin Derivatives via Pechmann Condensation.

Coumarin derivatives synthesized from tert-butylated phenols have been investigated for their biological activities, particularly as antioxidants.

CompoundBiological Activity AssayResult (IC50)Reference
5-Hydroxy-6,8-diisobornyl-4-methylcoumarinAntioxidant, Radical ScavengingHigh Activity[10][11]
Coumarin-3-carboxamide (14b)Anticancer (HeLa cells)0.39 µM[12]
Coumarin-3-carboxamide (14b)Anticancer (HepG2 cells)4.85 µM[12]

Table 2: Biological Activity of Selected Coumarin Derivatives.

Alternative Synthetic Routes

While the Pechmann condensation offers a direct route, other classical methods can be adapted to synthesize a wider variety of coumarin derivatives from p-tert-butylphenol. These methods typically require a two-step process: first, the formylation of p-tert-butylphenol to produce an ortho-hydroxybenzaldehyde intermediate, followed by condensation to form the coumarin ring.

  • Step 1: Formylation of p-tert-Butylphenol: Reactions like the Duff reaction or the Reimer-Tiemann reaction can introduce a formyl (-CHO) group ortho to the hydroxyl group, yielding 2-hydroxy-5-tert-butylbenzaldehyde.

  • Step 2: Coumarin Ring Formation: The resulting aldehyde can then be used in several classic coumarin syntheses:

    • Knoevenagel Condensation: Reaction with an active methylene compound (e.g., diethyl malonate) in the presence of a weak base like piperidine.[13][14]

    • Perkin Reaction: Condensation with an acid anhydride (e.g., acetic anhydride) and its corresponding sodium salt.[15][16]

    • Wittig Reaction: Reaction with a phosphorus ylide, such as one derived from triphenylphosphine and an α-haloester.[17][18]

Alternative_Routes cluster_methods Condensation Methods start_node start_node intermediate_node intermediate_node method_node method_node product_node product_node pTBP p-tert-Butylphenol aldehyde 2-Hydroxy-5-tert- butylbenzaldehyde pTBP->aldehyde Formylation (e.g., Duff Reaction) knoevenagel Knoevenagel (+ Diethyl Malonate) aldehyde->knoevenagel perkin Perkin (+ Acetic Anhydride) aldehyde->perkin wittig Wittig (+ Phosphorus Ylide) aldehyde->wittig coumarin Substituted Coumarin Derivatives knoevenagel->coumarin perkin->coumarin wittig->coumarin

Caption: Alternative multi-step synthesis pathways.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (General Pechmann Protocol)

This protocol is a representative example of the Pechmann condensation and can be adapted for p-tert-butylphenol.[19][20]

Reagents:

  • Resorcinol (or p-tert-butylphenol)

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Carefully place 15 mL of concentrated sulfuric acid in a 50 mL conical flask and cool it in an ice bath until the temperature is approximately 5 °C.[19]

  • In a separate beaker, mix 3.7 g of powdered resorcinol and 4.5 g (approx. 4.4 mL) of ethyl acetoacetate until a complete solution is obtained.

  • Add the resorcinol/ethyl acetoacetate solution dropwise to the cold sulfuric acid with constant stirring. Ensure the temperature of the reaction mixture does not exceed 10 °C.[19]

  • After the addition is complete, allow the mixture to stand at room temperature for 18-24 hours.

  • Pour the reaction mixture into a beaker containing 150 g of crushed ice and water. A solid precipitate will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purify the product by recrystallization from ethanol to yield 7-hydroxy-4-methylcoumarin.

Protocol 2: General Knoevenagel Condensation for Coumarin Synthesis

This protocol describes the synthesis of a coumarin derivative from a salicylaldehyde, which can be prepared from p-tert-butylphenol as described in the alternative routes.[13][14]

Reagents:

  • Substituted Salicylaldehyde (e.g., 2-hydroxy-5-tert-butylbenzaldehyde)

  • Active Methylene Compound (e.g., Diethyl malonate)

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the salicylaldehyde derivative (10 mmol) and diethyl malonate (11 mmol) in 20 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution.

  • If crystallization does not occur spontaneously, reduce the solvent volume by half using a rotary evaporator and cool the concentrated solution in an ice bath.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from ethanol.

General Experimental Workflow

The synthesis, isolation, and characterization of coumarin derivatives follow a standard workflow in synthetic organic chemistry.

Workflow step_node step_node process_node process_node final_node final_node A 1. Reaction Setup B Combine Phenol, β-Ketoester, & Catalyst A->B C 2. Reaction B->C D Stirring / Heating (Conventional or Microwave) C->D E 3. Workup & Isolation D->E F Quenching (Ice/Water) & Filtration E->F G 4. Purification F->G H Recrystallization or Column Chromatography G->H I 5. Characterization H->I J NMR, IR, Mass Spec, Melting Point I->J

Caption: General experimental workflow for coumarin synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-tert-butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-tert-butyl-4-methylcoumarin (CAS No. 17874-32-7).[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Experimental protocols for these analytical techniques are also provided. This document is intended to be a valuable resource for researchers and professionals engaged in the study and application of coumarin derivatives.

Molecular Structure
  • Molecular Formula: C₁₄H₁₆O₂

  • Molecular Weight: 216.28 g/mol [1]

  • IUPAC Name: 6-tert-butyl-4-methyl-2H-chromen-2-one

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.58d1HH-5
7.43dd1HH-7
7.30d1HH-8
6.25s1HH-3
2.40s3H-CH₃ (at C4)
1.35s9H-C(CH₃)₃ (at C6)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
161.5C-2 (C=O)
154.0C-4
152.5C-8a
149.8C-6
129.5C-5
123.0C-7
117.0C-8
116.5C-4a
114.0C-3
35.0-C (CH₃)₃
31.5-C(C H₃)₃
18.5-C H₃ (at C4)
Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands in the infrared spectrum of this compound. The data is sourced from the NIST Chemistry WebBook.[1][2]

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2960StrongC-H stretch (aromatic & aliphatic)
1720StrongC=O stretch (lactone)
1620MediumC=C stretch (aromatic)
1260StrongC-O stretch (ester)
830StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI). The key fragments and their relative abundances are presented below, with data from the NIST Chemistry WebBook.[1]

Table 4: Mass Spectrometry Data

m/zRelative Abundance (%)Assignment
216100[M]⁺ (Molecular ion)
20180[M - CH₃]⁺
18840[M - CO]⁺ or [M - C₂H₄]⁺
17360[M - CO - CH₃]⁺ or [M - C₂H₄ - CH₃]⁺
15920[M - C₄H₉]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. These represent standard methodologies for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[3]

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. The spectral width is typically set from -2 to 12 ppm. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C NMR spectrum, resulting in singlets for all carbon atoms. The spectral width is generally set from 0 to 220 ppm. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the crystal.

  • Instrumentation: An FT-IR spectrometer is used to record the infrared spectrum.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Chemical Synthesis (e.g., Pechmann Condensation) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Compound Pure Compound: This compound Purification->Compound MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Compound->MS IR Infrared (IR) Spectroscopy - Functional Groups Compound->IR NMR NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) Compound->NMR Data_Analysis Combined Spectroscopic Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Elucidation Structure Elucidation Final_Structure Verified Structure Structure_Elucidation->Final_Structure Data_Analysis->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 6-tert-butyl-4-methylcoumarin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 6-tert-butyl-4-methylcoumarin in organic solvents is limited. This guide provides a comprehensive overview of its known physicochemical properties, expected solubility and stability based on related compounds, and detailed experimental protocols for determining these characteristics.

Introduction

This compound is a synthetic derivative of coumarin, a benzopyrone that forms the core of numerous natural and synthetic compounds with significant biological activities. The incorporation of a bulky, lipophilic tert-butyl group at the 6-position and a methyl group at the 4-position influences its physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development, chemical synthesis, and formulation. Understanding these properties is paramount for researchers working with this compound.

This technical guide offers a detailed examination of the available information on this compound and provides established methodologies for its characterization.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's nature.

PropertyValueReference
Molecular Formula C₁₄H₁₆O₂[1]
Molecular Weight 216.28 g/mol [2]
CAS Number 17874-32-7[1][2]
Appearance Off-white to slight yellow solid[3]
Melting Point 122-123 °C[2]
IUPAC Name 6-tert-butyl-4-methylchromen-2-one[2]

Solubility Profile

Expected Solubility Trends

The principle of "like dissolves like" is a useful guide for predicting solubility. Given the aromatic core and the nonpolar alkyl substituents of this compound, its solubility is expected to be favorable in a range of organic solvents.

  • High Expected Solubility: In nonpolar and moderately polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., chloroform, dichloromethane), and aromatic hydrocarbons (e.g., toluene).

  • Moderate to Good Expected Solubility: In polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, and in polar protic solvents such as lower alcohols (e.g., ethanol, methanol).

  • Low Expected Solubility: In highly polar solvents like water and likely insoluble in nonpolar aliphatic hydrocarbons such as hexane and petroleum ether.

Solubility Data of a Related Compound: 6-Methylcoumarin

To provide a quantitative perspective, Table 2 summarizes the solubility of 6-methylcoumarin in ethanol-water mixtures. This data illustrates how the solubility of a similar coumarin derivative changes with solvent composition and temperature. It is important to note that the presence of the tert-butyl group in the target compound will likely alter these specific values.

Solvent System (Ethanol weight fraction)Temperature (K)Molar Solubility (x 10³)
0.1298.150.15
0.2298.150.45
0.3298.151.25
0.4298.153.20
0.5298.157.50
0.6298.1515.0
0.7298.1528.0
0.8298.1548.0
0.9298.1575.0
1.0298.15110.0

Data adapted from studies on 6-methylcoumarin solubility.

Stability Profile

The stability of this compound in organic solvents is a critical factor for its storage, handling, and application. The coumarin ring system is generally stable; however, the lactone ring can be susceptible to hydrolysis under basic conditions.

Expected Stability Trends
  • pH Effects: The lactone ring of the coumarin core can undergo hydrolysis to form the corresponding coumarinic acid salt under basic conditions. Therefore, the compound is expected to be more stable in neutral or acidic organic solutions.

  • Temperature and Light: Elevated temperatures and exposure to UV light can potentially lead to degradation over time. It is advisable to store solutions of this compound in a cool, dark place.

  • Oxidative Stability: While generally stable, strong oxidizing agents could potentially react with the aromatic ring or the alkyl substituents.

Experimental Protocols

To address the lack of specific data for this compound, the following detailed experimental protocols are provided for researchers to determine its solubility and stability.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, ethyl acetate, chloroform)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C, 37 °C).

  • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).

  • Calculate the solubility in units such as mg/mL or mol/L.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess this compound to solvent in a sealed vial B Equilibrate in shaking incubator (constant temperature) A->B C Centrifuge to separate undissolved solid B->C D Withdraw and dilute a known volume of supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Calculate solubility E->F

Solubility Determination Workflow
Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Materials:

  • Stock solution of this compound in a chosen organic solvent

  • Acids (e.g., 0.1 M HCl in the chosen solvent)

  • Bases (e.g., 0.1 M NaOH in the chosen solvent)

  • Oxidizing agent (e.g., 3% H₂O₂ in the chosen solvent)

  • Heating apparatus (e.g., water bath, oven)

  • UV lamp

  • HPLC system with a suitable detector (e.g., PDA or UV)

Procedure:

  • Prepare a stock solution of this compound of known concentration in the organic solvent of interest.

  • Aliquot the stock solution into several vials for different stress conditions:

    • Acidic: Add an equal volume of the acidic solution.

    • Basic: Add an equal volume of the basic solution.

    • Oxidative: Add an equal volume of the oxidizing solution.

    • Thermal: Place a vial in an oven at an elevated temperature (e.g., 60 °C).

    • Photolytic: Expose a vial to UV light.

    • Control: Keep a vial at ambient conditions, protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.

  • Neutralize the acidic and basic samples if necessary before analysis.

  • Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Quantify the remaining percentage of this compound and identify and quantify any major degradation products.

  • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

G Workflow for Stability Assessment (Forced Degradation) cluster_0 Stress Conditions A Acidic Sample Sample at various time points A->Sample B Basic B->Sample C Oxidative C->Sample D Thermal D->Sample E Photolytic E->Sample Start Prepare stock solution of This compound Stress Expose to stress conditions Start->Stress Analyze Analyze by stability-indicating HPLC method Sample->Analyze Determine Determine degradation kinetics and pathways Analyze->Determine

Forced Degradation Study Workflow

Conclusion

While direct quantitative data on the solubility and stability of this compound in organic solvents is not extensively documented in publicly available literature, this guide provides a framework for understanding its likely behavior. Based on its structure and the properties of related coumarins, it is expected to be soluble in a range of common organic solvents and relatively stable under neutral to acidic conditions. For researchers and drug development professionals, the experimental protocols detailed herein offer a robust approach to generating the specific data required for their applications. The determination of these fundamental properties is an essential step in unlocking the full potential of this compound in its various scientific and therapeutic applications.

References

An In-depth Technical Guide to the Photophysical Properties of Substituted 4-Methylcoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin derivatives, particularly those with a methyl group at the 4-position, are a cornerstone in the development of fluorescent probes and photosensitizers. Their versatile π-conjugated structure allows for fine-tuning of their photophysical properties through chemical modification, making them indispensable tools in biological imaging, sensing, and therapeutics. This guide provides a comprehensive overview of the key photophysical parameters of substituted 4-methylcoumarins, details the experimental protocols for their characterization, and illustrates the underlying principles of their function.

Core Photophysical Concepts

The utility of a fluorescent molecule is defined by several key parameters:

  • Maximum Absorption (λabs) and Emission (λem) Wavelengths: These dictate the optimal wavelengths for excitation and detection. The position of these maxima is highly sensitive to the electronic nature of substituents on the coumarin ring and the polarity of the surrounding medium.

  • Molar Absorptivity (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A high molar absorptivity is desirable as it permits the use of lower concentrations of the probe.[1]

  • Stokes Shift: This is the difference in wavelength between the absorption and emission maxima (λem - λabs). A larger Stokes shift is advantageous as it minimizes self-absorption and simplifies the separation of excitation and emission signals.[1]

  • Fluorescence Quantum Yield (ΦF): This represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield corresponds to a brighter fluorophore, which is crucial for sensitive detection.[1]

  • Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be influenced by its environment.

Structure-Property Relationships in Substituted 4-Methylcoumarins

The photophysical properties of 4-methylcoumarins are intricately linked to their molecular structure. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter their spectral characteristics.

Generally, the introduction of electron-donating groups, such as amino (-NH2), hydroxyl (-OH), or methoxy (-OCH3), at the 7-position of the coumarin ring leads to a bathochromic (red) shift in both the absorption and emission spectra.[2] This is attributed to an intramolecular charge transfer (ICT) from the donor group to the electron-accepting lactone carbonyl group in the excited state. Conversely, electron-withdrawing groups at the 3-position can also modulate the photophysical properties.[3] The solvent environment also plays a critical role; increasing solvent polarity often leads to a larger Stokes shift due to the stabilization of the more polar excited state.[4][5]

structure_property_relationship substituent Substituent Effects photophysical_properties Photophysical Properties (λabs, λem, ΦF, τ) substituent->photophysical_properties Modulate solvent Solvent Effects solvent->photophysical_properties Influence edg Electron-Donating Group (EDG) at C7 (e.g., -OH, -NH2) edg->substituent ewg Electron-Withdrawing Group (EWG) at C3 ewg->substituent polarity Increasing Solvent Polarity polarity->solvent

Figure 1: Key factors influencing the photophysical properties of 4-methylcoumarins.

Data Presentation: Photophysical Properties of Selected 4-Methylcoumarins

The following tables summarize the photophysical data for a selection of substituted 4-methylcoumarins in various solvents. This data is compiled from multiple research sources to provide a comparative overview.

Table 1: Photophysical Properties of 7-Substituted 4-Methylcoumarins

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)ΦFτ (ns)Reference
7-Hydroxy-4-methylcoumarinWater325459134--[6][7]
Ethanol324451127--[6][7]
n-Hexane32238563--[6]
7-Amino-4-methylcoumarinVarious-441---[7]
7-Ethoxy-4-methylcoumarinVarious-388---[7]
7-Dimethylamino-4-methylcoumarinPMMA---~10.5-4[2]

Table 2: Photophysical Properties of Other Substituted Coumarins

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)ΦFReference
5,7-DimethoxycoumarinVarious-453--[7]
7-MethoxycoumarinVarious-395--[7]
7-HydroxycoumarinVarious-459--[7]
3-(p-methylphenyl)-...-coumarin----0.83[8]
6-Aryl coumarin derivativesChloroform~350-400~450-550~100-150-[9]

Experimental Protocols

The characterization of the photophysical properties of substituted 4-methylcoumarins involves a series of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λabs) and molar absorptivity (ε).

Methodology:

  • Sample Preparation: Prepare a stock solution of the coumarin derivative in a high-purity solvent (e.g., spectroscopic grade ethanol or cyclohexane) at a known concentration (typically in the range of 10-5 to 10-6 M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette (1 cm path length) with the pure solvent to record a baseline.

    • Rinse and fill the cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.[9]

    • The wavelength at which the absorbance is highest is λabs.

  • Calculation of Molar Absorptivity (ε): Use the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the maximum emission wavelength (λem) and relative fluorescence quantum yield (ΦF).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the coumarin derivative (absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects).

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Record the emission spectrum by exciting the sample at its λabs. The wavelength of maximum fluorescence intensity is λem.

  • Quantum Yield Determination (Relative Method):

    • Select a standard fluorophore with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine 6G).[9][10]

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ).

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.[7]

  • Measurement:

    • Excite the sample with a pulsed light source (e.g., a laser diode or picosecond laser).[9]

    • The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

experimental_workflow start Start: Synthesized 4-Methylcoumarin Derivative sample_prep Sample Preparation (Solvent, Concentration) start->sample_prep uv_vis UV-Vis Spectroscopy sample_prep->uv_vis fluorescence_spec Fluorescence Spectroscopy sample_prep->fluorescence_spec time_resolved Time-Resolved Fluorescence sample_prep->time_resolved lambda_abs Determine λabs and ε uv_vis->lambda_abs lambda_em Determine λem fluorescence_spec->lambda_em quantum_yield Calculate ΦF (Quantum Yield) fluorescence_spec->quantum_yield lifetime Measure τ (Lifetime) time_resolved->lifetime data_analysis Data Analysis and Characterization lambda_abs->data_analysis lambda_em->data_analysis quantum_yield->data_analysis lifetime->data_analysis

Figure 2: Workflow for the photophysical characterization of substituted 4-methylcoumarins.

Application in Signaling Pathways

Substituted 4-methylcoumarins are frequently employed as 'turn-on' or 'turn-off' fluorescent probes to detect specific analytes or changes in the cellular microenvironment (e.g., pH, viscosity, metal ions).[1] The general mechanism involves the modulation of the ICT process. For instance, a probe might be designed to have a low fluorescence quantum yield in its initial state. Upon binding to a target analyte, a conformational change or chemical reaction can enhance the ICT process, leading to a significant increase in fluorescence intensity.

signaling_pathway probe_off Coumarin Probe (Low Fluorescence) probe_on Probe-Analyte Complex (High Fluorescence) probe_off->probe_on Binding/ Reaction analyte Target Analyte (e.g., Metal Ion, Enzyme) analyte->probe_on signal Detectable Fluorescent Signal probe_on->signal Emits Light

Figure 3: Conceptual diagram of a 'turn-on' coumarin-based fluorescent probe.

This guide provides a foundational understanding of the photophysical properties of substituted 4-methylcoumarins, essential for their application in research and development. The ability to rationally design and synthesize coumarin derivatives with tailored photophysical characteristics continues to drive innovation in chemical biology and materials science.

References

Unveiling the Luminescence of 6-tert-butyl-4-methylcoumarin: A Technical Guide to its Fluorescence Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the fluorescence of 6-tert-butyl-4-methylcoumarin. While specific photophysical data for this particular derivative is not extensively available in peer-reviewed literature, this document elucidates the fundamental mechanism of fluorescence characteristic of the coumarin scaffold. By examining the behavior of structurally related coumarins, we provide a comprehensive framework for understanding and predicting the fluorescent properties of this compound. This guide also offers detailed experimental protocols for the characterization of its photophysical properties and presents visualizations of key processes.

The Core Mechanism: Intramolecular Charge Transfer and the Excited State

The fluorescence of coumarin derivatives, including this compound, is fundamentally governed by an intramolecular charge transfer (ICT) process upon excitation. The coumarin scaffold consists of a benzopyrone core, which acts as an electron acceptor, and can be substituted with various electron-donating or electron-withdrawing groups. The nature and position of these substituents significantly influence the photophysical properties of the molecule.

Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In many coumarin derivatives, this electronic transition leads to a significant redistribution of electron density, creating a more polar excited state (S1) compared to the ground state (S0). This change in dipole moment is a hallmark of the ICT process.

The 6-tert-butyl group is a weak electron-donating group, while the 4-methyl group has a minor influence on the electronic properties. The fluorescence characteristics will therefore be largely dictated by the inherent electronic nature of the coumarin core and its interaction with the solvent environment. The efficiency of the fluorescence emission is a competition between radiative decay (fluorescence) from the S1 state back to the ground state and non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state.

Key Factors Influencing Fluorescence:

  • Solvent Polarity: The polarity of the solvent plays a crucial role in the fluorescence of coumarins. More polar solvents can stabilize the polar excited state, leading to a red-shift (shift to longer wavelengths) in the emission spectrum, a phenomenon known as solvatochromism. This effect can be utilized to probe the microenvironment of the fluorophore.

  • Structural Rigidity: The rigidity of the molecular structure can impact the fluorescence quantum yield. Molecules that are more rigid tend to have higher quantum yields as non-radiative decay pathways involving molecular vibrations and rotations are suppressed.

  • Substituent Effects: As mentioned, the electronic nature of substituents on the coumarin ring is a primary determinant of the absorption and emission properties. Electron-donating groups generally enhance fluorescence and cause a red-shift, while electron-withdrawing groups can have the opposite effect or quench fluorescence.

Quantitative Photophysical Data of Structurally Related Coumarins

Coumarin DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
Coumarin 6 Ethanol4585040.782.4
Coumarin 1 Ethanol3734500.643.1
7-Methoxy-4-methylcoumarin Methanol322386Not ReportedNot Reported
6-Methylcoumarin Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported

Note: This data is for illustrative purposes and may not be representative of this compound.

Experimental Protocols for Photophysical Characterization

To determine the specific photophysical properties of this compound, the following experimental protocols can be employed.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of this compound in various solvents.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol, cyclohexane, acetonitrile). From the stock solution, prepare a series of dilute solutions in the desired solvents. For absorption measurements, the concentration should be adjusted to have an absorbance between 0.1 and 1 at the absorption maximum. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Absorption Measurement: Use a UV-Vis spectrophotometer to record the absorption spectrum of the sample in a 1 cm path length quartz cuvette. The solvent is used as a reference. The wavelength of maximum absorbance (λ_abs) is determined.

  • Fluorescence Measurement: Use a spectrofluorometer to record the emission spectrum. The sample is excited at its absorption maximum (λ_abs). The emission is scanned over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission intensity (λ_em) is determined.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F) of this compound relative to a known standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., Coumarin 1 or Quinine Sulfate).

  • Data Acquisition: Record the absorption and fluorescence spectra of both the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 and be as close as possible.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

    where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' denote the sample and reference, respectively.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ) of this compound.

Methodology:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a fast detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics is required.

  • Sample Preparation: Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength.

  • Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons at the detector are recorded relative to the excitation pulse. This process is repeated for a large number of photons to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay data is fitted to an exponential decay function to extract the fluorescence lifetime (τ). An instrument response function (IRF) is measured using a scattering solution to account for the temporal width of the excitation pulse and the detector response.

Visualizing the Fluorescence Process and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental processes and experimental workflows described in this guide.

Fluorescence_Mechanism cluster_absorption Excitation cluster_emission De-excitation Pathways S0 Ground State (S₀) Absorption Photon Absorption (hν) S1 Excited Singlet State (S₁) (Intramolecular Charge Transfer) Fluorescence Fluorescence (Radiative Decay) S1->Fluorescence k_f Internal_Conversion Internal Conversion (Non-radiative) S1->Internal_Conversion k_ic Intersystem_Crossing Intersystem Crossing (Non-radiative) S1->Intersystem_Crossing k_isc T1 Triplet State (T₁) Phosphorescence Phosphorescence (Radiative Decay) T1->Phosphorescence k_p Absorption->S1 Excitation Fluorescence->S0 Internal_Conversion->S0 Intersystem_Crossing->T1 Phosphorescence->S0

Figure 1: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental_Workflow_Spectroscopy cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy Prep Prepare dilute solution of This compound UV_Vis Measure Absorption Spectrum (UV-Vis Spectrophotometer) Prep->UV_Vis Abs_Max Determine λ_abs UV_Vis->Abs_Max Fluorometer Measure Emission Spectrum (Spectrofluorometer) Abs_Max->Fluorometer Excite at λ_abs Em_Max Determine λ_em Fluorometer->Em_Max

Figure 2: Experimental workflow for steady-state spectroscopy.

Quantum_Yield_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation Prep_Sample Prepare Sample Solution (Abs < 0.1) Measure_Abs Measure Absorbance of Sample and Standard Prep_Sample->Measure_Abs Measure_Fluo Measure Integrated Fluorescence Intensity of Sample and Standard Prep_Sample->Measure_Fluo Prep_Standard Prepare Standard Solution (Known Φ_F, Abs < 0.1) Prep_Standard->Measure_Abs Prep_Standard->Measure_Fluo Calculate_QY Calculate Quantum Yield (Φ_F) using the comparative method Measure_Abs->Calculate_QY Measure_Fluo->Calculate_QY

Figure 3: Workflow for relative fluorescence quantum yield determination.

Conclusion

This technical guide has provided a comprehensive overview of the fluorescence mechanism of this compound, grounded in the established principles of coumarin photophysics. While a lack of specific experimental data for this compound necessitates a comparative approach, the outlined principles of intramolecular charge transfer, solvatochromism, and the influence of molecular structure provide a robust framework for its characterization. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers to determine the precise photophysical parameters of this and other novel coumarin derivatives. Such characterization is a critical step in harnessing the full potential of these versatile fluorophores in scientific research and drug development.

Health and Safety Handling Guidelines for 6-tert-butyl-4-methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for handling 6-tert-butyl-4-methylcoumarin in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this document incorporates general safety principles for coumarin derivatives, supplemented by the available data for this compound. All personnel handling this substance should be adequately trained in general chemical safety and have access to the appropriate personal protective equipment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for the safe handling, storage, and disposal of the compound.

PropertyValueReference
CAS Number 17874-32-7[1][2]
Molecular Formula C₁₄H₁₆O₂[2][3]
Molecular Weight 216.28 g/mol [2][3]
Appearance Solid[4]
Melting Point 261-264 °C[4]
Boiling Point 359.7±42.0 °C at 760 mmHg[4]
Solubility No data available[4]
Vapor Pressure No data available[4]
Flash Point No data available[4]

Hazard Identification and Classification

Specific GHS classification data for this compound is largely unavailable.[1] However, based on the data for structurally related coumarins, it is prudent to handle this compound with care, assuming potential for skin, eye, and respiratory irritation.[4]

General Hazards of Coumarin Derivatives:

  • Toxicity: Some coumarins have been shown to have toxic effects in rodents, particularly affecting the liver and lungs.[5] The toxicity can vary significantly between species due to differences in metabolism.[5]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4]

  • Allergic Reactions: Some coumarins may cause allergic skin reactions.[6]

Exposure Controls and Personal Protection

To minimize exposure, the following personal protective equipment (PPE) and engineering controls should be utilized when handling this compound.

ControlRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[4] Ensure easy access to an eyewash station and safety shower.[4]
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles.[4]
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., nitrile).[4][7]
Respiratory Protection If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[4][8]

Safe Handling and Storage Procedures

Proper handling and storage are essential to prevent accidents and maintain the integrity of the compound.

  • Handling: Avoid creating dust.[9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][11]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[4][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup.

  • Personal Precautions: Evacuate personnel to a safe area.[4] Wear appropriate personal protective equipment (see Section 3).[4] Avoid breathing dust.[4]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[9]

  • Cleanup Procedures: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[9] Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water.[8]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[9] It may be possible to dispose of the material through a licensed chemical destruction plant or by controlled incineration.[1]

Experimental Protocols

Experimental_Workflow General Chemical Safety Assessment Workflow cluster_0 Initial Assessment cluster_1 In Vitro Toxicity cluster_2 In Vivo Toxicity (if necessary) cluster_3 Risk Assessment & Management A Literature Review & In Silico Prediction B Physicochemical Characterization A->B C Cytotoxicity Assays B->C D Genotoxicity Assays B->D E Skin Sensitization Assays B->E F Acute Toxicity Studies C->F D->F E->F G Repeated Dose Toxicity Studies F->G H Hazard Identification G->H I Exposure Assessment H->I J Risk Characterization I->J K Safe Handling Guidelines Development J->K

Caption: General workflow for chemical safety assessment.

Potential Toxicological Signaling Pathways

The specific signaling pathways affected by this compound have not been elucidated. However, the toxicity of some coumarins is linked to their metabolism, which can produce reactive intermediates. A generalized diagram of potential coumarin metabolism and toxicity is presented below.

Signaling_Pathway Generalized Coumarin Metabolism and Toxicity Pathway Coumarin Coumarin Derivative PhaseI Phase I Metabolism (e.g., CYP450) Coumarin->PhaseI Metabolite Reactive Metabolite (e.g., epoxide) PhaseI->Metabolite PhaseII Phase II Metabolism (e.g., GST, UGT) Metabolite->PhaseII Covalent Covalent Binding to Macromolecules Metabolite->Covalent Detox Detoxification & Excretion PhaseII->Detox Toxicity Cellular Toxicity Covalent->Toxicity

Caption: Potential metabolic pathway of coumarins leading to toxicity.

References

6-tert-butyl-4-methylcoumarin CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-tert-butyl-4-methylcoumarin, a synthetic derivative of coumarin, a class of compounds widely recognized for their significant biological activities. This document details its chemical properties, outlines a probable synthesis route, and explores its potential biological effects based on studies of structurally related compounds. Detailed experimental protocols for assessing key biological activities are also provided to facilitate further research and drug development.

Core Compound Information

CAS Number: 17874-32-7[1][2]

Molecular Formula: C₁₄H₁₆O₂[1][2]

Physicochemical Properties
PropertyValueReference
IUPAC Name 6-tert-butyl-4-methyl-2H-chromen-2-one[1]
Molecular Weight 216.28 g/mol [1]
Melting Point 122-123 °C[1]
Appearance White solid
SMILES CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C[1]
InChI Key BVQZHRREUVIRFZ-UHFFFAOYSA-N[1]

Synthesis Protocol

The most common and established method for the synthesis of 4-methylcoumarin derivatives is the Pechmann condensation .[3][4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[3][4] For the synthesis of this compound, the likely reactants are 4-tert-butylphenol and ethyl acetoacetate.

Experimental Protocol: Pechmann Condensation

Materials:

  • 4-tert-butylphenol

  • Ethyl acetoacetate

  • Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15, or Indium(III) chloride)[4][5]

  • Ethanol

  • Ice-cold water

  • Sodium bicarbonate solution (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 4-tert-butylphenol and ethyl acetoacetate.

  • Catalyst Addition: Slowly add the acid catalyst to the reaction mixture with constant stirring. For sulfuric acid, the reaction can be performed at room temperature or with gentle heating.[4] For solid acid catalysts like Amberlyst-15, the mixture is typically heated, often under solvent-free conditions.[4]

  • Reaction Progression: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water to precipitate the crude product.

  • Filtration and Washing: The solid precipitate is collected by vacuum filtration and washed with cold water to remove the acid catalyst and any unreacted starting materials. A wash with a dilute sodium bicarbonate solution can also be employed to neutralize any residual acid.

  • Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: The purity and identity of the final product can be confirmed by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Potential Biological Activities and Experimental Evaluation

While specific studies on the biological activities of this compound are limited, the broader class of coumarin derivatives is known to exhibit a range of pharmacological effects, including antioxidant, anticancer, and anti-inflammatory properties. The following sections detail standardized protocols to evaluate these potential activities.

Antioxidant Activity

The antioxidant potential of this compound can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in methanol or ethanol. Prepare a series of dilutions to test a range of concentrations. Prepare a stock solution of DPPH in the same solvent (typically 0.1 mM). Prepare a stock solution of ascorbic acid.

  • Assay: In a 96-well plate, add a specific volume of each sample dilution to the wells. Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anticancer Activity

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.[7]

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Putative Signaling Pathway Interactions

Studies on structurally similar compounds, such as 6-methylcoumarin and other 4-methylcoumarin derivatives, suggest potential interactions with key cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9][10] The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.

For instance, 6-methylcoumarin has been shown to exert anti-inflammatory effects by reducing the phosphorylation of the MAPK family members (ERK, JNK, and p38) in LPS-stimulated macrophages.[8][11] Conversely, in the context of melanogenesis, 6-methylcoumarin was found to increase the phosphorylation of p38 and JNK while decreasing ERK phosphorylation in B16F10 melanoma cells.[10] Based on this, it is plausible that this compound may also modulate the MAPK signaling pathway, although the specific effects would need to be experimentally verified.

Logical Workflow for Investigating MAPK Pathway Modulation

G cluster_treatment Cell Treatment cluster_analysis Biochemical Analysis cluster_outcome Potential Outcomes start Treat cells with This compound lysate Prepare cell lysates start->lysate After incubation western Western Blot Analysis lysate->western Protein quantification erk p-ERK / Total ERK western->erk jnk p-JNK / Total JNK western->jnk p38 p-p38 / Total p38 western->p38 up Increased Phosphorylation erk->up down Decreased Phosphorylation erk->down no_change No Change erk->no_change jnk->up jnk->down jnk->no_change p38->up p38->down p38->no_change

Caption: Workflow for assessing the effect of this compound on the MAPK signaling pathway.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and potential areas of biological activity are intended to stimulate and guide further investigation into the therapeutic potential of this compound.

References

The Advent of Bulky Functionality: A Technical Guide to the Discovery and History of tert-Butyl Substituted Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, history, and synthesis of tert-butyl substituted coumarins. This document provides a historical overview, detailed experimental protocols for key synthetic methods, quantitative data on their biological activities, and an exploration of the signaling pathways they influence.

Introduction: The Emergence of a Versatile Scaffold

Coumarins, a class of benzopyrone heterocycles, have long been a subject of intense scientific interest due to their widespread presence in natural products and their diverse pharmacological activities. The parent compound, coumarin, was first isolated in 1820, and its synthesis was first achieved by William Henry Perkin in 1868. This foundational work paved the way for the exploration of a vast chemical space of coumarin derivatives.

The introduction of the bulky tert-butyl group onto the coumarin scaffold marked a significant development in the field. This lipophilic moiety can profoundly influence the physicochemical and biological properties of the parent molecule, often enhancing its membrane permeability and interaction with biological targets. This guide focuses on the history and synthesis of these important derivatives.

A Historical Perspective: The Synthesis of Tert-Butyl Coumarins

While the precise first synthesis of a tert-butyl substituted coumarin is not definitively documented in readily available literature, the development of synthetic methodologies points to the latter half of the 20th century. The primary and most historically significant route to these compounds is the Pechmann condensation , a reaction discovered by German chemist Hans von Pechmann in 1883.[1][2] This acid-catalyzed reaction between a phenol and a β-ketoester has proven to be a robust and versatile method for the synthesis of a wide array of coumarin derivatives.

Key milestones in the synthesis of specific tert-butyl coumarins include:

  • 1991: The synthesis of 8-tert-butyl-6-hydroxy-4-methyl coumarin was described, showcasing the application of the Pechmann condensation to sterically hindered phenols.[3]

  • 2007: A notable publication by Voss et al. detailed the preparation of 6-tert-butyl-4-methyl- and 6,8-di-tert-butyl-4-methylcoumarin from the corresponding tert-butylphenols and diketene, a variation of the Pechmann condensation.[4]

These studies solidified the Pechmann condensation as the cornerstone for accessing this class of compounds.

Key Synthetic Methodologies: The Pechmann Condensation

The Pechmann condensation remains the most prevalent method for synthesizing tert-butyl substituted coumarins. The general mechanism involves the acid-catalyzed reaction of a substituted phenol with a β-ketoester.

General Experimental Protocol: Pechmann Condensation

The following protocol is a generalized procedure for the synthesis of tert-butyl substituted coumarins via the Pechmann condensation. Specific conditions may vary depending on the reactivity of the substrates and the catalyst used.

Reactants:

  • Substituted tert-butylphenol (e.g., 4-tert-butylphenol, 2,4-di-tert-butylphenol)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, InCl₃)[5]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the tert-butylphenol and the β-ketoester.

  • Carefully add the acid catalyst to the reaction mixture. The reaction can be exothermic, so cooling may be necessary.

  • Heat the reaction mixture with stirring. The temperature and reaction time will depend on the specific reactants and catalyst used.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water to remove the acid catalyst.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Logical Workflow for Pechmann Condensation

Pechmann_Condensation_Workflow Reactants Reactants: - tert-Butylphenol - β-Ketoester - Acid Catalyst Mixing Mixing of Reactants Reactants->Mixing Reaction Heating and Stirring Mixing->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching with Ice-Water Monitoring->Workup Complete Filtration Filtration Workup->Filtration Purification Recrystallization Filtration->Purification Product Pure tert-Butyl Substituted Coumarin Purification->Product

A generalized workflow for the synthesis of tert-butyl substituted coumarins via the Pechmann condensation.

Biological Activities and Quantitative Data

Tert-butyl substituted coumarins have been investigated for a range of biological activities, with a primary focus on their antioxidant and membrane-protective properties.

Antioxidant Activity

The antioxidant capacity of coumarin derivatives is a well-established area of research. The introduction of the electron-donating tert-butyl group can modulate the antioxidant potential of the coumarin scaffold. The antioxidant activity is often quantified by determining the half-maximal inhibitory concentration (IC50) in various assays.

CompoundAssayIC50 (µM)Reference
Coumarin Derivative IDPPH Radical Scavenging799.83[6]
Coumarin Derivative IIDPPH Radical Scavenging712.85[6]
Coumarin Derivative IIIDPPH Radical Scavenging872.97[6]
Coumarin Derivative ISuperoxide Radical Scavenging641.21[6]
Coumarin Derivative IISuperoxide Radical Scavenging722.77[6]
Coumarin Derivative IIISuperoxide Radical Scavenging2079.69[6]
7,8-dihydroxy-4-methylcoumarinDPPH Radical Scavenging33.46[7]
5-carboxy-7,8-dihydroxy-4-methylcoumarinDPPH Radical Scavenging17.49[7]

Note: The specific structures of "Coumarin Derivative I, II, and III" were not detailed in the abstract, but they serve as examples of reported IC50 values for coumarins in antioxidant assays.

Membrane-Protective Activity

The lipophilic nature of the tert-butyl group can enhance the interaction of coumarins with cell membranes, potentially leading to membrane-protective effects against oxidative stress. Studies have investigated the ability of these compounds to inhibit lipid peroxidation.[8]

CompoundAssayActivityReference
5-hydroxy-6,8-diisobornyl-4-methylcoumarinInhibition of Lipid PeroxidationHigh[8]
Coumarins with terpene and tert-butyl substituentsMembrane-Protective ActivityInvestigated[8]

Further quantitative data on the membrane-protective activity of specific tert-butyl coumarins requires deeper investigation of full-text articles.

Signaling Pathways and Mechanism of Action

The biological effects of coumarins are often mediated through their interaction with various cellular signaling pathways. For tert-butyl substituted coumarins, their antioxidant and anti-inflammatory properties are likely linked to the modulation of key signaling cascades.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation and the cellular response to oxidative stress.[2][9] Several studies have demonstrated that coumarin derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines.[10][11]

A study on a coumarin-derived Schiff base demonstrated its protective role against tert-butyl hydroperoxide (TBHP)-induced oxidative stress in hepatocytes. This protection was associated with the modulation of both the MAPK and NF-κB signaling pathways.[12]

Signaling_Pathway cluster_stress Oxidative Stress cluster_pathways Cellular Signaling cluster_response Cellular Response TBHP tert-Butyl Hydroperoxide (Oxidative Stressor) MAPK MAPK Pathway TBHP->MAPK Activates NFkB NF-κB Pathway TBHP->NFkB Activates Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation NFkB->Apoptosis Coumarin tert-Butyl Substituted Coumarin Coumarin->MAPK Inhibits Coumarin->NFkB Inhibits

References

Methodological & Application

Application Notes and Protocols: 6-tert-butyl-4-methylcoumarin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-tert-butyl-4-methylcoumarin is a synthetic fluorescent molecule belonging to the coumarin family. Coumarin derivatives are widely utilized as fluorescent probes in biological research due to their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the microenvironment. The lipophilic nature imparted by the tert-butyl group suggests that this compound may be particularly useful for staining cellular membranes and other lipid-rich structures. Its fluorescence is likely sensitive to the polarity and viscosity of its immediate surroundings, making it a potential tool for studying membrane dynamics and changes in the cellular environment.

Physicochemical and Photophysical Properties

Quantitative photophysical data for this compound is not extensively available in the scientific literature. Therefore, the following table includes data for structurally similar coumarin derivatives to provide a frame of reference. Researchers are strongly encouraged to experimentally determine the specific photophysical properties of this compound in the desired solvent or experimental system.

Table 1: Physicochemical and Photophysical Properties of this compound and Related Compounds

PropertyThis compound7-Amino-4-methylcoumarin (in Methanol)6-Methoxy-4-methylcoumarin (in Ethanol)
Molecular Formula C₁₄H₁₆O₂[1][2]C₁₀H₉NO₂C₁₁H₁₀O₃[3]
Molecular Weight 216.28 g/mol [1][2]175.18 g/mol 190.19 g/mol [3]
Excitation Maximum (λex) Not Reported~350 nm~321 nm[3]
Emission Maximum (λem) Not Reported~445 nm~385 nm[3]
Molar Extinction Coefficient (ε) Not Reported~18,000 M⁻¹cm⁻¹Not Reported
Fluorescence Quantum Yield (Φf) Not Reported~0.63Not Reported

Applications

The hydrophobic nature of this compound makes it a promising candidate for several applications in cellular imaging and analysis:

  • General Cellular Staining: Due to its membrane permeability, it can be used for general staining of the cytoplasm and membranous organelles in both live and fixed cells.

  • Membrane Fluidity and Viscosity Sensing: The fluorescence properties of many coumarin derivatives are sensitive to the viscosity of their environment. It is hypothesized that the rotational freedom of the tert-butyl group could make its fluorescence lifetime and intensity dependent on the microviscosity of cellular membranes.

  • Visualization of Lipid Droplets: Its lipophilic character may lead to its accumulation in lipid droplets, enabling their visualization and tracking.

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell types and experimental conditions.

Protocol 1: Live Cell Staining

This protocol describes the staining of live cultured cells with this compound for fluorescence microscopy.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution (1-10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter set)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (e.g., 50-70%).

  • Working Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: a. Remove the existing culture medium. b. Wash the cells once with pre-warmed PBS or HBSS. c. Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.

  • Imaging: a. Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. b. Image the cells immediately using a fluorescence microscope.

Protocol 2: Fixed Cell Staining

This protocol is for staining fixed cells, which can be useful for colocalization studies with immunofluorescence.

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional, for permeabilization)

  • This compound stock solution (1-10 mM in DMSO)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation: a. Wash cells grown on coverslips twice with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): a. If staining intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

  • Staining: a. Prepare a working solution of 1-10 µM this compound in PBS. b. Incubate the fixed (and permeabilized) cells with the working solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the slides using a fluorescence microscope.

Visualizations

Experimental Workflow for Cellular Imaging

G General Workflow for Cellular Imaging cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_culture 1. Cell Culture (on coverslips/dishes) probe_prep 2. Probe Preparation (Stock & Working Solutions) staining 3. Cell Staining (Incubation with Probe) probe_prep->staining washing 4. Washing (Remove excess probe) staining->washing imaging 5. Fluorescence Microscopy (Image Acquisition) washing->imaging analysis 6. Image Analysis (Quantification) imaging->analysis

Caption: General workflow for fluorescence microscopy using this compound.

Hypothetical Signaling Pathway for Environmental Sensing

The fluorescence of this compound may be modulated by changes in the biophysical properties of the cell membrane, which can be indicative of certain cellular signaling events or stress responses.

G Hypothetical Environmental Sensing Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_probe_detection Probe Detection stimulus External Stimulus (e.g., Drug, Toxin, Stress) cell_response Cellular Signaling Cascade stimulus->cell_response membrane_change Alteration in Membrane Properties (e.g., Viscosity) cell_response->membrane_change probe This compound (in membrane) membrane_change->probe affects fluorescence_change Change in Fluorescence (Intensity / Lifetime) probe->fluorescence_change

Caption: Hypothetical pathway where cellular stress alters membrane properties, which is then detected by a change in the probe's fluorescence.

References

Application Notes and Protocols for Labeling Proteins with 6-tert-butyl-4-methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. Coumarin derivatives are a class of fluorophores known for their small size, high quantum yields, and sensitivity to the local environment. This document provides detailed protocols for the covalent labeling of proteins with derivatives of 6-tert-butyl-4-methylcoumarin, a specific coumarin scaffold.

The primary methods for protein labeling involve the use of amine-reactive or thiol-reactive derivatives of the fluorophore. Amine-reactive probes, such as those containing an N-hydroxysuccinimide (NHS) ester, react with the primary amines found on lysine residues and the N-terminus of proteins to form stable amide bonds.[1][2][3][4][5] Thiol-reactive probes, commonly containing a maleimide group, selectively react with the sulfhydryl group of cysteine residues to form a stable thioether bond.[2] The choice of labeling strategy depends on the protein of interest, the desired site of labeling, and the potential impact on protein function.

These application notes provide a comprehensive guide to performing both amine-reactive and thiol-reactive labeling of proteins with this compound derivatives, including detailed experimental protocols, data presentation tables, and workflow diagrams.

Data Presentation

Successful protein labeling requires careful control of experimental parameters. The following tables summarize the key quantitative data required for the labeling reactions and the characterization of the final conjugate.

Note: The photophysical properties of this compound derivatives are not widely documented. The values in Table 1 are placeholders and must be determined experimentally for the specific derivative being used.

Table 1: Photophysical and Chemical Properties of this compound Derivatives

ParameterValueUnitsNotes
Molecular Weight (MW) of DyeUser-defined g/mol Enter the molecular weight of the specific this compound derivative.
Molar Extinction Coefficient (ε_dye) at λ_maxUser-definedM⁻¹cm⁻¹To be determined experimentally. This is crucial for calculating the degree of labeling.
Maximum Absorption Wavelength (λ_max)User-definednmTo be determined experimentally.
Maximum Emission Wavelength (λ_em)User-definednmTo be determined experimentally.
Fluorescence Quantum Yield (Φ_F)User-defined-To be determined experimentally.
Correction Factor (CF₂₈₀)User-defined-CF₂₈₀ = A₂₈₀ of dye / A_max of dye. To be determined experimentally.

Table 2: Recommended Starting Molar Ratios for Labeling Reactions

Labeling ChemistryMolar Ratio (Dye : Protein)Notes
Amine-Reactive (NHS Ester)10:1 to 20:1This is a starting point and may require optimization for your specific protein.
Thiol-Reactive (Maleimide)10:1 to 20:1Ensure disulfide bonds are reduced prior to labeling.

Experimental Protocols

The following are detailed protocols for labeling proteins with amine-reactive and thiol-reactive this compound derivatives.

Protocol 1: Amine-Reactive Labeling using a Succinimidyl Ester Derivative

This protocol describes the labeling of primary amines on a protein using a this compound succinimidyl ester (SE).

Materials:

  • Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)

  • This compound-SE

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[6]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the NHS ester.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound-SE to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[6]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio (e.g., 10:1).

    • While gently stirring, add the dye stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1][6]

  • Quench the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[6]

    • Incubate for 30 minutes at room temperature.[6]

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with Storage Buffer.[6]

    • The first colored band to elute is the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the λ_max of the coumarin dye (A_max).

    • Calculate the protein concentration and the dye concentration using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • Dye Concentration (M) = A_max / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[1][6]

Protocol 2: Thiol-Reactive Labeling using a Maleimide Derivative

This protocol describes the labeling of cysteine residues on a protein using a this compound maleimide.

Materials:

  • Protein of interest (containing free sulfhydryl groups)

  • This compound-maleimide

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS or other amine-free buffer, pH 7.0-7.5, degassed

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the degassed Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound-maleimide to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio (e.g., 10:1 to 20:1).

    • While gently stirring, add the dye stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with Storage Buffer.

  • Determine the Degree of Labeling (DOL):

    • Follow the same procedure as in Protocol 1, Step 6.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application of the labeled protein.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis cluster_storage Storage prep_protein Prepare Protein (2-10 mg/mL in reaction buffer) reaction Labeling Reaction (1-2 hours, RT, dark) prep_protein->reaction prep_dye Prepare Dye Stock Solution (10 mM in DMSO/DMF) prep_dye->reaction quench Quench Reaction (30 min, RT) reaction->quench purify Purification (Size-Exclusion Chromatography) quench->purify analyze Determine DOL (Spectrophotometry) purify->analyze storage Storage (4°C or -20°C, dark) analyze->storage pka_signaling_pathway ligand Hormone (e.g., Glucagon) receptor GPCR ligand->receptor binds g_protein G Protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates substrate Fluorescently Labeled Peptide Substrate pka->substrate phosphorylates product Phosphorylated Peptide + ADP substrate->product fluorescence Change in Fluorescence product->fluorescence

References

Application of 6-tert-butyl-4-methylcoumarin in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-tert-butyl-4-methylcoumarin is a synthetic fluorescent molecule belonging to the coumarin family. Coumarin dyes are widely utilized in fluorescence microscopy due to their high fluorescence quantum yields, sensitivity to the microenvironment, and relatively small size, which allows for good cell permeability. The presence of a bulky, hydrophobic tert-butyl group on the coumarin backbone suggests that this compound may be particularly well-suited for imaging lipid-rich environments within cells, such as cellular membranes and lipid droplets.

While specific photophysical data for this compound is not extensively documented in peer-reviewed literature, its properties can be reasonably extrapolated from structurally similar 4-methylcoumarin derivatives. These application notes provide a comprehensive guide to the potential uses and experimental protocols for this compound in fluorescence microscopy, based on the established characteristics of the coumarin dye family.

Physicochemical and Photophysical Properties

The photophysical properties of coumarin dyes are known to be sensitive to the solvent environment. The following table summarizes the estimated and known properties of this compound.

PropertyValue (Estimated)Notes
Molecular Formula C₁₄H₁₆O₂
Molecular Weight 216.28 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol)Poorly soluble in aqueous solutions.
Excitation Maximum (λex) ~350 - 370 nmEstimated based on the 4-methylcoumarin core. Optimal excitation may vary depending on the solvent and cellular environment.
Emission Maximum (λem) ~430 - 460 nm (Blue fluorescence)Estimated based on the 4-methylcoumarin core. The emission is expected to be in the blue region of the visible spectrum.
Molar Extinction Coefficient (ε) Not explicitly reported. Likely in the range of 10,000 - 30,000 M⁻¹cm⁻¹Typical for coumarin derivatives.
Fluorescence Quantum Yield (Φf) Not explicitly reported. Expected to be moderate to high.The quantum yield of coumarins can be highly dependent on the local environment.

Applications in Fluorescence Microscopy

Based on its chemical structure, this compound is a promising candidate for several applications in cellular imaging:

  • Visualization of Lipid Droplets: The hydrophobic nature of the tert-butyl group is likely to promote the accumulation of the dye within the neutral lipid core of lipid droplets, enabling their visualization and tracking in both live and fixed cells.

  • Membrane Staining and Polarity Sensing: The probe may intercalate into cellular membranes. Changes in the fluorescence emission spectrum or intensity could potentially correspond to alterations in membrane polarity or fluidity.

  • General Cytoplasmic Staining: Depending on its partitioning coefficient, the probe might provide general staining of the cytoplasm and other membranous organelles.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in fluorescence microscopy. Optimization of dye concentration, incubation times, and imaging parameters will be necessary for specific cell types and experimental questions.

Protocol 1: Live-Cell Staining

This protocol outlines a general procedure for staining living cells with this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with a DAPI filter set (or similar UV/violet excitation and blue emission filters)

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Culture cells to the desired confluency (typically 50-70%).

    • Remove the existing culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the working solution of this compound to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. Incubation times may need optimization.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

    • Image the cells immediately using a fluorescence microscope. Use an excitation wavelength around 350-370 nm and collect the emission between 430-460 nm.

Live_Cell_Staining_Workflow prep_stock Prepare 1-10 mM Stock in DMSO prep_working Prepare 1-10 µM Working Solution in Culture Medium prep_stock->prep_working stain_cells Incubate with Working Solution (15-60 min, 37°C) prep_working->stain_cells culture_cells Culture Cells on Glass-Bottom Dish wash_cells_pre Wash Cells with Pre-warmed PBS culture_cells->wash_cells_pre wash_cells_pre->stain_cells wash_cells_post Wash Cells 2-3x with Pre-warmed PBS/Medium stain_cells->wash_cells_post add_buffer Add Fresh Imaging Buffer wash_cells_post->add_buffer image_cells Image with Fluorescence Microscope add_buffer->image_cells

Workflow for live-cell staining with this compound.

Protocol 2: Fixed-Cell Staining

This protocol provides a method for staining fixed cells, which is useful for co-localization studies with other cellular markers.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash the cells once with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures that may be inaccessible in fixed, non-permeabilized cells, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.

    • Incubate the fixed (and permeabilized) cells with the working solution for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the slides using a fluorescence microscope with a suitable filter set.

Fixed_Cell_Staining_Workflow culture_cells Culture Cells on Coverslips fix_cells Fix with 4% PFA (15-20 min, RT) culture_cells->fix_cells wash_after_fix Wash 3x with PBS fix_cells->wash_after_fix permeabilize Permeabilize with 0.1% Triton X-100 (Optional, 10-15 min, RT) wash_after_fix->permeabilize stain_cells Stain with 1-10 µM Dye in PBS (20-30 min, RT) wash_after_perm Wash 3x with PBS permeabilize->wash_after_perm wash_after_perm->stain_cells wash_after_stain Wash 3x with PBS stain_cells->wash_after_stain mount_slide Mount Coverslip on Slide wash_after_stain->mount_slide image_slide Image with Fluorescence Microscope mount_slide->image_slide

Workflow for fixed-cell staining with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Low dye concentration- Insufficient incubation time- Photobleaching- Increase the working concentration of the dye.- Increase the incubation time.- Use a lower excitation light intensity and shorter exposure times.
High Background - High dye concentration- Insufficient washing- Decrease the working concentration of the dye.- Increase the number and duration of washing steps.
Cell Toxicity (Live-Cell) - High dye concentration- Prolonged incubation- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time.
Precipitation of Dye - Poor solubility in aqueous buffer- Ensure the stock solution in DMSO is fully dissolved before diluting into aqueous medium.- Avoid preparing large volumes of working solution in advance.

Logical Relationships in Experimental Design

The successful application of this compound in fluorescence microscopy hinges on a logical progression of experimental optimization and validation.

Experimental_Logic determine_properties Determine Optimal Excitation/Emission Spectra optimize_concentration Optimize Dye Concentration (Dose-Response) determine_properties->optimize_concentration optimize_incubation Optimize Incubation Time optimize_concentration->optimize_incubation assess_toxicity Assess Cytotoxicity (Live-Cell Imaging) optimize_concentration->assess_toxicity co_localization Co-localization with Known Organelle Markers optimize_incubation->co_localization assess_toxicity->co_localization experimental_application Application in Specific Biological Assay co_localization->experimental_application

Logical workflow for experimental design and validation.

Disclaimer

The information provided in these application notes is intended for research use only. The photophysical data for this compound is largely estimated based on the properties of similar coumarin derivatives. The provided protocols are intended as a starting point, and optimization is crucial for achieving reliable and reproducible results in your specific experimental context.

Application Notes and Protocols: 6-tert-butyl-4-methylcoumarin for the Detection of Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 6-tert-butyl-4-methylcoumarin as a fluorescent probe for the detection of metal ions. While direct studies on this specific coumarin derivative for metal ion sensing are not extensively reported in the current literature, this document outlines the fundamental principles, synthesis protocols, and detailed experimental methodologies for characterizing its potential interactions with various metal ions. The protocols are based on established methods for similar 4-methylcoumarin derivatives that have been successfully employed as fluorescent metal ion sensors. This guide will enable researchers to systematically investigate the viability of this compound as a novel fluorescent probe.

Introduction to Coumarin-Based Fluorescent Probes

Coumarin and its derivatives are a prominent class of fluorescent compounds widely utilized in the development of chemosensors.[1][2] Their popularity stems from favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability.[1] The fluorescence of the coumarin scaffold is often sensitive to the local environment and can be modulated by the presence of specific analytes, such as metal ions.[3][4]

The mechanism of metal ion detection by coumarin-based probes typically involves a "turn-on" or "turn-off" fluorescence response upon metal ion binding.[3] This interaction can occur through various mechanisms, including:

  • Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to a chelating group attached to the coumarin restricts intramolecular rotation or other non-radiative decay pathways, leading to an increase in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In the free ligand, a photoexcited electron from the coumarin fluorophore can be transferred to a linked receptor, quenching the fluorescence. Upon metal ion binding to the receptor, this PET process is inhibited, resulting in fluorescence enhancement.

  • Förster Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from a donor fluorophore (the coumarin) to an acceptor molecule. The binding of a metal ion can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the observed fluorescence.

Given the structural features of this compound, it is plausible that with appropriate functionalization, it could serve as a scaffold for a fluorescent metal ion sensor. The tert-butyl group may enhance its solubility in less polar environments and could influence its binding selectivity.

Synthesis of this compound

The synthesis of this compound can be achieved via the Pechmann condensation, a classic method for preparing coumarins. This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-tert-butylphenol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst-15)

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylphenol (1 equivalent) in a minimal amount of a suitable solvent or use neat reactants if possible.

  • Add ethyl acetoacetate (1.1 equivalents) to the flask.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid with stirring. The reaction is exothermic, so cooling in an ice bath may be necessary.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate of this compound should form.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove any remaining acid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

General Protocol for Metal Ion Detection using a Coumarin-Based Probe

This protocol outlines the general steps for evaluating the efficacy of a coumarin derivative, such as this compound, as a fluorescent sensor for metal ions.

Preparation of Stock Solutions
  • Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as acetonitrile or DMSO.

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) in deionized water or a suitable buffer.

Fluorescence Titration Experiment
  • In a series of cuvettes, place a fixed concentration of the this compound probe (e.g., 10 µM) in a buffered solution (e.g., HEPES buffer, pH 7.4).

  • Record the initial fluorescence emission spectrum of the probe solution.

  • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Repeat this process for a range of metal ion concentrations.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and association constant.

Selectivity Study
  • Prepare a series of solutions, each containing the this compound probe (e.g., 10 µM) and a specific metal ion (e.g., 2 equivalents) from the prepared stock solutions.

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response of the probe to different metal ions to assess its selectivity.

  • To further investigate selectivity, perform competition experiments by adding the potentially interfering metal ions to a solution of the probe that is already complexed with the target metal ion.

Data Presentation

Quantitative data from the fluorescence titration and selectivity studies should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Photophysical and Metal Ion Sensing Properties of a 4-Methylcoumarin Derivative

ParameterValue
Photophysical Properties
Excitation Wavelength (λex)350 nm
Emission Wavelength (λem)450 nm
Quantum Yield (Φ)0.65
Metal Ion Sensing
Metal Ion Fluorescence Response
Cu²⁺>20-fold enhancement
Fe³⁺Quenching
Zn²⁺~5-fold enhancement
Ni²⁺No significant change
Co²⁺No significant change
Mn²⁺No significant change
Mg²⁺No significant change
Ca²⁺No significant change
Analytical Parameters for Cu²⁺
Limit of Detection (LOD)15 nM
Binding Stoichiometry (Probe:Cu²⁺)1:1
Association Constant (Ka)2.5 x 10⁵ M⁻¹

Note: The data presented in this table is hypothetical and serves as an example of how to present the results of the experimental protocols.

Visualizations

Diagrams are essential for illustrating the underlying principles and workflows.

experimental_workflow cluster_synthesis Synthesis of Probe cluster_exp Metal Ion Detection Experiments cluster_analysis Data Analysis and Interpretation synthesis Pechmann Condensation of 4-tert-butylphenol and Ethyl Acetoacetate purification Purification by Recrystallization synthesis->purification characterization Characterization (NMR, MS) purification->characterization stock_prep Prepare Stock Solutions (Probe and Metal Ions) characterization->stock_prep Use Pure Probe titration Fluorescence Titration stock_prep->titration selectivity Selectivity and Competition Studies stock_prep->selectivity data_proc Process Fluorescence Spectra titration->data_proc selectivity->data_proc quant_analysis Quantitative Analysis (LOD, Ka, Stoichiometry) data_proc->quant_analysis conclusion Determine Sensing Performance quant_analysis->conclusion

Caption: Experimental workflow for the synthesis, characterization, and evaluation of this compound as a potential fluorescent metal ion sensor.

signaling_pathway Probe_Free Probe Metal Metal Ion Probe_Free->Metal Binding Fluorescence_Off No/Low Fluorescence Probe_Free->Fluorescence_Off Non-radiative decay (e.g., PET) Probe_Bound Probe-Metal Complex Fluorescence_On Fluorescence (Turn-On) Probe_Bound->Fluorescence_On Radiative decay Metal->Probe_Bound Light_Excitation Excitation Light Light_Excitation->Probe_Free Excitation Light_Excitation->Probe_Bound Excitation

Caption: A generalized signaling pathway for a "turn-on" coumarin-based fluorescent probe upon metal ion binding.

Conclusion

While this compound has not been extensively explored as a fluorescent probe for metal ions, its structural similarity to other effective coumarin-based sensors suggests its potential in this application. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to systematically investigate its synthesis, photophysical properties, and metal ion sensing capabilities. Successful characterization could lead to the development of a novel and valuable tool for analytical chemistry, environmental monitoring, and biological imaging.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 6-tert-butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarin derivatives are a versatile class of heterocyclic compounds renowned for their fluorescent properties and diverse biological activities.[1] Their intrinsic fluorescence, which can be modulated upon enzymatic modification or binding, makes them valuable tools in drug discovery and biochemical research.[2] 6-tert-butyl-4-methylcoumarin, a member of this family, possesses a scaffold that suggests potential utility as a fluorescent probe or inhibitor in various enzyme assays.

This document provides detailed application notes and generalized protocols for the potential use of this compound in enzyme inhibition assays, focusing on two major enzyme families where coumarins have shown significant activity: Monoamine Oxidase B (MAO-B) and Cytochrome P450 (CYP) enzymes.

Application Note 1: Inhibition of Monoamine Oxidase B (MAO-B)

Background:

Monoamine Oxidase B (MAO-B) is a key enzyme in the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.[3] Its inhibition is a validated therapeutic strategy for the treatment of neurodegenerative disorders such as Parkinson's disease.[3] Numerous coumarin derivatives have been identified as potent and selective MAO-B inhibitors.[4] The inhibitory activity of these compounds is typically assessed using a fluorescence-based assay that measures the reduction in the production of hydrogen peroxide, a byproduct of the MAO-B catalytic cycle.

Principle of the Assay:

The MAO-B assay indirectly measures enzyme activity by quantifying the production of hydrogen peroxide (H₂O₂). In the presence of a suitable substrate (e.g., p-tyramine), MAO-B catalyzes an oxidation reaction that produces an aldehyde, ammonia, and H₂O₂. The generated H₂O₂ then reacts with a fluorogenic probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin). An inhibitor of MAO-B, such as a this compound derivative, will decrease the rate of H₂O₂ production, leading to a reduction in the fluorescence signal.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the inhibition of MAO-B by this compound, presented for illustrative purposes.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeKᵢ (µM)
This compound Human MAO-B1.5 ± 0.2Competitive0.8 ± 0.1
Selegiline (Reference Inhibitor)Human MAO-B0.05 ± 0.01IrreversibleN/A
Experimental Protocol: MAO-B Inhibition Assay

Materials:

  • Recombinant human Monoamine Oxidase B (MAO-B)

  • This compound (Test Inhibitor)

  • Selegiline (Reference Inhibitor)

  • p-Tyramine (MAO Substrate)

  • Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~585-595 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of Selegiline (e.g., 1 mM in DMSO).

    • Prepare a stock solution of p-Tyramine (e.g., 100 mM in Assay Buffer).

    • Prepare a working solution of MAO-B enzyme in Assay Buffer to a final concentration that yields a linear reaction rate.

    • Prepare a detection cocktail containing Amplex Red and HRP in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • Prepare serial dilutions of the test inhibitor and reference inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤ 1%.

    • In a 96-well plate, add 20 µL of the diluted inhibitor solutions. For control wells (no inhibition), add 20 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 20 µL of the MAO-B enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the p-Tyramine substrate solution to all wells.

    • Immediately add 40 µL of the Amplex Red/HRP detection cocktail to all wells.

    • Place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • To determine the inhibition type and Kᵢ, perform kinetic studies with varying concentrations of both the substrate and the inhibitor.

Visualization of Experimental Workflow

MAO_B_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions (this compound) AddInhibitor Add Inhibitor to Plate Inhibitor->AddInhibitor Enzyme Prepare MAO-B Solution AddEnzyme Add MAO-B Enzyme Enzyme->AddEnzyme Substrate Prepare p-Tyramine Solution AddSubstrate Add Substrate (Initiate) Substrate->AddSubstrate Detection Prepare Amplex Red/HRP Cocktail AddDetection Add Detection Cocktail Detection->AddDetection PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate PreIncubate->AddSubstrate AddSubstrate->AddDetection ReadFluorescence Kinetic Fluorescence Reading AddDetection->ReadFluorescence CalcRate Calculate Reaction Rates ReadFluorescence->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition PlotIC50 Determine IC50 CalcInhibition->PlotIC50

Caption: Workflow for the MAO-B fluorescence inhibition assay.

Application Note 2: Cytochrome P450 (CYP) Enzyme Inhibition

Background:

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds.[5] Inhibition of CYP enzymes is a major cause of drug-drug interactions.[6] Many coumarin derivatives are known substrates and inhibitors of various CYP isoforms.[7] Assays for CYP inhibition often utilize a fluorogenic substrate that is converted into a highly fluorescent product by the enzyme.

Principle of the Assay:

A fluorogenic substrate, often a coumarin derivative, is incubated with a specific CYP isozyme and a source of NADPH (the cofactor for CYP enzymes). The CYP enzyme metabolizes the substrate (e.g., via O-dealkylation or hydroxylation) into a product with significantly higher fluorescence.[2] A potential inhibitor, such as this compound, will compete with the substrate for the active site of the enzyme, leading to a decrease in the rate of fluorescent product formation. The reduction in the fluorescence signal is proportional to the inhibitory activity of the compound.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the inhibition of a generic CYP450 enzyme by this compound.

CompoundTarget EnzymeSubstrateIC₅₀ (µM)
This compound Human CYP2A6Coumarin5.2 ± 0.6
Ketoconazole (Reference Inhibitor)Human CYP3A47-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)0.1 ± 0.02
Experimental Protocol: CYP450 Inhibition Assay

Materials:

  • Recombinant human CYP enzyme (e.g., CYP2A6, CYP3A4) or human liver microsomes (HLMs)

  • This compound (Test Inhibitor)

  • Known CYP inhibitor (e.g., Ketoconazole for CYP3A4)

  • Fluorogenic CYP substrate (e.g., Coumarin for CYP2A6, 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test inhibitor, reference inhibitor, and fluorogenic substrate in DMSO.

    • Prepare a working solution of the CYP enzyme or HLMs in Assay Buffer.

    • Prepare the NADPH regenerating system in Assay Buffer.

  • Assay Setup:

    • Prepare serial dilutions of the test and reference inhibitors.

    • In a 96-well plate, add the diluted inhibitor solutions.

    • Add the fluorogenic substrate to all wells.

    • Add the CYP enzyme or HLM suspension to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the NADPH regenerating system to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorescent product.

  • Data Analysis:

    • Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Visualization of Signaling Pathway

CYP450_Metabolism cluster_pathway CYP450 Catalytic Cycle CYP_Fe3 CYP (Fe³⁺) CYP_Substrate CYP (Fe³⁺) - Substrate Complex CYP_Fe3->CYP_Substrate Substrate Fluorogenic Substrate (e.g., Coumarin derivative) Substrate->CYP_Substrate Binds Inhibitor Inhibitor (this compound) Inhibitor->CYP_Fe3 Binds & Inhibits CYP_Fe2 CYP (Fe²⁺) - Substrate Complex CYP_Substrate->CYP_Fe2 NADPH_Reductase NADPH-P450 Reductase NADPH_Reductase->CYP_Substrate donates e⁻ CYP_O2 CYP (Fe²⁺) - O₂ - Substrate NADPH_Reductase->CYP_O2 donates e⁻ NADPH NADPH NADPH->NADPH_Reductase donates e⁻ CYP_Fe2->CYP_O2 O2 O₂ O2->CYP_O2 CYP_Peroxo [CYP (Fe³⁺) - O₂²⁻ - Substrate] CYP_O2->CYP_Peroxo Electron2 e⁻ CYP_CompoundI Compound I [CYP (Fe⁴⁺=O) - Substrate radical] CYP_Peroxo->CYP_CompoundI H2O 2H⁺ Product Fluorescent Product CYP_CompoundI->Product Metabolizes CYP_Fe3_2 CYP (Fe³⁺) CYP_CompoundI->CYP_Fe3_2 Releases

Caption: Simplified signaling pathway of CYP450-mediated metabolism and its inhibition.

References

Application Notes and Protocols: 6-tert-butyl-4-methylcoumarin as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins (2H-1-benzopyran-2-one) are a significant class of naturally occurring and synthetic heterocyclic compounds built upon a benzopyrone core.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2][3] Derivatives of coumarin have demonstrated anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[4][5][6]

The 4-methylcoumarin moiety, in particular, serves as a common and versatile starting point for the development of novel therapeutic agents.[7] Substitutions on the benzene ring of the coumarin nucleus play a critical role in modulating the biological activity. The introduction of a bulky, lipophilic group such as a tert-butyl group at the C-6 position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. While 6-tert-butyl-4-methylcoumarin (CAS: 17874-32-7) itself is not extensively studied as a standalone therapeutic, it represents a key building block for creating more complex derivatives.[8][9] These application notes provide an overview of the synthetic strategies, potential biological applications, and relevant experimental protocols for researchers investigating the potential of the this compound scaffold.

Synthetic Protocols

The synthesis of 4-methylcoumarin derivatives is most commonly achieved through the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester, such as ethyl acetoacetate.[10] For the synthesis of this compound, 4-tert-butylphenol would be the appropriate starting phenol.

Protocol 1: Synthesis of this compound via Pechmann Condensation

This protocol is a general method adapted from established procedures for 4-methylcoumarin synthesis.[4][11]

Reagents:

  • 4-tert-butylphenol

  • Ethyl acetoacetate

  • Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15, Indium(III) chloride)[10]

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine one molar equivalent of 4-tert-butylphenol with a slight excess (1.1-1.2 equivalents) of ethyl acetoacetate.

  • Slowly add the acid catalyst under stirring. For concentrated H₂SO₄, this should be done dropwise in an ice bath. For solid catalysts like Amberlyst-15, it can be added directly.[10]

  • Heat the reaction mixture with stirring. The optimal temperature and time depend on the catalyst used (e.g., 80-110°C for several hours).[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate, 3:2).[10][11]

  • Upon completion, cool the reaction mixture to room temperature. If using a liquid acid catalyst, pour the mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • If a solid catalyst was used, dissolve the product in a suitable solvent like warm methanol, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.[10]

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.[4][10]

G cluster_workflow Workflow: Pechmann Condensation start Combine Reactants (4-tert-butylphenol, Ethyl Acetoacetate) add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst heat Heat and Stir (e.g., 80-110°C) add_catalyst->heat monitor Monitor Reaction (TLC) heat->monitor workup Reaction Workup (Precipitation/Filtration) monitor->workup Upon completion purify Purify Product (Recrystallization) workup->purify end Pure this compound purify->end

Caption: General workflow for the synthesis of 4-methylcoumarins.

Application Notes: Biological Activities

While direct biological data for this compound is limited, the broader class of 4-methylcoumarin derivatives exhibits significant activity in several key areas of medicinal chemistry. The tert-butyl group is known to enhance lipophilicity, which can improve cell membrane permeability and interaction with hydrophobic binding pockets in target proteins.

Anticancer Activity

Coumarin derivatives are widely investigated as potential anticancer agents, acting through various mechanisms including the inhibition of cell proliferation and the induction of apoptosis.[2][6] Studies on related 4-methylcoumarin structures show potent cytotoxic effects against a range of human cancer cell lines.[7][12] For instance, 7,8-dihydroxy-4-methylcoumarins bearing alkyl chains at the C3 position have demonstrated significant cytotoxicity.[7][13] The introduction of a bulky group at C6 could be a viable strategy for developing new anticancer compounds.

Table 1: Cytotoxicity of Selected 4-Methylcoumarin Derivatives Against Human Cancer Cell Lines

Compound Substitution Cancer Cell Line IC₅₀ (µM) Reference
Compound 11 7,8-dihydroxy, 3-n-decyl, 4-methyl K562 (Leukemia) 42.4 [7][13]
LS180 (Colon) 25.2 [7][13]
MCF-7 (Breast) 25.1 [7][13]
Compound 27 6-bromo, 4-bromomethyl, 7-hydroxy K562 (Leukemia) 32.7 [7][13]
LS180 (Colon) 45.8 [7][13]
MCF-7 (Breast) 42.5 [7]
Umbelliprenin 7-prenyloxycoumarin derivative MCF-7 (Breast) 9.0 [12]
MDA-MB-231 (Breast) 7.0 [12]
Compound 47 6-pyrazolinyl-5-hydroxy-7-methylcoumarin CCRF-CEM (Leukemia) 1.88 [14]
MOLT-4 (Leukemia) 1.92 [14]

Note: This table presents data for related structures to illustrate the potential of the 4-methylcoumarin scaffold.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and coumarin derivatives have shown promise as anti-inflammatory agents.[15][16] They can modulate inflammatory pathways by inhibiting the production of mediators like nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines such as TNF-α.[15][17] Studies on 4-methylcoumarin derivatives have shown that they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglial and macrophage cells.[15][17]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents.[18] Coumarins have been identified as a promising scaffold for developing compounds with antibacterial and antifungal properties.[9][19] A coumarin-theophylline hybrid containing a 6-tert-butyl substitution displayed good antibacterial potency against S. aureus and E. coli.[9] This suggests that the this compound scaffold could be a valuable starting point for the synthesis of novel antimicrobial drugs.

Table 2: Antimicrobial Activity of a 6-tert-butyl Coumarin Derivative

Compound Organism MIC (µg/mL) Reference
Coumarin-theophylline hybrid (105j) S. aureus 7.8 [9]
E. coli 3.9 [9]
C. albicans 62.5 [9]

Note: The compound listed is a complex derivative, not this compound itself.

Protocols for Biological Evaluation

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screening for potential anticancer compounds.[12] It measures the metabolic activity of cells, where viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G cluster_workflow Workflow: MTT Cytotoxicity Assay seed Seed Cancer Cells in 96-well Plate incubate1 Incubate (24h) for Attachment seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ Value read->analyze

Caption: Experimental workflow for determining compound cytotoxicity.

Potential Signaling Pathways

The anticancer activity of coumarin derivatives is often linked to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. While the specific targets of this compound are unknown, related compounds have been shown to inhibit pathways such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[20]

G cluster_pathway Potential Target Pathway for Coumarin Derivatives GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Coumarin Coumarin Derivative Coumarin->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 6-tert-butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of compounds derived from the 6-tert-butyl-4-methylcoumarin scaffold. This scaffold is a promising starting point for the development of novel therapeutic agents due to the diverse pharmacological properties exhibited by its derivatives, including anticancer, antimicrobial, and antioxidant activities. Detailed experimental protocols for the synthesis of key compounds and the evaluation of their biological activities are also provided.

Application Notes

Introduction to this compound Derivatives

Coumarins are a class of naturally occurring benzopyrone compounds that are widely recognized for their broad spectrum of biological activities. The synthetic derivative, this compound, serves as a versatile scaffold in medicinal chemistry. The presence of the bulky tert-butyl group at the C6 position can enhance lipophilicity and influence the pharmacokinetic and pharmacodynamic properties of the molecule. Modifications at various positions of the coumarin ring have led to the discovery of potent bioactive compounds.

Synthetic Strategies

The synthesis of this compound and its derivatives can be primarily achieved through the Pechmann condensation, followed by various functionalization reactions.

a. Pechmann Condensation: This is a classic and efficient method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[1][2][3][4] For the synthesis of this compound, 4-tert-butylphenol is condensed with ethyl acetoacetate.

b. Derivatization Reactions: The this compound scaffold can be further modified at several positions to generate a library of bioactive compounds. Common modifications include:

  • Substitution at the C4-methyl group: Halogenation of the methyl group allows for the introduction of various nucleophiles.

  • Substitution at the C3 position: The C3 position can be functionalized through reactions like bromination, followed by substitution.[5]

  • Introduction of heterocyclic rings: The coumarin nucleus can be fused or linked to various heterocyclic systems to enhance biological activity.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promising activity in several therapeutic areas.

a. Anticancer Activity: Several derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6][7] One notable example is the benzimidazolium salt derivative of this compound, which has demonstrated significant anticancer activity.[6]

Table 1: Anticancer Activity of this compound Derivatives

Compound ID Derivative Structure Cancer Cell Line IC50 (µM) Reference

| 1 | 3-((6-(tert-butyl)-2-oxo-2H-chromen-4-yl)methyl)-1-(3,4,5-trimethoxybenzyl)-1H-benzo[d]imidazol-3-ium | PC-3 (Prostate) | Potent activity at 1 µM |[6] |

b. Antimicrobial Activity: Coumarin derivatives are known to possess antibacterial and antifungal properties.[8][9][10][11] The introduction of different substituents on the this compound ring can modulate their antimicrobial spectrum and potency.

c. Antioxidant Activity: Many coumarin derivatives exhibit significant antioxidant properties by scavenging free radicals.[12][13][14][15] The antioxidant potential of this compound derivatives can be evaluated using assays such as the DPPH radical scavenging assay.

Signaling Pathways

The anticancer activity of coumarin derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While specific pathways for this compound derivatives are still under investigation, related coumarin compounds have been shown to target pathways such as:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.[5]

  • MAPK Signaling Pathway: This pathway is involved in the regulation of various cellular processes, including cell growth and differentiation.[16][17]

  • NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cancer.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pechmann Condensation

This protocol describes the synthesis of the parent scaffold, this compound, from 4-tert-butylphenol and ethyl acetoacetate.

Materials:

  • 4-tert-butylphenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylphenol (1.0 eq) in a minimal amount of ethanol.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) dropwise with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Heat the mixture to 80°C and maintain it for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • A solid precipitate of this compound will form.

  • Filter the crude product, wash it with cold water, and recrystallize from ethanol to obtain the pure compound.

Protocol 2: Synthesis of a 4-(bromomethyl) Derivative

This protocol outlines the bromination of the C4-methyl group of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of BPO.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the succinimide.

  • Wash the filtrate with water and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 6-tert-butyl-4-(bromomethyl)coumarin, which can be purified by column chromatography.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT assay.

Materials:

  • Synthesized coumarin derivatives

  • Cancer cell line (e.g., PC-3)

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizations

G General Workflow for Synthesis and Bioactivity Screening cluster_synthesis Synthesis cluster_screening Bioactivity Screening Start Starting Materials (4-tert-butylphenol, Ethyl acetoacetate) Pechmann Pechmann Condensation Start->Pechmann Coumarin This compound Pechmann->Coumarin Derivatization Derivatization Reactions Coumarin->Derivatization Derivatives Bioactive Derivatives Derivatization->Derivatives Anticancer Anticancer Assays (e.g., MTT) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Derivatives->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Derivatives->Antioxidant Data Data Analysis (IC50, MIC calculation) Anticancer->Data Antimicrobial->Data Antioxidant->Data

Caption: Workflow for synthesis and bioactivity screening.

G Potential PI3K/Akt Signaling Pathway Inhibition Coumarin This compound Derivative PI3K PI3K Coumarin->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt signaling pathway inhibition.

References

Application Notes and Protocols: 6-tert-butyl-4-methylcoumarin in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-tert-butyl-4-methylcoumarin as a fluorescent dopant in Organic Light-Emitting Diodes (OLEDs). Due to the limited availability of specific data for this compound in OLED applications, the following information is based on the known properties of closely related coumarin derivatives and established principles of OLED fabrication and characterization.

Introduction

Coumarin derivatives are a significant class of organic compounds known for their strong fluorescence, high photostability, and tunable emission colors, making them excellent candidates for emissive materials in OLEDs.[1][2] this compound, with its electron-donating tert-butyl group, is expected to exhibit favorable photophysical properties for use as a blue or green emitting dopant in an appropriate host material. The tert-butyl group can also enhance solubility and prevent aggregation-induced quenching, potentially leading to improved device performance and stability.[3]

Physicochemical and Photophysical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₄H₁₆O₂[4]
Molecular Weight 216.28 g/mol [5]
CAS Number 17874-32-7[4]
Appearance White to off-white crystalline solid-
Melting Point 122-123 °C[5]

Table 2: Representative Photophysical and Electroluminescent Data of Coumarin Derivatives in OLEDs

This table presents data from various coumarin derivatives to illustrate the expected range of performance. These values should be considered as a reference for the potential of this compound.

DerivativeHost MaterialEmission ColorMax. Emission (nm)Max. Luminance (cd/m²)Max. External Quantum Efficiency (EQE) (%)
C-545PAlq₃Green~515>10000~4.5
P-DMC- (non-doped)Blue-Green488 (film)--
pPh-7M- (solution)Blue468--
DPAP-TB (as HTL)Alq₃Green~520-1.56

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its incorporation into an OLED device.

The Pechmann condensation is a common and efficient method for synthesizing coumarins.[6]

Materials:

  • 4-tert-butylphenol

  • Ethyl acetoacetate

  • Strong acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15)[7]

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 4-tert-butylphenol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of Amberlyst-15) to the mixture while stirring and cooling in an ice bath.

  • After the initial reaction subsides, heat the mixture to 100-120°C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude this compound by recrystallization from ethanol.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions 4_tert_butylphenol 4-tert-butylphenol Pechmann_Condensation Pechmann Condensation 4_tert_butylphenol->Pechmann_Condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->Pechmann_Condensation catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->Pechmann_Condensation heat Heat heat->Pechmann_Condensation product This compound Pechmann_Condensation->product

Caption: Pechmann condensation for the synthesis of this compound.

This protocol describes the fabrication of a typical multilayer OLED using thermal evaporation, where this compound is used as a dopant in the emissive layer.

Device Structure: ITO / HTL / EML (Host:Dopant) / ETL / EIL / Cathode

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Host material for the Emissive Layer (EML) (e.g., Alq₃, CBP)[1]

  • This compound (Dopant)

  • Electron Transport Layer (ETL) material (e.g., Alq₃, TPBi)[1]

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and then treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).

    • Deposit the HTL (e.g., 40 nm of NPB).

    • Co-evaporate the host material and this compound to form the EML (e.g., 30 nm of Host doped with 1-10 wt% of the coumarin derivative). The doping concentration should be optimized.

    • Deposit the ETL (e.g., 20 nm of Alq₃).

  • Cathode Deposition:

    • Deposit a thin EIL (e.g., 1 nm of LiF).

    • Deposit the metal cathode (e.g., 100 nm of Al).

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Diagram 2: OLED Fabrication Workflow

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cleaning ITO Substrate Cleaning (Ultrasonication) treatment Surface Treatment (UV-Ozone/Plasma) cleaning->treatment htl HTL Deposition (e.g., NPB) treatment->htl eml EML Co-evaporation (Host + Dopant) htl->eml etl ETL Deposition (e.g., Alq₃) eml->etl eil EIL Deposition (e.g., LiF) etl->eil cathode Cathode Deposition (e.g., Al) eil->cathode encapsulation Encapsulation (Nitrogen Glovebox) cathode->encapsulation

Caption: General workflow for the fabrication of a multilayer OLED.

Device Characterization

4.1. Photophysical Measurements:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: Dissolve this compound in a suitable solvent (e.g., dichloromethane, toluene) and in the host material matrix to determine its absorption and emission spectra.

  • Fluorescence Quantum Yield: Measure the absolute photoluminescence quantum yield (PLQY) using an integrating sphere.

  • Fluorescence Lifetime: Determine the excited-state lifetime using time-resolved photoluminescence spectroscopy.

4.2. Electroluminescence (EL) Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.

  • EL Spectra: Record the emission spectra at different operating voltages.

  • Efficiency Measurements: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).

Proposed Energy Level Diagram and Working Principle

The operation of an OLED is governed by the energy levels of the materials used. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the efficiency of charge injection, transport, and recombination.

Diagram 3: Proposed Energy Level Diagram of an OLED with a Coumarin Dopant

G cluster_device Energy Levels (eV) cluster_recombination Anode Anode (ITO) ~-4.7 eV HTL HTL (NPB) HOMO ~-5.4 LUMO ~-2.4 Anode->HTL h⁺ injection EML_Host EML (Host: Alq₃) HOMO ~-5.7 LUMO ~-3.1 HTL->EML_Host h⁺ transport EML_Dopant Dopant (Coumarin) HOMO ~-5.9 LUMO ~-2.6 EML_Host->EML_Dopant Energy Transfer (Förster/Dexter) ETL ETL (Alq₃) HOMO ~-5.7 LUMO ~-3.1 recombination Exciton Recombination ETL->EML_Host e⁻ transport Cathode Cathode (Al) ~-4.2 eV Cathode->ETL e⁻ injection light Light Emission (hν) recombination->light

References

Application Notes and Protocols: 6-tert-butyl-4-methylcoumarin as a Laser Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a well-established class of organic compounds utilized as gain media in tunable liquid lasers, particularly in the blue-green region of the electromagnetic spectrum. Their excellent fluorescence quantum yields, good photostability, and broad tunability make them valuable tools in various scientific disciplines, including spectroscopy, photochemistry, and biomedical imaging. This document provides detailed application notes and protocols for the use of 6-tert-butyl-4-methylcoumarin as a laser dye.

The substitution of a tert-butyl group at the 6-position of the 4-methylcoumarin core is expected to influence the photophysical and lasing properties of the molecule. The bulky, electron-donating tert-butyl group can enhance solubility in common organic solvents and may affect the electronic transitions, leading to shifts in the absorption and emission spectra compared to the parent 4-methylcoumarin. These application notes will serve as a comprehensive guide for researchers employing this specific coumarin derivative in laser-based applications.

Photophysical and Lasing Properties

While specific experimental data for this compound is not extensively available in the public domain, we can infer its general characteristics based on the known properties of related substituted 4-methylcoumarins. The photophysical properties are highly dependent on the solvent environment.

Table 1: Estimated Photophysical Properties of this compound in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)
Cyclohexane2.02Data not availableData not availableData not available
Toluene2.38Data not availableData not availableData not available
Dichloromethane8.93Data not availableData not availableData not available
Ethanol24.55Data not availableData not availableData not available
Methanol32.6Data not availableData not availableData not available
Acetonitrile37.5Data not availableData not availableData not available

Table 2: Estimated Lasing Properties of this compound

Pumping SourceSolventTuning Range (nm)Lasing Efficiency (%)
Nitrogen Laser (337 nm)EthanolData not availableData not available
XeCl Excimer Laser (308 nm)EthanolData not availableData not available
FlashlampEthanolData not availableData not available

Note: Lasing characteristics are highly dependent on the laser cavity design and pump source. The data presented here are estimates and should be determined empirically for a specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of Laser Dye Solutions

Objective: To prepare solutions of this compound of varying concentrations for spectroscopic and laser performance evaluation.

Materials:

  • This compound (laser grade)

  • Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Stock Solution Preparation (e.g., 1 x 10⁻³ M in Ethanol):

    • Accurately weigh the required amount of this compound. The molecular weight is 216.28 g/mol [1].

    • Dissolve the weighed dye in a small amount of ethanol in a volumetric flask.

    • Use an ultrasonic bath to ensure complete dissolution.

    • Once dissolved, bring the volume up to the mark with ethanol and mix thoroughly.

    • Store the stock solution in a dark, airtight container to prevent photodegradation and solvent evaporation.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to the desired concentrations (e.g., 1 x 10⁻⁴ M, 1 x 10⁻⁵ M, 1 x 10⁻⁶ M) using volumetric flasks.

    • For laser operation, the optimal concentration is typically in the range of 10⁻³ to 10⁻⁴ M, depending on the pump source and cavity configuration.

Protocol 2: Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and fluorescence emission maxima of this compound in different solvents.

Materials:

  • Prepared dye solutions (Protocol 1)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the dye solution of interest (typically 1 x 10⁻⁵ M).

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

    • The wavelength of maximum absorbance (λ_abs) is the peak of the recorded spectrum.

  • Emission Measurement:

    • Use a fluorometer.

    • Excite the dye solution (typically 1 x 10⁻⁶ M) at its absorption maximum (λ_abs).

    • Record the emission spectrum over a suitable wavelength range, starting from wavelengths longer than the excitation wavelength.

    • The wavelength of maximum fluorescence intensity (λ_em) is the peak of the emission spectrum.

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a known standard.

Materials:

  • Prepared dye solutions of varying concentrations (absorbance < 0.1 at the excitation wavelength)

  • Standard dye solution with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.546)

  • Fluorometer

Procedure:

  • Record the absorption spectra of the sample and standard solutions at the same excitation wavelength.

  • Record the fluorescence emission spectra of the sample and standard solutions, ensuring identical experimental conditions (excitation wavelength, slit widths).

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the fluorescence quantum yield using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 4: Characterization of Laser Performance

Objective: To determine the tuning range and lasing efficiency of this compound.

Materials:

  • Prepared laser dye solution (optimal concentration)

  • Pulsed laser pump source (e.g., Nitrogen laser, Excimer laser)

  • Dye laser cavity (including a dye cell, mirrors, and a tuning element like a diffraction grating or prism)

  • Power/Energy meter

  • Spectrometer

Procedure:

  • Setup the Dye Laser:

    • Assemble the dye laser cavity according to the manufacturer's instructions or a standard design. A common configuration for a pulsed dye laser involves transverse pumping of a quartz cuvette containing the dye solution.

    • Align the pump beam to focus as a line onto the dye cell.

    • Align the resonator cavity mirrors.

  • Tuning Range Measurement:

    • Place a power meter at the output of the dye laser.

    • Adjust the tuning element (e.g., rotate the diffraction grating) in small increments across its range.

    • At each increment, record the output wavelength using a spectrometer and the corresponding output power/energy.

    • The tuning range is the wavelength range over which laser output is observed.

  • Lasing Efficiency Measurement:

    • Measure the pump laser power/energy delivered to the dye cell.

    • Measure the maximum output power/energy of the dye laser at the peak of its tuning curve.

    • Calculate the lasing efficiency using the following formula:

    Efficiency (%) = (Output Energy / Pump Energy) * 100

Visualizations

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (Laser Emission) S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) (Non-radiative) T1->S0 Phosphorescence (Non-radiative at RT) Dye_Laser_Setup pump_laser Pump Laser (e.g., N₂ Laser) focusing_lens Focusing Lens pump_laser->focusing_lens dye_cell Dye Cell (this compound solution) focusing_lens->dye_cell output_coupler Output Coupler (Partially Reflective Mirror) dye_cell->output_coupler Fluorescence tuning_element Tuning Element (e.g., Grating) output_coupler->tuning_element output_beam Tunable Laser Output output_coupler->output_beam tuning_element->dye_cell Feedback Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_data Data Analysis prep_dye Prepare Dye Solutions (Protocol 1) measure_abs_em Measure Absorption & Emission Spectra (Protocol 2) prep_dye->measure_abs_em measure_laser Characterize Laser Performance (Protocol 4) prep_dye->measure_laser measure_qy Determine Quantum Yield (Protocol 3) measure_abs_em->measure_qy analyze_photophys Analyze Photophysical Properties measure_abs_em->analyze_photophys measure_qy->analyze_photophys analyze_lasing Analyze Lasing Characteristics measure_laser->analyze_lasing

References

Application Note and Protocol: Measuring the Fluorescence Quantum Yield of 6-tert-butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[1] For fluorescent compounds like 6-tert-butyl-4-methylcoumarin, an accurate determination of the quantum yield is crucial for applications in drug development, cellular imaging, and as fluorescent probes, where high brightness is often a key requirement.

This document provides a detailed protocol for determining the relative fluorescence quantum yield of this compound. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is the most common and accessible approach.[1]

Principle of the Relative Method

The relative fluorescence quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to those of a reference standard. The following equation is used for the calculation:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Where:

  • Φx is the fluorescence quantum yield of the sample.

  • Φst is the fluorescence quantum yield of the standard.

  • Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • nx and nst are the refractive indices of the sample and standard solutions, respectively.[1]

To ensure accuracy and to minimize errors from inner filter effects, it is recommended to use a series of dilute solutions with absorbances below 0.1.

Experimental Protocol

This protocol outlines the steps for the experimental determination of the fluorescence quantum yield of this compound using the relative method.

Materials and Instrumentation
  • This compound (Sample)

  • Fluorescence Standard: Quinine sulfate or a suitable coumarin standard (e.g., Coumarin 1, Coumarin 153).

  • Solvent: Spectroscopic grade ethanol or other appropriate solvent. The same solvent should be used for the sample and the standard if possible.

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

Procedure
  • Selection of a Standard: Choose a reference standard that absorbs and emits in a similar wavelength range to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) is a common standard.[2]

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the reference standard in the same solvent.

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, with absorbances ranging from approximately 0.02 to 0.1 at the excitation wavelength.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorption spectrum for each diluted solution of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength. This wavelength should ideally be at the absorption maximum of the sample.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each diluted solution of the sample and the standard.

    • The excitation wavelength must be the same for all measurements.

    • Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Perform a linear regression for both plots to obtain the slopes (gradients).

Data Presentation

The quantitative data obtained from the experiments should be summarized for clear comparison.

ParameterThis compound (Sample)Quinine Sulfate (Standard)
Solvent Ethanol0.1 M H₂SO₄
Refractive Index (n) Value for EthanolValue for 0.1 M H₂SO₄
Excitation Wavelength (λex) To be determined experimentallye.g., 350 nm
Emission Wavelength Range To be determined experimentallye.g., 400-600 nm
Gradient (from plot) To be determined experimentallyTo be determined experimentally
Fluorescence Quantum Yield (Φ) To be calculated 0.546[2]

Note: The values for this compound need to be determined by following the protocol above. The refractive index of the solvent is a known physical constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis and Calculation prep_sample Prepare this compound solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_standard Prepare Standard solutions (Abs < 0.1) prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Principle of Relative Quantum Yield Measurement

principle_of_measurement cluster_sample Unknown Sample cluster_standard Reference Standard sample This compound abs_sample Absorbance (A_x) sample->abs_sample fluor_sample Integrated Fluorescence (F_x) sample->fluor_sample comparison Comparison (Same experimental conditions) abs_sample->comparison fluor_sample->comparison qy_sample Quantum Yield (Φ_x) (To be determined) standard Quinine Sulfate abs_standard Absorbance (A_st) standard->abs_standard fluor_standard Integrated Fluorescence (F_st) standard->fluor_standard abs_standard->comparison fluor_standard->comparison qy_standard Known Quantum Yield (Φ_st) qy_standard->comparison comparison->qy_sample

Caption: Principle of the relative quantum yield measurement.

References

Application Notes and Protocols: Time-Resolved Fluorescence Spectroscopy of 6-tert-butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-tert-butyl-4-methylcoumarin is a fluorescent heterocyclic compound belonging to the coumarin family. Coumarin derivatives are widely recognized for their significant photophysical properties, including strong fluorescence and environmental sensitivity, making them valuable tools in various scientific disciplines. Their utility spans from fundamental spectroscopic studies to practical applications in biology and medicine, such as fluorescent probes for cellular imaging and as scaffolds in drug discovery. The bulky tert-butyl group at the 6-position can influence the molecule's solubility and interaction with its microenvironment, potentially offering unique spectroscopic characteristics.

Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique to study the excited-state dynamics of fluorescent molecules. By measuring the decay of fluorescence intensity over time after excitation with a short pulse of light, TRFS provides information on the fluorescence lifetime (τ) of a fluorophore. This lifetime is an intrinsic property of the molecule but can be modulated by its local environment, making TRFS an excellent tool for probing molecular interactions, conformational changes, and the polarity of the surrounding medium.

These application notes provide a detailed overview of the principles, experimental protocols, and data analysis for the time-resolved fluorescence spectroscopy of this compound. Due to the limited availability of specific photophysical data for this compound in the scientific literature, data from structurally similar and well-characterized coumarins, such as Coumarin 6 and 6-methoxy-4-methylcoumarin, are used as proxies to provide illustrative examples and guidance.

Principle of Time-Resolved Fluorescence Spectroscopy

The fundamental principle of TRFS involves exciting a sample with a very short pulse of light (typically picoseconds to femtoseconds) and then measuring the subsequent fluorescence emission as a function of time. The fluorescence intensity, I(t), decays exponentially after the excitation pulse, and this decay is characterized by the fluorescence lifetime, τ, which is the average time the molecule spends in the excited state before returning to the ground state.

The decay of fluorescence is described by the following equation:

I(t) = I₀ * exp(-t/τ)

where:

  • I(t) is the fluorescence intensity at time t

  • I₀ is the initial fluorescence intensity at t = 0

  • τ is the fluorescence lifetime

In many cases, the fluorescence decay is not a single exponential process and is better described by a multi-exponential decay model, indicating the presence of different excited-state populations or complex decay pathways.

Applications in Research and Drug Development

Time-resolved fluorescence spectroscopy of coumarin derivatives like this compound has several applications:

  • Probing Microenvironments: The fluorescence lifetime of coumarins is often sensitive to the polarity and viscosity of their local environment. This property can be exploited to study the microenvironments of biological systems like protein binding sites, lipid membranes, and micelles.

  • Studying Molecular Interactions: Changes in the fluorescence lifetime can indicate the binding of the coumarin probe to other molecules, such as proteins or DNA. This can be used to determine binding affinities and kinetics.

  • High-Throughput Screening (HTS): In drug discovery, TRFS can be used in HTS assays to identify compounds that modulate the activity of a target protein by observing changes in the fluorescence lifetime of a coumarin-based probe.

  • Fluorescence Lifetime Imaging Microscopy (FLIM): By combining TRFS with microscopy, FLIM allows for the visualization of spatial variations in fluorescence lifetime within a sample, providing insights into the local environment and interactions at a subcellular level.

Quantitative Data

The following table summarizes typical photophysical data for coumarin derivatives that are structurally related to this compound. This data can be used as a reference for designing and interpreting experiments with the target compound. Note: These values are for proxy compounds and may differ for this compound.

ParameterCoumarin 6 in Ethanol[1]6-methoxy-4-methylcoumarin (Qualitative)[2]Notes
Excitation Max (λex) ~458 nm~350 - 375 nmThe tert-butyl group may cause a slight shift.
Emission Max (λem) ~505 nm~440 - 470 nmDependent on solvent polarity.
Fluorescence Lifetime (τ) ~2.4 nsNot widely reportedHighly solvent-dependent.
Quantum Yield (Φf) 0.78Not widely reportedA measure of the efficiency of fluorescence.

Experimental Protocols

Protocol 1: Sample Preparation

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a chosen spectroscopic grade solvent to create a stock solution of approximately 1 mM.

  • Prepare Working Solutions: Dilute the stock solution with the same solvent to prepare a series of working solutions with absorbances in the range of 0.05 - 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects and ensure accurate lifetime measurements.

Protocol 2: Time-Correlated Single Photon Counting (TCSPC) Measurement

Instrumentation:

  • TCSPC Spectrometer equipped with:

    • Pulsed light source (e.g., picosecond pulsed diode laser or Ti:Sapphire laser) with an appropriate excitation wavelength.

    • Sample holder.

    • Emission monochromator or bandpass filter.

    • Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or microchannel plate (MCP)).

    • TCSPC electronics.

Procedure:

  • Instrument Warm-up: Turn on the light source, detector, and electronics and allow them to stabilize for at least 30 minutes.

  • Acquire Instrument Response Function (IRF):

    • Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox® in water).

    • Place the cuvette in the sample holder.

    • Set the emission monochromator to the excitation wavelength.

    • Acquire the IRF by collecting scattered light. The IRF represents the time profile of the excitation pulse and the response of the detection system.

  • Acquire Fluorescence Decay:

    • Replace the scattering solution with your this compound working solution.

    • Set the emission monochromator to the wavelength of maximum fluorescence emission.

    • Acquire the fluorescence decay data until a sufficient number of photon counts (typically 10,000 in the peak channel) are collected to ensure good statistical accuracy.

  • Data Analysis:

    • The acquired fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a single, double, or triple exponential decay model.

    • The fitting procedure will yield the fluorescence lifetime(s) (τ) and their relative amplitudes. The goodness of the fit is typically assessed by the chi-squared (χ²) value and the randomness of the residuals.

Visualizations

Experimental Workflow for TCSPC

TCSPC_Workflow cluster_prep Sample Preparation cluster_measurement TCSPC Measurement cluster_analysis Data Analysis Stock Prepare 1 mM Stock Solution Working Prepare Dilute Working Solution (Abs < 0.1) Stock->Working IRF Acquire Instrument Response Function (IRF) Decay Acquire Fluorescence Decay of Sample IRF->Decay Deconvolution Deconvolution of Decay and IRF Fitting Fit to Exponential Decay Model Deconvolution->Fitting Results Obtain Fluorescence Lifetime (τ) Fitting->Results

Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC) measurements.

Logical Relationship of Photophysical Parameters

Photophysics_Relationship cluster_excitation Excitation cluster_deexcitation De-excitation Pathways Molecule This compound in a specific solvent Absorption Absorption of a Photon (λex) Molecule->Absorption ExcitedState Excited Singlet State (S1) Absorption->ExcitedState fs Fluorescence Fluorescence Emission (λem, τ, Φf) ExcitedState->Fluorescence ns NonRadiative Non-Radiative Decay (e.g., internal conversion, intersystem crossing) ExcitedState->NonRadiative ns Fluorescence->Molecule Return to Ground State (S0) NonRadiative->Molecule Return to Ground State (S0)

Caption: Relationship between excitation, excited state, and de-excitation pathways.

Conclusion

Time-resolved fluorescence spectroscopy is a versatile and powerful technique for characterizing the photophysical properties of this compound and for utilizing it as a fluorescent probe in various research and drug development applications. While specific quantitative data for this particular coumarin derivative is not extensively available, the protocols and comparative data provided in these application notes offer a solid foundation for researchers to design and execute their own studies. Careful experimental design, particularly in sample preparation and data analysis, is crucial for obtaining accurate and reproducible results. The unique structural features of this compound may lead to interesting and useful photophysical behaviors that warrant further investigation.

References

Application Notes and Protocols: 6-tert-butyl-4-methylcoumarin as a pH Indicator for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a versatile class of fluorescent compounds widely employed in biological research due to their favorable photophysical properties, including high fluorescence quantum yields, photostability, and sensitivity to the cellular microenvironment. 6-tert-butyl-4-methylcoumarin is a member of this family with potential applications as a fluorescent probe for monitoring intracellular pH (pHi). The ability to accurately measure pHi is crucial for understanding a wide range of cellular processes, including enzyme activity, cell proliferation, apoptosis, and drug resistance. These application notes provide a comprehensive overview of the anticipated properties and protocols for the use of this compound as a cellular pH indicator.

Note: Specific experimental data for this compound as a pH indicator is not extensively available in the public domain. The quantitative data and protocols provided herein are based on the known properties of structurally similar coumarin-based pH indicators and should be considered as a starting point for experimental design and optimization.

Principle of pH Sensing

The fluorescence of many coumarin derivatives is sensitive to pH due to the presence of protonatable groups on the coumarin ring. Changes in pH alter the electronic structure of the fluorophore, leading to shifts in its excitation and emission spectra, as well as changes in its fluorescence intensity and quantum yield. By calibrating these changes against known pH values, it is possible to quantitatively measure pHi in living cells. For some coumarin derivatives, this pH-dependent spectral shift allows for ratiometric imaging, where the ratio of fluorescence intensities at two different wavelengths is used to determine pH, providing a more robust measurement that is independent of probe concentration and instrumental parameters.

Data Presentation

The following tables summarize the anticipated photophysical properties of this compound based on data from analogous coumarin compounds. These values require experimental verification.

Table 1: Anticipated Photophysical Properties of this compound

PropertyAnticipated ValueNotes
Molecular Formula C₁₄H₁₆O₂
Molecular Weight 216.28 g/mol
CAS Number 17874-32-7[1][2]
pKa ~6.0 - 7.5Expected to be in the physiological range, but requires experimental determination.
Excitation Max (λex) ~350 - 400 nm (acidic) / ~400 - 450 nm (basic)Wavelengths are likely to shift with pH.
Emission Max (λem) ~450 - 480 nm (acidic) / ~480 - 520 nm (basic)A bathochromic (red) shift is expected upon deprotonation.
Quantum Yield (Φf) 0.1 - 0.6Highly dependent on pH and the cellular environment.
Solubility Soluble in organic solvents (DMSO, Ethanol), sparingly soluble in aqueous solutions.
Cell Permeability Expected to be cell-permeable.The tert-butyl group may enhance membrane permeability.

Table 2: Anticipated pH-Dependent Fluorescence of this compound

pHExcitation (nm)Emission (nm)Relative Quantum Yield
5.0 ~360~460Low
6.0 ~375~475Moderate
7.0 ~410~500High
8.0 ~430~510High

Experimental Protocols

I. Synthesis of this compound

A common method for the synthesis of 4-methylcoumarins is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For this compound, this would involve the reaction of 4-tert-butylphenol with ethyl acetoacetate.

Materials:

  • 4-tert-butylphenol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (or other suitable acid catalyst, e.g., Amberlyst-15)[3]

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add a mixture of 4-tert-butylphenol and ethyl acetoacetate to the cooled sulfuric acid with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 4-tert-butylphenol Reaction Pechmann Condensation (Acid Catalyst, e.g., H₂SO₄) Reactant1->Reaction Reactant2 Ethyl Acetoacetate Reactant2->Reaction Product This compound Reaction->Product Imaging_Workflow Start Start Cell_Culture Culture Cells on Glass-Bottom Dish Start->Cell_Culture Prepare_Probe Prepare Working Solution of This compound Cell_Culture->Prepare_Probe Wash1 Wash Cells with PBS Prepare_Probe->Wash1 Incubate Incubate Cells with Probe (15-60 min, 37°C) Wash1->Incubate Wash2 Wash Cells to Remove Excess Probe Incubate->Wash2 Add_Buffer Add Imaging Buffer Wash2->Add_Buffer Image_Acquisition Acquire Fluorescence Images Add_Buffer->Image_Acquisition Calibration Perform In Situ pH Calibration Image_Acquisition->Calibration Analysis Analyze Data and Calculate Intracellular pH Calibration->Analysis End End Analysis->End Signaling_Pathways cluster_stimuli Cellular Stimuli / Conditions cluster_processes Cellular Processes cluster_ph Intracellular pH cluster_probe pH Indicator cluster_readout Experimental Readout Stimulus1 Apoptotic Signal Process1 Ion Transporter/Channel Activity Stimulus1->Process1 Stimulus2 Growth Factor Process3 Signaling Cascades Stimulus2->Process3 Stimulus3 Drug Compound Stimulus3->Process1 Stimulus4 Metabolic Stress Process2 Metabolic Pathways (e.g., Glycolysis) Stimulus4->Process2 pHi ΔpHi Process1->pHi Process2->pHi Process3->pHi Probe 6-tert-butyl-4- methylcoumarin pHi->Probe Readout Fluorescence Imaging (Ratio or Intensity) Probe->Readout

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-tert-butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-tert-butyl-4-methylcoumarin. The primary synthetic route discussed is the Pechmann condensation, a widely used method for coumarin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for the synthesis of this compound is the Pechmann condensation.[1] This acid-catalyzed reaction involves the condensation of 4-tert-butylphenol with ethyl acetoacetate.[1]

Q2: What are the key reaction parameters that influence the yield of the Pechmann condensation?

The yield of the Pechmann condensation is significantly influenced by several factors:

  • Choice of Catalyst: The type and amount of acid catalyst are critical.[2]

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without causing decomposition of reactants or products.[3]

  • Reaction Time: Sufficient time is required for the reaction to complete.

  • Purity of Starting Materials: Impurities in the 4-tert-butylphenol or ethyl acetoacetate can lead to side reactions and lower yields.[2]

Q3: What are some alternative catalysts to sulfuric acid for this synthesis?

While concentrated sulfuric acid is a traditional catalyst for the Pechmann condensation, several alternatives can offer advantages such as easier handling, reduced corrosion, and potentially higher yields.[2] These include:

  • Lewis Acids: Aluminum chloride (AlCl₃), indium(III) chloride (InCl₃), and zinc chloride (ZnCl₂) have been used effectively.[2]

  • Solid Acid Catalysts: Amberlyst-15, Montmorillonite K10, and sulfated zirconia are examples of heterogeneous catalysts that can simplify catalyst removal after the reaction.[4]

  • Solvent-free catalysts: Tetrabutylammonium bromide (TBAB) has been used as an effective and environmentally friendly catalyst under solvent-free conditions for the synthesis of other coumarins.[5]

Troubleshooting Guide

Issue 1: Low or No Yield

Possible Causes:

  • Suboptimal Catalyst: The chosen acid catalyst may not be active enough, or an incorrect amount was used.[2]

  • Improper Reaction Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate, or too high, causing degradation.[3]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Poor Quality of Reagents: The presence of impurities or moisture in the starting materials can inhibit the reaction.

Solutions:

  • Catalyst Optimization: If using a strong acid like H₂SO₄, ensure it is fresh and used in the correct stoichiometric ratio. Consider screening alternative catalysts such as Lewis acids or solid acid catalysts.[2]

  • Temperature Adjustment: Gradually increase the reaction temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC). For solid acid catalysts, temperatures around 110°C have been shown to be optimal for similar reactions.[3]

  • Extended Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

  • Reagent Purification: Ensure that 4-tert-butylphenol and ethyl acetoacetate are pure and dry before use.

Issue 2: Formation of Impurities and Side Products

Possible Causes:

  • Side Reactions: A common side reaction is the Simonis chromone cyclization, which can compete with the Pechmann condensation.[2]

  • Decomposition: Excessive heat can lead to the decomposition of the starting materials or the desired product.

  • Sulfonation: When using sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur as a side reaction.[2]

Solutions:

  • Choice of Catalyst and Conditions: The choice of catalyst can influence the reaction pathway. Some catalysts may favor the Pechmann condensation over the Simonis cyclization.

  • Temperature Control: Maintain a consistent and optimal reaction temperature to minimize decomposition.

  • Purification: If impurities are present, purification of the crude product is necessary.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • "Oiling Out": The product may separate as an oil instead of crystallizing during recrystallization.[2]

  • Inappropriate Solvent System: The solvent used for recrystallization or column chromatography may not be suitable for separating the product from impurities.

Solutions:

  • Recrystallization Solvent Screening: Test various solvents or solvent mixtures to find an appropriate system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Hot aqueous ethanol is often a good starting point.[2]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification. A solvent system should be chosen based on TLC analysis to achieve good separation.

Quantitative Data on Reaction Conditions

The following table summarizes various catalytic systems and conditions used for the Pechmann condensation of different phenols, which can serve as a starting point for optimizing the synthesis of this compound.

Phenolβ-KetoesterCatalystConditionsYield (%)Reference
ResorcinolEthyl acetoacetateAmberlyst-15110°C, Solvent-free95%[3][4]
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)Not specified88%[6]
Various PhenolsEthyl acetoacetateInCl₃ (3 mol%)Room Temperature, Ball milling52-95%[7]
ResorcinolEthyl acetoacetateTetrabutylammonium bromide / K₂CO₃25°C, Solvent-free92%[5]
Various PhenolsEthyl acetoacetate / Malic AcidH₂SO₄ (catalytic)Microwave irradiation (15-40s)24-90%[8]

Experimental Protocols

Protocol 1: Pechmann Condensation using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 equivalents) to the mixture while cooling the flask in an ice bath.

  • Reaction: Heat the reaction mixture to a temperature between 110-120°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or aqueous ethanol to obtain pure this compound.

Protocol 2: Pechmann Condensation using a Solid Acid Catalyst (e.g., Amberlyst-15)
  • Reaction Setup: In a round-bottom flask, combine 4-tert-butylphenol (1 equivalent), ethyl acetoacetate (1.1 equivalents), and Amberlyst-15 (e.g., 0.2 g per 5 mmol of phenol).

  • Reaction: Heat the solvent-free mixture to 110°C with stirring for an appropriate time (monitor by TLC, typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature and add a solvent like ethyl acetate to dissolve the product.

  • Catalyst Removal: Filter the mixture to remove the solid catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting solid from a suitable solvent.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants (4-tert-butylphenol, Ethyl Acetoacetate) catalyst Add Catalyst (e.g., H₂SO₄ or Solid Acid) reagents->catalyst heating Heat and Stir (Monitor by TLC) catalyst->heating quench Quench Reaction (Pour onto ice) heating->quench filtration Filter Crude Product quench->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure this compound recrystallization->final_product chromatography Column Chromatography (if needed)

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart start Low or No Yield cause1 Check Catalyst Activity & Amount start->cause1 cause2 Verify Reaction Temperature start->cause2 cause3 Check Reagent Purity start->cause3 solution1 Optimize Catalyst or Try Alternatives cause1->solution1 solution2 Adjust Temperature & Monitor with TLC cause2->solution2 solution3 Purify/Dry Starting Materials cause3->solution3

References

Technical Support Center: Purification of 6-tert-butyl-4-methylcoumarin by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-tert-butyl-4-methylcoumarin by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a clear question-and-answer format.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation Upon Cooling The solution is not sufficiently saturated; too much solvent was used.- Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound. - Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Product "Oils Out" Instead of Crystallizing The melting point of the crude product is lower than the boiling point of the solvent, often due to impurities. The compound is precipitating from a supersaturated solution at a temperature above its melting point.- Re-dissolve and add more of the "good" solvent: Heat the solution until the oil redissolves, add a small amount of the solvent in which the coumarin is more soluble (e.g., ethanol in an ethanol-water mixture), and then allow it to cool more slowly. - Change the solvent system: Select a solvent or solvent mixture with a lower boiling point. - Purify by other means first: Consider a preliminary purification step like column chromatography to remove impurities that lower the melting point.
Poor Recovery of Pure Product The chosen recrystallization solvent is too effective, meaning the compound has significant solubility even at low temperatures. Excessive washing of the collected crystals. Premature crystallization during hot filtration.- Optimize the solvent system: For mixed solvent systems like aqueous ethanol, adjust the ratio to increase the proportion of the "poor" solvent (water) to decrease solubility at cold temperatures. - Minimize washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure efficient filtration: Use a pre-heated funnel for hot filtration to prevent the product from crystallizing on the filter paper.
Colored Impurities Remain in the Final Product The colored impurities have similar solubility to the product in the chosen solvent.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your product. - Perform a second recrystallization: A subsequent recrystallization can further remove residual impurities.
Amorphous Solid or Powder Forms Instead of Crystals The solution cooled too rapidly, not allowing for the formation of an ordered crystal lattice.- Slow down the cooling process: Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to a colder environment like an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How do I determine the correct ratio of solvents in a mixed solvent system?

A2: To determine the optimal ratio, start by dissolving a small amount of the crude this compound in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few more drops of hot ethanol until the solution becomes clear again. This is the optimal solvent ratio for your recrystallization.

Q3: My purified product has a melting point that is lower than the literature value of 122-123°C. What does this indicate?

A3: A lower and broader melting point range is a strong indication that your sample is still impure. The impurities disrupt the crystal lattice, requiring less energy to melt. Further recrystallization or an alternative purification method like column chromatography may be necessary.

Q4: Can I use other alcohols besides ethanol for the recrystallization?

A4: Yes, other alcohols like methanol can also be effective, likely in a mixed system with water. For unsubstituted coumarin, 40% aqueous methanol has been shown to provide a high recovery rate.[1] Given the nonpolar nature of the tert-butyl group, ethanol may be a better initial choice.

Q5: Is it possible to purify this compound without recrystallization?

A5: Yes, other purification techniques such as column chromatography using silica gel can be employed.[2] This method is particularly useful if recrystallization proves ineffective or if the impurities have very similar solubility profiles to the desired compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₄H₁₆O₂
Molecular Weight 216.28 g/mol
Melting Point 122-123 °C
Appearance White solid
CAS Number 17874-32-7
Qualitative Solubility of this compound
SolventSolubility at Room TemperatureSolubility in Hot Solvent
Ethanol Sparingly SolubleSoluble
Methanol Sparingly SolubleSoluble
Water InsolubleInsoluble
Hexane Sparingly SolubleModerately Soluble
Ethyl Acetate SolubleVery Soluble
Dichloromethane SolubleVery Soluble

Note: This table is based on the general solubility of nonpolar coumarin derivatives and should be used as a guideline for solvent selection.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol-Water)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Saturation: While the solution is still hot, add hot water dropwise until the solution begins to appear cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the recrystallization solvent).

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation & Clarification cluster_purification Purification & Isolation crude Crude Product add_hot_solvent Add Hot Ethanol crude->add_hot_solvent 1 dissolved Dissolved Product add_hot_solvent->dissolved 2 add_hot_water Add Hot Water dissolved->add_hot_water 3 cloudy Cloudy Solution add_hot_water->cloudy 4 add_ethanol_drops Add Hot Ethanol Drops cloudy->add_ethanol_drops 5 clear_saturated Clear Saturated Solution add_ethanol_drops->clear_saturated 6 cool_solution Slow Cooling clear_saturated->cool_solution 7 crystals_form Crystal Formation cool_solution->crystals_form 8 vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration 9 wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals 10 dry_crystals Drying wash_crystals->dry_crystals 11 pure_product Pure Product dry_crystals->pure_product 12

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No/Few Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes change_solvent Change Solvent System oiling_out->change_solvent Yes impure_product Product Impure? no_crystals->impure_product No concentrate Concentrate Solution no_crystals->concentrate Yes induce Induce Crystallization no_crystals->induce Yes success Successful Purification impure_product->success No charcoal Use Activated Charcoal impure_product->charcoal Yes re_recrystallize Re-recrystallize impure_product->re_recrystallize Yes reheat_add_solvent->start change_solvent->start concentrate->start induce->start charcoal->start re_recrystallize->start

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges with 6-tert-butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for solubility issues encountered with 6-tert-butyl-4-methylcoumarin in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound poorly soluble in my aqueous buffer?

A: this compound possesses a molecular structure with significant hydrophobic (lipophilic) regions, specifically the tert-butyl and methyl groups, and the core coumarin rings.[1][2] These nonpolar moieties interact unfavorably with the polar water molecules in your aqueous buffer, leading to low solubility. For a substance to dissolve, the energy of the solvent-solute interactions must overcome the solute-solute and solvent-solvent interactions. In this case, the hydrophobic nature of the compound prevents effective interaction with water.

Q2: I prepared a stock solution in DMSO, but the compound precipitated when I diluted it into my aqueous experimental medium. What can I do?

A: This is a common challenge when working with hydrophobic compounds. The precipitation occurs because when the high-concentration organic stock is diluted into the aqueous buffer, the solvent polarity dramatically increases, causing the poorly soluble compound to crash out of the solution.

Here are several troubleshooting steps, starting with the simplest:

  • Lower the Final Concentration: The most straightforward solution is to determine the maximum concentration of this compound that remains soluble in your final aqueous medium with the acceptable percentage of the organic solvent (e.g., <1% DMSO).

  • Gentle Heating and Sonication: After diluting the stock solution, gentle warming or sonication of the final solution can sometimes help dissolve small amounts of precipitate.[3] However, be cautious with temperature-sensitive components in your assay.

  • Employ a Cosolvent System: Instead of relying solely on a small percentage of DMSO, using a mixed-solvent system (cosolvency) can significantly improve solubility.[4][5][6][7][8]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[1][9][10][11] This is a highly effective method for many poorly soluble compounds.

  • Incorporate Surfactants: Surfactants form micelles that can entrap hydrophobic compounds, effectively solubilizing them in aqueous solutions.[4][12][13]

Solubility Enhancement Strategies & Protocols

For researchers encountering persistent solubility issues, the following methods are recommended.

Cosolvency

The addition of a water-miscible organic solvent, or "cosolvent," reduces the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[6][7][8]

Recommended Cosolvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 300, PEG 400)

  • Glycerin[5][6]

Data Presentation: Comparison of Solubilization Strategies

Method Mechanism of Action Advantages Potential Disadvantages
Cosolvency Reduces the polarity of the aqueous solvent system.[6][7]Simple to implement; effective for many compounds; high solubilization capacity.[8]High concentrations of cosolvents can be toxic to cells or interfere with assays; risk of precipitation upon dilution.
Cyclodextrin Complexation Encapsulates the hydrophobic drug within its lipophilic cavity, presenting a hydrophilic exterior to the water.[10]Generally low toxicity; high efficiency in increasing solubility; can improve compound stability.[10]Can be expensive; saturation limits; potential for the cyclodextrin itself to have biological effects.
Surfactant Micelles Forms micelles that entrap the hydrophobic compound in their core.High solubilizing capacity; can improve oral bioavailability.[12]Potential for cell toxicity; can interfere with protein-based assays; may alter membrane permeability.[8]
pH Adjustment Ionizes acidic or basic functional groups on the molecule, increasing interaction with polar water.Simple and cost-effective.Only applicable to ionizable compounds; may not be compatible with required experimental pH.

Experimental Protocol: Preparing Solutions using the Cosolvent Method

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Create Intermediate Dilutions: Prepare a series of intermediate dilutions of your stock solution in a suitable cosolvent (e.g., ethanol or PEG 400). This helps to gradually decrease the solvent strength.

  • Perform Final Dilution: Slowly add the intermediate dilution to your final aqueous buffer while vortexing or stirring continuously. This gradual addition can prevent immediate precipitation.

  • Observe and Optimize: Check for any signs of precipitation (cloudiness, visible particles) immediately and after a set incubation period (e.g., 1 hour). The highest concentration that remains clear is your working limit. The final concentration of the organic solvent should ideally be kept below 1% to minimize effects on biological systems.[14]

Cyclodextrin Inclusion Complexation

This technique involves forming an inclusion complex where the hydrophobic this compound is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[1][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[10]

Experimental Protocol: Solubilization with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-cyclodextrin in your desired aqueous buffer (e.g., 1-10% w/v).

  • Add Compound: Add the solid this compound powder directly to the HP-β-cyclodextrin solution.

  • Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature for an extended period (e.g., 12-24 hours) to allow for the formation of the inclusion complex.[15]

  • Remove Undissolved Compound: After incubation, filter the solution through a 0.22 µm filter to remove any remaining undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically, for example, using UV-Vis spectroscopy.

Visual Guides and Workflows

Troubleshooting Workflow for Solubility Issues

G start Start: Prepare Aqueous Solution of this compound dissolved Does it dissolve completely? start->dissolved success Success: Proceed with Experiment dissolved->success Yes stock Prepare concentrated stock in 100% DMSO dissolved->stock No dilute Dilute stock into aqueous buffer (<1% DMSO) stock->dilute precipitate Does it precipitate? dilute->precipitate precipitate->success No options Choose Advanced Strategy precipitate->options Yes cosolvent Use Cosolvent System (e.g., PEG, Ethanol) options->cosolvent cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) options->cyclodextrin surfactant Use Surfactant (e.g., Tween-80) options->surfactant cosolvent->success cyclodextrin->success surfactant->success G cluster_before Before Complexation cluster_after After Complexation compound Hydrophobic Compound (this compound) cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) plus + water1 Aqueous Solution arrow Forms Inclusion Complex complex inner_compound Compound complex->inner_compound water2 Increased Apparent Aqueous Solubility

References

Technical Support Center: Reducing Photobleaching of 6-tert-butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the photobleaching of 6-tert-butyl-4-methylcoumarin and related fluorescent dyes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to light. This process leads to a loss of fluorescence, which can severely compromise the quality and quantitative accuracy of fluorescence microscopy data. What might appear as a biological change in a sample could, in reality, be the result of the fluorophore fading.

Q2: What are the primary factors that contribute to the photobleaching of this coumarin derivative?

A2: The rate of photobleaching for coumarin dyes is influenced by several key factors:

  • Excitation Light Intensity: Higher intensity light from lasers or lamps accelerates the rate at which the fluorophore is irreversibly damaged.[1]

  • Duration of Exposure: The longer the fluorophore is exposed to excitation light, the more photobleaching will occur.[1]

  • Presence of Oxygen: Molecular oxygen can react with the excited state of the coumarin dye, leading to the formation of reactive oxygen species (ROS) that can chemically alter and destroy the dye molecule.[1]

  • Local Chemical Environment: Factors such as the pH and viscosity of the mounting medium can also affect the photostability of the fluorophore.

Q3: How do antifade reagents work to reduce photobleaching?

A3: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching. Most of these reagents work by scavenging for reactive oxygen species (ROS) that are generated during the fluorescence process.[2][3] By neutralizing these damaging molecules, antifade agents extend the fluorescent lifetime of the dye.

Q4: Are there specific antifade reagents recommended for coumarin dyes?

A4: Yes, several antifade reagents are effective for coumarin dyes. Commonly used agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (PPD).[2] Commercial antifade reagents such as VECTASHIELD® and ProLong™ Gold have also been shown to be effective for coumarins.[4] For live-cell imaging, antioxidants like Trolox are often used.

Q5: Can the chemical structure of this compound influence its photostability?

A5: Yes, the chemical structure plays a significant role. The presence of alkyl groups, such as the tert-butyl and methyl groups on the coumarin core, generally contributes to increased photostability compared to unsubstituted coumarins. These groups can help protect the core structure from photochemically induced reactions.[5]

Troubleshooting Guide

Issue: Rapid loss of fluorescence signal during imaging.

This is a common problem when working with fluorescent dyes. Follow these steps to troubleshoot and mitigate photobleaching:

Potential Cause Recommended Solution
Excessive Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest possible level that still provides a detectable signal. Neutral density filters can be used to attenuate the light source.[1]
Prolonged Exposure to Light Minimize the sample's exposure to the excitation light. Use a shutter to block the light path when not actively acquiring images and use the shortest possible exposure times for image acquisition.
Presence of Reactive Oxygen Species (ROS) Mount the sample in an antifade medium. You can use a commercially available reagent or prepare one in-house (see Experimental Protocols section).
Suboptimal Imaging Buffer/Mounting Medium For fixed cells, ensure the mounting medium is buffered to an optimal pH, typically around 8.5. For live-cell imaging, consider deoxygenating the imaging buffer by bubbling nitrogen gas through it.
Inherent Photolability of the Dye If photobleaching is still a significant issue after optimization, consider using a more photostable coumarin derivative or a different class of fluorophore if your experimental design allows.

Quantitative Data on Photostability

Mounting Medium Fluorophore Photobleaching Half-Life (seconds)
90% glycerol in PBS (pH 8.5)Coumarin25[4]
Vectashield®Coumarin106[4]

Note: The data presented is for a general coumarin dye and should be used as a reference. The photostability of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes the preparation of a common homemade antifade mounting medium.

Materials:

  • Phosphate-buffered saline (PBS)

  • Glycerol (ACS grade, 99-100% purity)

  • n-Propyl gallate (NPG)

  • Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Procedure:

  • Prepare a 10X PBS Stock Solution.

  • Prepare a 20% NPG Stock Solution: Dissolve 2g of NPG in 10mL of DMSO or DMF. This solution should be stored at -20°C in small aliquots.

  • Prepare the Antifade Mounting Medium:

    • Thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

    • Slowly add 0.1 parts of the 20% NPG stock solution dropwise while stirring rapidly.

  • Storage: Store the final mounting medium in aliquots at -20°C, protected from light.

Protocol 2: Using the Antifade Mounting Medium
  • Final Wash: After the final step of your staining protocol with this compound, wash the coverslips with PBS.

  • Mount Coverslip: Place one drop of the NPG antifade mounting medium onto a clean microscope slide.

  • Invert Coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of antifade medium, avoiding air bubbles.

  • Seal: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.

  • Imaging: Image the sample using appropriate microscope settings, minimizing light exposure as much as possible.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) This compound S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) Bleached Photobleached (Non-fluorescent) S0->Bleached + ROS S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ T1->Bleached + ROS

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Antifade_Mechanism cluster_process Photobleaching Process cluster_intervention Antifade Intervention Excited Fluorophore Excited Fluorophore ROS Reactive Oxygen Species (ROS) Excited Fluorophore->ROS + Oxygen Molecular Oxygen (O₂) Oxygen->ROS Neutralized Neutralized Species ROS->Neutralized Scavenging Fluorophore Fluorophore ROS->Fluorophore Attacks Antifade Antifade Reagent (e.g., NPG, DABCO) Antifade->Neutralized Bleached Photobleached Fluorophore Fluorophore->Bleached

Caption: Mechanism of action for antifade reagents.

Troubleshooting_Workflow Start Start: Rapid Photobleaching Observed Reduce_Intensity Reduce Excitation Light Intensity Start->Reduce_Intensity Minimize_Exposure Minimize Exposure Time Reduce_Intensity->Minimize_Exposure Use_Antifade Use Antifade Reagent Minimize_Exposure->Use_Antifade Check_pH Optimize Buffer pH (around 8.5) Use_Antifade->Check_pH Check_Signal Is Signal Stable? Check_pH->Check_Signal End_Success End: Photobleaching Minimized Check_Signal->End_Success Yes Consider_Alternative Consider More Photostable Dye Check_Signal->Consider_Alternative No

Caption: Troubleshooting workflow for photobleaching.

References

Technical Support Center: Pechmann Synthesis of Substituted Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side reactions during the Pechmann synthesis of substituted coumarins.

Frequently Asked Questions (FAQs)

Q1: What is the Pechmann condensation?

The Pechmann condensation is a method for synthesizing coumarins from a phenol and a β-keto ester or carboxylic acid under acidic conditions.[1] The reaction proceeds through transesterification, intramolecular electrophilic aromatic substitution (hydroxyalkylation), and subsequent dehydration to form the coumarin ring system.

Q2: What are the most common side reactions in the Pechmann synthesis?

The most prevalent side reaction is the Simonis chromone cyclization, which yields a chromone isomer instead of the desired coumarin.[1] Other potential side reactions, particularly under harsh conditions, include sulfonation of the phenol when using sulfuric acid, and resinification or polymerization of the phenolic starting material. The formation of other by-products like diarylglutamic acids and their anhydrides has also been reported, though less commonly.

Q3: What factors influence the formation of side products?

Several factors can influence the product distribution in a Pechmann condensation:

  • Choice of Catalyst: The type of acid catalyst is critical. For instance, phosphorus pentoxide (P₂O₅) is known to favor the formation of chromones through the Simonis pathway.[1]

  • Reaction Temperature: Higher temperatures can promote the formation of various side products, including resins.

  • Catalyst Concentration: An excess of a strong acid catalyst can lead to undesired side reactions like sulfonation.

  • Nature of Reactants: The reactivity of the phenol and the β-keto ester can also play a role in the reaction outcome.

Troubleshooting Guide

Problem 1: Low yield of the desired coumarin and a significant amount of an isomeric byproduct.

  • Possible Cause: Formation of a chromone via the Simonis chromone cyclization. This is especially likely if you are using phosphorus pentoxide as the catalyst.

  • Solution:

    • Change the Catalyst: Switch from phosphorus pentoxide to a Brønsted acid like sulfuric acid or methanesulfonic acid, or a Lewis acid like AlCl₃, which generally favor coumarin formation.[1]

    • Optimize Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can sometimes favor the chromone product.

    • Purification: If a mixture is obtained, separation can often be achieved by column chromatography on silica gel.

Problem 2: The reaction mixture has turned dark and tarry, making product isolation difficult.

  • Possible Cause: Resinification or polymerization of the phenol starting material, which can be initiated by strong acids at elevated temperatures.

  • Solution:

    • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Reduce Catalyst Concentration: Use the minimum effective amount of the acid catalyst.

    • Use a Milder Catalyst: Consider using a solid acid catalyst or a milder Lewis acid to avoid harsh conditions.

Problem 3: The product is impure with a sulfonated derivative of the starting phenol.

  • Possible Cause: This side reaction can occur when using concentrated sulfuric acid as the catalyst, especially at higher temperatures. The sulfonic acid group is introduced onto the aromatic ring of the phenol.

  • Solution:

    • Use an Alternative Catalyst: Replace sulfuric acid with a non-sulfonating acid catalyst such as methanesulfonic acid, trifluoroacetic acid, or a Lewis acid.

    • Control Reaction Temperature: If using sulfuric acid is necessary, maintain a lower reaction temperature to minimize sulfonation.

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in the Reaction of Phenol with Ethyl Acetoacetate

CatalystTemperature (°C)Reaction Time (h)Coumarin Yield (%)Chromone Yield (%)Other ByproductsReference
H₂SO₄1004~85LowSulfonated phenols, resins[Fictionalized Data for Illustrative Purposes]
P₂O₅1004Low~80-[Fictionalized Data for Illustrative Purposes]
AlCl₃1206~75<5-[Fictionalized Data for Illustrative Purposes]
Amberlyst-151102~90Not reported-[Fictionalized Data for Illustrative Purposes]

Note: The data in this table is illustrative and compiled from typical outcomes reported in the literature. Actual yields will vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone) using Sulfuric Acid

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (2.0 eq) dropwise with continuous stirring, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The mixture will become viscous and may solidify.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield white to off-white crystals.

Protocol 2: Synthesis of 4-Methylcoumarin using a Solid Acid Catalyst (Amberlyst-15)

  • Reactant and Catalyst Mixture: In a round-bottom flask, combine phenol (1.0 eq), ethyl acetoacetate (1.2 eq), and Amberlyst-15 (20% by weight of the reactants).

  • Reaction: Heat the mixture at 110-120°C under solvent-free conditions for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dissolve it in a suitable solvent like ethyl acetate.

  • Catalyst Removal: Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with the solvent and dried for reuse.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization.

Mandatory Visualization

Pechmann_vs_Simonis reactants Phenol + β-Ketoester intermediate1 Transesterification Intermediate reactants->intermediate1 Transesterification int_hydroxyalkylation Intramolecular Hydroxyalkylation intermediate1->int_hydroxyalkylation Electrophilic Attack at Carbonyl Carbon int_simonis Intramolecular Acylation intermediate1->int_simonis Electrophilic Attack at Ester Carbonyl coumarin Coumarin chromone Chromone catalyst_pechmann H₂SO₄, AlCl₃, etc. catalyst_simonis P₂O₅ int_hydroxyalkylation->coumarin Dehydration int_simonis->chromone Dehydration

Caption: Pechmann vs. Simonis Reaction Pathways.

Troubleshooting_Workflow start Low Yield or Impure Product check_isomer Isomeric byproduct present? start->check_isomer simonis Simonis Chromone Formation check_isomer->simonis Yes check_tar Dark, tarry mixture? check_isomer->check_tar No change_catalyst Switch from P₂O₅ to H₂SO₄ or solid acid simonis->change_catalyst optimize Further Optimization change_catalyst->optimize resinification Resinification of Phenol check_tar->resinification Yes check_sulfonation Evidence of sulfonation? check_tar->check_sulfonation No lower_temp Lower reaction temperature resinification->lower_temp reduce_catalyst Reduce catalyst concentration lower_temp->reduce_catalyst reduce_catalyst->optimize sulfonation Phenol Sulfonation check_sulfonation->sulfonation Yes check_sulfonation->optimize No change_acid Use non-sulfonating acid sulfonation->change_acid change_acid->optimize

Caption: Troubleshooting Workflow for Pechmann Synthesis.

References

Technical Support Center: Chromanone By-Product Avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the prevention of chromanone and related by-products in chemical synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the synthesis of chromones, flavones, and related heterocyclic compounds.

Troubleshooting Guides

This section provides answers to specific issues you may encounter during your experiments, helping you to identify the root cause of by-product formation and implement effective solutions.

Issue 1: Formation of Coumarin By-product in the Simonis Reaction

  • Question: During the synthesis of a chromone from a phenol and a β-ketoester using an acid catalyst, I am observing a significant amount of the isomeric coumarin as a by-product. How can I improve the selectivity towards the desired chromone?

  • Answer: The formation of coumarin as a major by-product in the Simonis reaction is a common challenge, arising from the competitive cyclization pathways.[1] The regioselectivity is highly dependent on the choice of catalyst and reaction conditions.[2][3]

    • Catalyst Selection: Strong Brønsted acids like sulfuric acid (H₂SO₄) tend to favor the formation of coumarins (Pechmann condensation pathway).[3][4] To promote chromone formation, it is recommended to use phosphorus pentoxide (P₂O₅), which acts as both a catalyst and a dehydrating agent, favoring the alternative cyclization route.[1][2][3]

    • Temperature Control: High reaction temperatures can sometimes lead to a decrease in selectivity. It is advisable to optimize the temperature, starting lower and gradually increasing it to find a balance between a reasonable reaction rate and high selectivity for the chromone product.[2]

    • Substrate Effects: The electronic nature of the phenol can also influence the outcome. Phenols with deactivating groups may show a higher propensity for chromone formation.

Issue 2: Aurone By-product Formation in Flavone Synthesis

  • Question: In the oxidative cyclization of a 2'-hydroxychalcone to synthesize a flavone, I am isolating a significant amount of an isomeric aurone. How can I suppress the formation of this by-product?

  • Answer: Aurone formation is a well-known side reaction in flavone synthesis from 2'-hydroxychalcones.[5][6] The reaction pathway is sensitive to the choice of oxidizing agent and the reaction medium.

    • Choice of Oxidizing Agent: Certain transition metal salts, such as mercury(II) acetate (Hg(OAc)₂) and copper(II) bromide (CuBr₂), are known to selectively promote the formation of aurones.[5][6] To favor flavone synthesis, iodine (I₂) in dimethyl sulfoxide (DMSO) is a widely used and effective reagent system.[5] Other reagents that favor flavone formation include selenium dioxide (SeO₂) and ferric chloride (FeCl₃).[7]

    • Reaction Conditions: The solvent can play a crucial role. While pyridine is often used in Hg(OAc)₂-mediated aurone synthesis, DMSO is the preferred solvent for I₂-mediated flavone synthesis.[5]

Issue 3: Incomplete Oxidation Resulting in Flavanone Intermediate

  • Question: My reaction to synthesize a flavone from a 2'-hydroxychalcone seems to have stopped at the flavanone stage. How can I drive the reaction to completion to obtain the desired flavone?

  • Answer: The formation of a flavanone indicates that the initial cyclization has occurred, but the subsequent oxidation to the flavone is incomplete.[7][8] This is a common scenario, and the flavanone can often be isolated and then oxidized in a separate step.

    • One-Pot Strategy Adjustment: If a one-pot synthesis is desired, you can try to optimize the conditions to favor complete oxidation. This may involve increasing the amount of the oxidizing agent, extending the reaction time, or increasing the reaction temperature.[7]

    • Two-Step Protocol: A more controlled approach is to first isolate the flavanone intermediate. Once purified, the flavanone can be subjected to a dedicated oxidation step to yield the flavone. This two-step process often provides higher purity and better overall yields.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary types of chromanone-related by-products I should be aware of?

A1: The most common by-products are structurally related isomers of the target chromone or flavone. These include:

  • Coumarins: Isomeric to chromones, often formed in the Simonis reaction.[1]

  • Aurones: Isomeric to flavones, a frequent by-product in the oxidative cyclization of 2'-hydroxychalcones.[5]

  • Flavanones: These are the non-oxidized precursors to flavones and can be the major product if the oxidation step is incomplete.[7]

Q2: How does microwave-assisted synthesis affect the formation of by-products?

A2: Microwave irradiation can be a powerful tool to minimize by-product formation. It often leads to a significant reduction in reaction times, from hours to minutes.[2] This rapid heating can provide a "kinetic advantage" for the desired reaction pathway over slower, competing side reactions. Additionally, the precise temperature control offered by modern microwave reactors can help in optimizing selectivity.[9]

Q3: Can the substitution pattern on my starting materials influence by-product formation?

A3: Yes, the electronic and steric properties of substituents on the aromatic rings can significantly impact the reaction outcome.

  • Electron-withdrawing groups (EWGs) on the phenolic reactant can decrease its nucleophilicity, potentially requiring harsher conditions that may lead to more side reactions.[1]

  • Electron-donating groups (EDGs) can increase reactivity but may also activate multiple positions on the aromatic ring, leading to a loss of regioselectivity.

  • Steric hindrance from bulky substituents near the reaction site can impede the desired cyclization, sometimes favoring alternative reaction pathways.[1]

Q4: What is the best general approach to troubleshoot an unexpected by-product?

A4: A systematic approach is key:

  • Isolate and Characterize: The first step is to isolate the by-product using chromatographic techniques (e.g., column chromatography, preparative TLC/HPLC) and determine its structure using spectroscopic methods (NMR, MS).

  • Hypothesize the Mechanism: Once the structure is known, you can propose a plausible mechanistic pathway for its formation based on the reactants and conditions used.

  • Adjust Reaction Parameters: Based on your hypothesis, systematically vary the reaction conditions to disfavor the by-product formation. This could involve changing the catalyst, solvent, temperature, or reaction time.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction and the relative amounts of the desired product and the by-product under the new conditions.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the product distribution in key chromone and flavone syntheses.

Table 1: Catalyst Influence on Product Selectivity in the Simonis Reaction

CatalystPredominant ProductRationale
Sulfuric Acid (H₂SO₄)CoumarinFavors the Pechmann condensation pathway.[3][4]
Phosphorus Pentoxide (P₂O₅)ChromonePromotes cyclization via the ketone carbonyl.[2][3]
Polyphosphoric Acid (PPA)ChromoneA strong dehydrating agent that can favor chromone formation.[2]

Table 2: Oxidizing Agent Effect on the Cyclization of 2'-Hydroxychalcones

Oxidizing AgentPredominant ProductNotes
Iodine (I₂) in DMSOFlavoneA widely used and reliable method for flavone synthesis.[5]
Mercury(II) Acetate (Hg(OAc)₂)AuroneHighly selective for aurone formation.[5][6]
Copper(II) Bromide (CuBr₂)AuroneAnother effective reagent for selective aurone synthesis.[5]
Selenium Dioxide (SeO₂)FlavoneAn alternative to iodine for promoting flavone formation.[7]

Experimental Protocols

Protocol 1: Selective Synthesis of Chromone using Phosphorus Pentoxide (Simonis Reaction)

This protocol is designed to favor the formation of a chromone over the isomeric coumarin.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add the phenol (1 equivalent) and the β-ketoester (1.1 equivalents).

  • Catalyst Addition: Carefully add phosphorus pentoxide (P₂O₅) (2-3 equivalents) to the reaction mixture with stirring. The reaction is often exothermic.

  • Heating: Heat the reaction mixture, typically at 100-120 °C, for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: High-Yield Synthesis of Flavone using Iodine in DMSO

This method is optimized for the oxidative cyclization of 2'-hydroxychalcones to flavones, minimizing aurone formation.[8]

  • Reaction Setup: Dissolve the 2'-hydroxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of iodine (I₂) (e.g., 0.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (around 120-140 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker containing crushed ice and a solution of sodium thiosulfate to quench the excess iodine.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

  • Purification: The crude flavone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

Visualizations

Diagram 1: Competing Pathways in the Simonis-Pechmann Reaction

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Phenol Phenol Catalyst Catalyst Beta-Ketoester Beta-Ketoester Intermediate_A Phenolic Hydroxyl Attack on Ketone Carbonyl Catalyst->Intermediate_A  P₂O₅ favors Intermediate_B Phenolic Hydroxyl Attack on Ester Carbonyl Catalyst->Intermediate_B  H₂SO₄ favors Chromone_Pathway Cyclization & Dehydration Intermediate_A->Chromone_Pathway Coumarin_Pathway Cyclization & Dehydration Intermediate_B->Coumarin_Pathway Chromone Chromone Chromone_Pathway->Chromone Coumarin Coumarin Coumarin_Pathway->Coumarin

Caption: Catalyst influence on chromone vs. coumarin formation.

Diagram 2: Selective Flavone Synthesis Workflow

G cluster_start Start cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome cluster_optimization Optimization Start 2'-Hydroxychalcone Reaction Oxidative Cyclization Start->Reaction Analysis TLC/LC-MS Analysis Reaction->Analysis Desired Desired Flavone Analysis->Desired Reaction Complete Byproduct Aurone/Flavanone By-product Analysis->Byproduct By-product Detected Optimize Adjust Oxidant/Solvent/ Temperature Byproduct->Optimize Optimize->Reaction Re-run Reaction

Caption: Troubleshooting workflow for flavone synthesis.

References

Technical Support Center: Stabilizing 6-tert-butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of 6-tert-butyl-4-methylcoumarin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: Like many coumarin derivatives, this compound is susceptible to degradation from three main factors:

  • Light Exposure (Photodegradation): Coumarins can absorb UV and visible light, leading to photochemical reactions that can alter their structure and reduce their efficacy. This is often a primary cause of degradation for fluorescent compounds.

  • Hydrolysis: The lactone ring in the coumarin structure is susceptible to hydrolysis, especially under basic (high pH) conditions. This ring-opening reaction leads to the formation of a carboxylate and a hydroxyl group, rendering the molecule inactive in its original form. While the bulky tert-butyl group may offer some steric hindrance, hydrolysis remains a potential degradation pathway.

  • Oxidation: The aromatic ring system of coumarins can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents. This can lead to the formation of various degradation products.

Q2: My solid this compound has changed color after being stored on the lab bench. What is the likely cause and is it still usable?

A2: A change in color of the solid compound, such as yellowing or browning, is a strong indicator of degradation. The most probable cause is exposure to light and/or air (oxidation). It is highly recommended to perform a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC), to determine the percentage of the intact compound remaining. For critical applications, it is advisable to use a fresh, un-degraded sample.

Q3: I have prepared a stock solution of this compound in DMSO. How should I store it to ensure its stability for long-term use?

A3: To ensure the long-term stability of your stock solution, the following storage conditions are recommended:

  • Solvent Choice: While DMSO is a common solvent, ensure your compound is fully dissolved. For aqueous-based assays, prepare fresh dilutions from the DMSO stock.

  • Light Protection: Store the solution in an amber vial or a clear vial wrapped completely in aluminum foil to protect it from light.[1]

  • Temperature: For long-term storage, it is best to store the solution at -20°C or below.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Inert Atmosphere: To prevent oxidation, you can purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[2]

Q4: Can I use antioxidants to stabilize my this compound solution? If so, which ones are recommended?

A4: Yes, incorporating antioxidants can be an effective strategy to prevent oxidative degradation. For coumarin derivatives, common antioxidants that could be considered include:

  • Butylated hydroxytoluene (BHT): A common antioxidant for organic compounds.

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

  • Trolox: A water-soluble analog of vitamin E.

The choice of antioxidant will depend on the solvent system and the downstream application of your compound. It is crucial to perform compatibility studies to ensure the antioxidant does not interfere with your experiments.

Troubleshooting Guides

HPLC Analysis Issues

This guide provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing 1. Secondary Interactions: The analyte may be interacting with active sites (silanols) on the HPLC column packing material. 2. Column Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase pH: If the compound has any ionizable groups.1. Use a modern, end-capped C18 column. Add a small amount of a competing agent like triethylamine (TEA) to the mobile phase, or use a mobile phase with a lower pH (e.g., buffered to pH 3-4 with formic or acetic acid).[3][4] 2. Dilute the sample and reinject. 3. Adjust the mobile phase pH to suppress any potential ionization.
Variable Retention Times 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent component. 2. Fluctuating Column Temperature: Lack of a column oven or inconsistent room temperature. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.1. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[5] 2. Use a column oven to maintain a constant temperature.[5] 3. Ensure the column is equilibrated for at least 10-15 column volumes before starting the analysis.[5]
Ghost Peaks 1. Contamination: Carryover from a previous injection or contamination in the mobile phase or sample solvent. 2. Late Eluting Peaks: A compound from a previous injection is eluting in the current run.1. Run a blank gradient (injecting only the sample solvent) to identify the source of contamination. Clean the injector and autosampler. Use high-purity solvents. 2. Extend the run time of your gradient to ensure all components from the previous injection have eluted.
Stability Study Issues

This guide addresses common challenges when performing stability studies on this compound.

Problem Potential Cause Recommended Solution
Rapid Degradation in Control Samples 1. Inherent Instability: The compound may be inherently unstable under the chosen storage conditions (even in the dark). 2. Contaminated Solvent or Container: The solvent or storage container may contain impurities that are catalyzing degradation.1. Re-evaluate the storage conditions. Consider storing at a lower temperature or under an inert atmosphere. 2. Use high-purity solvents and pre-cleaned, inert containers.
Inconsistent Results Between Replicates 1. Non-homogeneous Sample: If in solid form, the degradation may not be uniform. If in solution, it may not be well-mixed. 2. Inconsistent Exposure to Stress Conditions: Uneven light or temperature exposure across samples.1. Ensure thorough mixing of solutions. For solid samples, consider dissolving and then aliquoting for uniform starting material. 2. Use a calibrated stability chamber that provides uniform light and temperature distribution.
Formation of Multiple Degradation Peaks 1. Complex Degradation Pathway: The compound may degrade into multiple products.1. This is expected in forced degradation studies. The goal is to identify these degradation products to understand the degradation pathways. Use a mass spectrometer (LC-MS) to help identify the molecular weights of the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Photostability chamber with controlled light (UV and visible) and temperature

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of near UV light).[6][7] Keep a control sample wrapped in foil to protect it from light.[6]

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation.

    • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general HPLC-UV method that can be adapted and validated for the quantification of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:

    • Start with 50% acetonitrile.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (this will need to be determined, but a common wavelength for coumarins is around 270-320 nm). A photodiode array (PDA) detector is useful for identifying the optimal wavelength and assessing peak purity.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The goal is to ensure that the method can accurately measure the concentration of the intact compound in the presence of its degradation products.

Visualizations

Logical Workflow for Investigating Compound Degradation

A Observe Compound Degradation (e.g., color change, loss of activity) B Formulate Hypothesis (Photodegradation, Hydrolysis, Oxidation?) A->B C Design Forced Degradation Study B->C D Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photo) C->D F Analyze Stressed Samples D->F E Develop Stability-Indicating HPLC Method E->F G Identify Degradation Products (LC-MS/MS) F->G H Quantify Degradation F->H I Determine Degradation Pathway G->I H->I J Develop Stabilization Strategy (e.g., Antioxidants, Light Protection) I->J K Implement and Validate Storage Conditions J->K

Caption: Workflow for investigating and mitigating degradation of this compound.

Decision Tree for Troubleshooting HPLC Peak Tailing

Start Peak Tailing Observed Q1 Are all peaks tailing? Start->Q1 A1_Yes System Issue: - Check for dead volume - Inspect fittings and tubing Q1->A1_Yes Yes A1_No Analyte-Specific Issue Q1->A1_No No Q2 Is the sample concentration high? A1_No->Q2 A2_Yes Column Overload: - Dilute sample Q2->A2_Yes Yes A2_No Secondary Interactions Q2->A2_No No Q3 Is the mobile phase pH appropriate? A2_No->Q3 A3_No Adjust pH to suppress ionization Q3->A3_No No A3_Yes Use end-capped column or add mobile phase modifier (e.g., TEA) Q3->A3_Yes Yes

References

Calibration curve issues with 6-tert-butyl-4-methylcoumarin fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-tert-butyl-4-methylcoumarin fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound?

A1: While specific photophysical data for this compound is not extensively published, coumarin derivatives with similar structures typically exhibit excitation maxima in the UV region, around 350-400 nm, and emit in the blue-to-green region of the visible spectrum, approximately 450-500 nm. The exact wavelengths are highly dependent on the solvent environment.[1][2] It is always recommended to experimentally determine the optimal excitation and emission wavelengths in your specific solvent system.

Q2: Why is my fluorescence signal for this compound lower than expected?

A2: A low fluorescence signal can stem from several factors. Coumarin dyes are known to be highly sensitive to their environment, and their fluorescence can be influenced by factors such as pH, solvent polarity, and viscosity.[3] Additionally, issues with the experimental setup, photobleaching, or problems with dye concentration can also lead to a weak signal. Some coumarin dyes inherently have lower brightness compared to other fluorophores.

Q3: How does the choice of solvent affect the fluorescence of this compound?

A3: The choice of solvent can significantly impact the spectral properties of coumarin dyes, a phenomenon known as solvatochromism.[4] Generally, an increase in solvent polarity can lead to a red shift (bathochromic shift) in the absorption and fluorescence spectra.[5] This is due to the change in the energy difference between the ground and excited states of the molecule, influenced by interactions with solvent molecules.[5]

Q4: Can pH changes affect my fluorescence measurements?

A4: Yes, the fluorescence of many coumarin derivatives is highly pH-sensitive.[4] For instance, some coumarin derivatives show a significant shift in their emission wavelength and a change in fluorescence intensity as the pH of the solution changes.[3] It is crucial to maintain a consistent and optimal pH for your specific experiments to ensure a strong and stable signal.

Troubleshooting Guide: Calibration Curve Issues

A linear calibration curve is essential for accurate quantification of an analyte using fluorescence spectroscopy.[6] Below are common problems encountered when generating a calibration curve for this compound and their potential solutions.

Problem 1: Non-linear Calibration Curve at High Concentrations

A common issue is observing a plateau or a decrease in fluorescence intensity at higher concentrations, leading to a non-linear "S-shaped" curve.[7]

  • Cause 1: Inner Filter Effect. At high concentrations, the sample itself can absorb a significant portion of the excitation light before it reaches the center of the cuvette (primary inner filter effect).[8] Additionally, the emitted fluorescence can be re-absorbed by other fluorophore molecules in the solution (secondary inner filter effect).[9][10]

    • Solution: Dilute your samples to ensure the absorbance at the excitation wavelength is below 0.1. Mathematical corrections for the inner filter effect can also be applied.[10]

  • Cause 2: Concentration Quenching (Self-Quenching). At high concentrations, excited fluorophores can interact with ground-state molecules, leading to non-radiative decay and a decrease in fluorescence intensity.[11]

    • Solution: Work within a lower, linear concentration range. If high concentrations are necessary, be aware of this effect and its impact on quantification.

  • Cause 3: Aggregation. At high concentrations, molecules may form aggregates, which can have different fluorescence properties compared to individual molecules.[12]

    • Solution: Ensure you are working in a concentration range where the fluorophore remains fully solvated.

Problem 2: Poor Reproducibility and Unstable Readings

Inconsistent fluorescence readings can make it difficult to generate a reliable calibration curve.

  • Cause 1: Photobleaching. Coumarin dyes can be susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[12]

    • Solution: Reduce the excitation light intensity, decrease the exposure time, or use a fresh sample for each measurement.

  • Cause 2: Temperature Fluctuations. Fluorescence is a temperature-sensitive process.[12]

    • Solution: Use a temperature-controlled sample holder to maintain a constant temperature throughout your experiment.

  • Cause 3: Solvent Evaporation. For volatile solvents, evaporation can lead to an increase in the concentration of your sample over time.[12]

    • Solution: Keep cuvettes properly capped to minimize solvent evaporation.

  • Cause 4: Instrumental Instability. Fluctuations in the light source or detector of the fluorometer can lead to unstable readings.

    • Solution: Allow the instrument to warm up and stabilize before taking measurements. Check the manufacturer's recommendations for your specific instrument.

Quantitative Data

ParameterValue (for Coumarin 6 in Ethanol)Reference
Excitation Maximum (λex)459 nm[10]
Emission Maximum (λem)501 nm
Molar Extinction Coefficient (ε)54,000 cm⁻¹M⁻¹[10]
Fluorescence Quantum Yield (Φf)0.78

Experimental Protocols

Protocol for Generating a Fluorescence Calibration Curve

This protocol outlines the steps to create a standard calibration curve to correlate fluorescence intensity with the concentration of this compound.[11]

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, acetonitrile)

  • Calibrated micropipettes and tips

  • Volumetric flasks

  • Quartz cuvettes (for fluorometer) or black, clear-bottom 96-well plates (for plate reader)

  • Spectrofluorometer or fluorescence plate reader

Procedure:

  • Prepare a Stock Solution (e.g., 1 mM):

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a known volume of your chosen solvent in a volumetric flask to achieve a 1 mM concentration. Mix thoroughly until all the solid is dissolved. Protect the solution from light.

  • Prepare a Working Solution (e.g., 10 µM):

    • Dilute the 1 mM stock solution 1:100 in the same solvent. For example, add 10 µL of the 1 mM stock solution to 990 µL of solvent to make 1 mL of a 10 µM working solution.

  • Prepare Serial Dilutions:

    • Create a series of standards by performing serial dilutions from the working solution. It is recommended to perform at least five dilutions to cover a suitable concentration range.

    • For example, in a 96-well plate, you can perform 1:2 serial dilutions to obtain concentrations of 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM, etc.

    • Include a "blank" sample containing only the solvent.

  • Measure Fluorescence:

    • Set the spectrofluorometer or plate reader to the optimal excitation and emission wavelengths for this compound in your chosen solvent. If these are unknown, perform excitation and emission scans on a moderately concentrated sample to determine the maxima.

    • Measure the fluorescence intensity of the blank and each standard. It is advisable to take multiple readings for each sample to assess reproducibility.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank from all the standard measurements to correct for background fluorescence.

    • Plot the background-subtracted fluorescence intensity (y-axis) against the corresponding concentration of this compound (x-axis).

    • Perform a linear regression on the data points that fall within the linear range of the assay.[8]

    • The resulting equation of the line (y = mx + b) and the coefficient of determination (R²) will define your calibration curve. An R² value close to 1 indicates a good linear fit.[8]

Visualizations

TroubleshootingWorkflow start Start: Calibration Curve Issue issue Non-Linearity at High Concentration? start->issue reproducibility Poor Reproducibility? issue->reproducibility No inner_filter Check for Inner Filter Effect (Absorbance < 0.1) issue->inner_filter Yes photobleaching Check for Photobleaching reproducibility->photobleaching Yes quenching Consider Concentration Quenching inner_filter->quenching aggregation Assess for Aggregation quenching->aggregation solution_nl Solution: Dilute Samples or Work in Linear Range aggregation->solution_nl temp_control Ensure Temperature Stability photobleaching->temp_control evaporation Prevent Solvent Evaporation temp_control->evaporation instrument_stability Verify Instrument Stability evaporation->instrument_stability solution_rep Solution: Optimize Experimental Conditions & Instrument Setup instrument_stability->solution_rep

Caption: Troubleshooting workflow for calibration curve issues.

LogicalRelationships cluster_causes Potential Causes cluster_solutions Solutions InnerFilter Inner Filter Effect High Absorbance Dilution Dilute Sample Reduce Absorbance InnerFilter->Dilution ConcQuenching Concentration Quenching Molecular Interactions LinearRange Use Linear Range Avoid Quenching ConcQuenching->LinearRange Aggregation Aggregation Non-monomeric species Aggregation->LinearRange Photobleaching Photobleaching Fluorophore Degradation ReduceExposure Reduce Light Exposure Minimize Photobleaching Photobleaching->ReduceExposure TempFluctuation Temperature Fluctuation Inconsistent Kinetics TempControl Use Temperature Control Ensure Stability TempFluctuation->TempControl

Caption: Relationship between issues and solutions.

References

Mitigating inner filter effects in 6-tert-butyl-4-methylcoumarin fluorometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate inner filter effects (IFE) in 6-tert-butyl-4-methylcoumarin fluorometry.

Understanding the Inner Filter Effect (IFE)

The inner filter effect is a phenomenon that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity, particularly at higher concentrations. This can cause significant inaccuracies in experimental results.[1][2] There are two types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): Occurs when the excitation light is absorbed by the sample before it can excite all fluorophore molecules. This is more prominent in concentrated solutions.[2][3]

  • Secondary Inner Filter Effect (sIFE): Happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector. This is common when there is significant overlap between the absorption and emission spectra.[2][3]

A key indicator of the inner filter effect is the loss of linearity between fluorescence intensity and the concentration of the fluorescent substance.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical photophysical properties of this compound?

A1: While specific data for this compound can vary depending on the solvent and experimental conditions, the following table provides an estimate based on similar coumarin derivatives. It is highly recommended to experimentally determine these values for your specific setup.

PropertyEstimated Value/RangeSolvent/Conditions
Excitation Maximum (λex) ~320 - 360 nmVaries with solvent polarity.[4][5]
Emission Maximum (λem) ~380 - 460 nmVaries with solvent polarity.[4][5]
Molar Extinction Coefficient (ε) Not readily available. For similar coumarins, can range from 5,000 to over 50,000 M⁻¹cm⁻¹.[6][7]Determination in your experimental solvent is crucial.
Fluorescence Quantum Yield (Φ) Not readily available. Can be high for some coumarin derivatives (>0.8).[8][9]Depends significantly on the solvent and molecular structure.

Q2: How can I determine if the inner filter effect is impacting my measurements?

A2: A simple way to check for IFE is to prepare a dilution series of your this compound solution and measure the fluorescence intensity. If the plot of fluorescence intensity versus concentration is linear, the IFE is likely negligible in that concentration range. If you observe a plateau or a decrease in fluorescence at higher concentrations, IFE is present. As a general rule, if the total absorbance of your sample at the excitation and emission wavelengths is greater than 0.1, IFE correction is likely necessary.

Q3: What are the primary methods to correct for the inner filter effect?

A3: The most common methods are:

  • Dilution: The simplest approach is to dilute your sample until the absorbance is within a linear range (typically below 0.1). However, this may not be feasible for samples with low fluorescence.

  • Absorbance-Based Mathematical Correction: This method uses the absorbance of the sample at the excitation and emission wavelengths to correct the observed fluorescence intensity.[3][10]

  • Empirical Correction using a Non-Absorbing Fluorophore: This involves creating a correction curve using a fluorophore that does not interact with the components of your sample.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Non-linear fluorescence vs. concentration plot Inner Filter Effect (IFE)1. Dilute your samples to an absorbance < 0.1. 2. Apply the absorbance-based mathematical correction.
Lower than expected fluorescence intensity 1. IFE. 2. Quenching by other molecules in the sample. 3. Incorrect excitation or emission wavelengths.1. Correct for IFE. 2. Identify and remove the quenching agent if possible. 3. Determine the optimal excitation and emission wavelengths for this compound in your solvent.
Distorted emission spectrum shape Secondary Inner Filter Effect (sIFE) due to re-absorption of emitted light.1. Dilute the sample. 2. Use a shorter path length cuvette. 3. Apply the absorbance-based correction.
Inaccurate quantitative results Uncorrected IFE leading to underestimation of fluorescence.Always assess the potential for IFE and apply appropriate corrections, especially when comparing samples with different absorbance properties.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

Objective: To determine the optimal excitation and emission wavelengths for this compound in your experimental buffer.

Materials:

  • This compound stock solution

  • Experimental buffer/solvent

  • Fluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a dilute solution of this compound in your experimental buffer with an absorbance of approximately 0.1 at the expected absorption maximum.

  • Excitation Spectrum:

    • Set the emission wavelength to an estimated maximum (e.g., 420 nm).

    • Scan a range of excitation wavelengths (e.g., 300-400 nm).

    • The wavelength with the highest fluorescence intensity is the excitation maximum (λex).

  • Emission Spectrum:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 380-500 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

Protocol 2: Absorbance-Based Inner Filter Effect Correction

Objective: To correct the observed fluorescence intensity for the inner filter effect using absorbance measurements.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Your experimental samples containing this compound

  • Matching quartz cuvettes for both instruments

Methodology:

  • Measure Fluorescence:

    • Set the fluorometer to the determined λex and λem for this compound.

    • Measure the fluorescence intensity of your sample (F_observed).

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of the same sample at the excitation wavelength (A_ex).

    • Measure the absorbance of the same sample at the emission wavelength (A_em).

  • Apply Correction Formula:

    • Calculate the corrected fluorescence intensity (F_corrected) using the following formula:[3][10] F_corrected = F_observed * 10^((A_ex + A_em) / 2)

Data Presentation: Example of IFE Correction

The following table illustrates the impact of the inner filter effect and the result of the absorbance-based correction. (Note: These are hypothetical data for illustrative purposes).

[this compound] (µM)A_ex (at λex)A_em (at λem)F_observed (a.u.)F_corrected (a.u.)
10.020.01100103.5
50.100.05450535.5
100.200.10700993.4
200.400.209001794.9

Visualizing Experimental Workflows

Experimental Workflow for IFE Correction

The following diagram outlines the general workflow for conducting a fluorescence experiment while accounting for the inner filter effect.

IFE_Correction_Workflow Experimental Workflow for IFE Correction cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Prepare Dilution Series in Experimental Buffer A->B C Measure Absorbance at λex and λem B->C D Measure Fluorescence (F_observed) B->D E Check for Linearity (Fluorescence vs. Concentration) C->E D->E F Apply IFE Correction Formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2) E->F If non-linear G Analyze Corrected Data E->G If linear F->G Enzyme_Assay_Pathway Hypothetical Enzyme Assay using a Coumarin Probe cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection cluster_inhibition Inhibition Study Substrate Fluorogenic Coumarin Substrate (Low Fluorescence) Enzyme Target Enzyme Substrate->Enzyme Binds Product Cleaved Coumarin Product (High Fluorescence) Enzyme->Product Catalyzes Emission Measure Emission at λem Product->Emission Excitation Excite at λex Excitation->Product Signal Increased Fluorescence Signal (Proportional to Enzyme Activity) Emission->Signal Inhibitor Test Compound Inhibitor->Enzyme Binds InhibitedEnzyme Inhibited Enzyme InhibitedEnzyme->Substrate No Reaction ReducedSignal Decreased Fluorescence Signal InhibitedEnzyme->ReducedSignal

References

Optimizing catalyst loading for 6-tert-butyl-4-methylcoumarin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 6-tert-butyl-4-methylcoumarin via the Pechmann condensation. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the optimization of catalyst loading and overall reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Pechmann condensation.[1][2][3] This one-pot reaction involves the condensation of 4-tert-butylphenol with ethyl acetoacetate in the presence of an acid catalyst.[2]

Q2: What types of catalysts are effective for this synthesis?

A2: A variety of acid catalysts can be employed for the Pechmann condensation. These include strong Brønsted acids like sulfuric acid (H₂SO₄) and methanesulfonic acid, as well as Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and indium(III) chloride (InCl₃).[2][4][5] Heterogeneous solid acid catalysts, for instance Amberlyst-15 and nano-crystalline sulfated-zirconia, are also highly effective and offer the advantage of easier separation from the reaction mixture.[6][7]

Q3: How does the tert-butyl group on the phenol affect the reaction?

A3: The bulky tert-butyl group on the phenol can exert steric hindrance, which may slow down the reaction rate compared to less substituted phenols.[8] This steric effect can influence the optimal catalyst loading and reaction temperature. It is crucial to ensure sufficient catalyst activity to overcome this hindrance.

Q4: Can I use microwave irradiation to accelerate the synthesis?

A4: Yes, microwave-assisted synthesis can be a highly effective method to reduce reaction times and potentially improve yields for the Pechmann condensation.[6][7] Under microwave irradiation, the reaction can often be completed in minutes as opposed to hours with conventional heating.

Q5: What are the typical yields for the synthesis of this compound?

A5: The yields can vary significantly depending on the catalyst, reaction conditions, and catalyst loading. With an optimized protocol, yields can be good to excellent, often in the range of 85-98% for similar coumarin derivatives.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive or insufficient catalyst. - Reaction temperature is too low. - Steric hindrance from the tert-butyl group inhibiting the reaction. - Poor quality of starting materials.- Increase the catalyst loading incrementally. - Use a fresh batch of a highly active catalyst. - Gradually increase the reaction temperature. - Consider using a more active catalyst like a solid acid catalyst or a stronger Lewis acid. - Ensure starting materials are pure and dry.
Formation of Tarry By-products - Reaction temperature is too high, leading to decomposition or polymerization. - Excessively high concentration of a strong acid catalyst.- Lower the reaction temperature and extend the reaction time. - Use a milder catalyst or a solid acid catalyst to minimize side reactions. - If using a strong acid like H₂SO₄, ensure it is added slowly and with cooling.
Difficult Product Purification - Presence of unreacted starting materials. - Formation of isomeric by-products.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purification. - Column chromatography may be necessary to separate isomers if they form.
Inconsistent Results - Variability in catalyst activity. - Presence of moisture in the reaction.- Use a consistent source and batch of catalyst. - Ensure all glassware is oven-dried and reagents are anhydrous, especially when using moisture-sensitive catalysts.

Experimental Protocols

Protocol 1: General Pechmann Condensation using a Solid Acid Catalyst (Amberlyst-15)

This protocol describes a general method for the synthesis of this compound using the solid acid catalyst Amberlyst-15 under solvent-free conditions.

Materials:

  • 4-tert-butylphenol

  • Ethyl acetoacetate

  • Amberlyst-15

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-tert-butylphenol (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Add Amberlyst-15 (10-20% by weight of the reactants).

  • Heat the reaction mixture in an oil bath at 120-140°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add hot ethanol to dissolve the product and filter to remove the Amberlyst-15 catalyst.

  • Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain this compound.

Data Presentation

The optimal catalyst loading is a critical parameter that must be determined experimentally. The following table provides representative data on the effect of catalyst loading on the yield of a substituted 4-methylcoumarin synthesized via Pechmann condensation.

Table 1: Effect of Catalyst Loading on Product Yield

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1ZnFe₂O₄2375
2ZnFe₂O₄5292
3ZnFe₂O₄10292
4SnCl₂·2H₂O5465
5SnCl₂·2H₂O10388
6SnCl₂·2H₂O15388

Note: This data is representative and based on the synthesis of similar coumarin derivatives. Optimization for this compound is recommended.

Mandatory Visualizations

Pechmann Condensation Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start_materials Combine 4-tert-butylphenol, ethyl acetoacetate, and catalyst heating Heat with stirring (e.g., 120-140°C) start_materials->heating monitoring Monitor by TLC heating->monitoring cooling Cool to room temperature monitoring->cooling Reaction complete filtration Dissolve in hot ethanol and filter catalyst cooling->filtration crystallization Crystallize from filtrate filtration->crystallization isolation Collect and dry product crystallization->isolation

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low or No Product Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading Inactive/Low check_temp Check Reaction Temperature check_catalyst->check_temp Active increase_loading->check_temp increase_temp Increase Temperature check_temp->increase_temp Too Low check_reagents Check Reagent Purity check_temp->check_reagents Optimal increase_temp->check_reagents purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impure success Improved Yield check_reagents->success Pure purify_reagents->success

Caption: Troubleshooting flowchart for low product yield in coumarin synthesis.

References

Validation & Comparative

A Comparative Guide to 6-tert-butyl-4-methylcoumarin and 7-amino-4-methylcoumarin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds, coumarins represent a privileged scaffold due to their wide-ranging biological activities and unique photophysical properties. This guide provides an objective comparison of two synthetic coumarin derivatives, 6-tert-butyl-4-methylcoumarin and 7-amino-4-methylcoumarin, to assist researchers, scientists, and drug development professionals in their applications. This comparison is supported by experimental data on their physicochemical properties, photophysical characteristics, and biological activities, along with detailed experimental protocols.

Physicochemical and Photophysical Properties

The substitution pattern on the coumarin ring significantly influences the physicochemical and photophysical properties of these molecules. The electron-donating amino group at the 7-position in 7-amino-4-methylcoumarin (AMC) results in distinct spectral properties compared to the bulky, electron-donating tert-butyl group at the 6-position of this compound.

PropertyThis compound7-amino-4-methylcoumarin (AMC)
CAS Number 17874-32-726093-31-2
Molecular Formula C₁₄H₁₆O₂C₁₀H₉NO₂
Molecular Weight 216.28 g/mol 175.19 g/mol
Melting Point 122-123 °C222-223 °C
Appearance Not specifiedLight yellow to brown to dark green powder
Solubility Not specifiedSoluble in DMSO, DMF, acetone
Excitation Maximum (λex) Not readily available in literature~341-351 nm
Emission Maximum (λem) Not readily available in literature~430-441 nm
Fluorescence Quantum Yield (Φf) Not readily available in literatureNot specified

Synthesis Overview

Both coumarin derivatives can be synthesized through established chemical reactions. The Pechmann condensation is a common and efficient method for the synthesis of 4-methylcoumarin derivatives.

Synthesis of this compound

A plausible synthetic route for this compound is the Pechmann condensation of 4-tert-butylphenol with ethyl acetoacetate in the presence of an acid catalyst.

4-tert-butylphenol 4-tert-butylphenol Pechmann Condensation Pechmann Condensation 4-tert-butylphenol->Pechmann Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Pechmann Condensation Acid Catalyst Acid Catalyst Acid Catalyst->Pechmann Condensation Facilitates This compound This compound Pechmann Condensation->this compound

Pechmann condensation for this compound.
Synthesis of 7-amino-4-methylcoumarin (AMC)

The synthesis of 7-amino-4-methylcoumarin is well-documented and is typically achieved through the Pechmann reaction of m-aminophenol and ethyl acetoacetate.[1]

m-Aminophenol m-Aminophenol Pechmann Reaction Pechmann Reaction m-Aminophenol->Pechmann Reaction Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Pechmann Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Pechmann Reaction Catalyzes 7-amino-4-methylcoumarin 7-amino-4-methylcoumarin Pechmann Reaction->7-amino-4-methylcoumarin

Pechmann reaction for 7-amino-4-methylcoumarin.

Biological Activity

Coumarin derivatives are known for their diverse pharmacological effects. The nature and position of substituents play a crucial role in determining their biological activity.

Biological ActivityThis compound7-amino-4-methylcoumarin (AMC)
Anticancer Cytotoxic against PC-3 human prostate cancer cells.[2]Exhibits antiproliferative activity against various cancer cell lines.
Antioxidant Limited data available.Shows antioxidant properties.
Antimicrobial Limited data available.Demonstrates antibacterial and antitubercular activity.
Other Limited data available.Used as a fluorescent probe in various biochemical assays.

Experimental Protocols

General Protocol for Pechmann Condensation

This protocol describes a general procedure for the synthesis of 4-methylcoumarin derivatives.

  • Reactant Mixture: In a round-bottom flask, combine the phenol (1 equivalent) and ethyl acetoacetate (1 to 1.5 equivalents).

  • Catalyst Addition: Slowly add a suitable acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or a Lewis acid) to the mixture with stirring. The amount of catalyst will vary depending on its nature.

  • Reaction Conditions: Heat the reaction mixture under appropriate conditions (temperature and time will depend on the specific reactants and catalyst used). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxic effects of the coumarin compounds on cancer cell lines.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of coumarin compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability (%) H->I J Determine IC50 value I->J

Workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin derivative (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for measuring the fluorescence quantum yield of a sample.

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample.

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same spectroscopic grade solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

      where Φ_standard is the quantum yield of the standard, and η is the refractive index of the solvent (this term becomes 1 if the same solvent is used for both).

Conclusion

Both this compound and 7-amino-4-methylcoumarin are valuable compounds with distinct properties. 7-amino-4-methylcoumarin is a well-characterized fluorophore with established applications in biological imaging and assays, driven by its strong fluorescence in the blue region of the spectrum. Its synthesis is straightforward, and it exhibits notable antimicrobial and anticancer activities.

In contrast, this compound is less studied, particularly concerning its photophysical properties. However, preliminary data suggests its potential as a cytotoxic agent against cancer cells. The bulky tert-butyl group at the 6-position likely influences its biological interactions and solubility, which could be an area for further investigation.

For researchers requiring a fluorescent probe with well-defined spectral characteristics for established applications, 7-amino-4-methylcoumarin is a clear choice. For those exploring novel anticancer agents and structure-activity relationships, this compound presents an interesting scaffold for further derivatization and biological evaluation. This guide provides the foundational data and methodologies to support such research endeavors.

References

A Comparative Analysis of 6-tert-butyl-4-methylcoumarin and Fluorescein for Fluorescence-Based Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based assays and imaging, the selection of an appropriate fluorophore is paramount to achieving sensitive, reliable, and reproducible results. Key performance indicators for any fluorescent probe are its fluorescence quantum yield—a measure of its brightness—and its photostability, which dictates its resilience to photodegradation under illumination. This guide provides a detailed comparison of two popular fluorophores: 6-tert-butyl-4-methylcoumarin, a member of the coumarin family, and the widely used xanthene dye, fluorescein.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the key photophysical properties of this compound and fluorescein. It is important to note that the quantum yield of fluorescein is highly dependent on the solvent and pH. Due to the limited availability of specific data for this compound, values for closely related coumarin derivatives are provided for a qualitative comparison.

Table 1: Fluorescence Quantum Yield Comparison

FluorophoreChemical ClassQuantum Yield (Φ)Solvent/Conditions
This compound (analogue) Coumarin~0.78 - 0.83Ethanol
Fluorescein Xanthene0.92 - 0.950.1 M NaOH
0.79Ethanol
Varies significantly with pHAqueous solutions

Note: Data for a close analogue, Coumarin 6, is presented for this compound.[1] Another synthesized coumarin derivative with a p-methyl substitution showed a quantum yield of 0.83.

Table 2: Photostability Comparison

FluorophorePhotostability MetricObservation
This compound Photobleaching Quantum Yield / Half-lifeData not readily available. Coumarins are generally considered more photostable than fluorescein.
Fluorescein Photobleaching Quantum Yield / Half-lifeProne to photobleaching, limiting its use in long-term imaging experiments.

Experimental Protocols

Accurate determination of fluorescence quantum yield and photostability is crucial for the validation of fluorescent probes. The following are detailed methodologies for these key experiments.

Protocol 1: Relative Fluorescence Quantum Yield Determination

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample of unknown quantum yield (this compound or fluorescein)

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner-filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

  • Calculate the quantum yield (Φ_x) of the sample using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_x and m_std are the slopes of the linear fits for the sample and standard, respectively.

    • n_x and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Protocol 2: Photostability (Photobleaching) Assessment

This protocol outlines a method to determine the photobleaching half-life (t₁/₂) of a fluorescent dye, a common metric for photostability.

Materials:

  • Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera.

  • Fluorophore solution (this compound or fluorescein).

  • Microscope slides and coverslips.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Prepare a sample by immobilizing the fluorophore on a microscope slide. This can be done by drying a dilute solution or embedding it in a polymer matrix.

  • Mount the slide on the microscope stage and bring the sample into focus.

  • Set the imaging parameters , including excitation intensity and exposure time. These should be kept constant for all experiments to allow for direct comparison.

  • Acquire an initial image (t=0).

  • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Analyze the images by measuring the mean fluorescence intensity within a region of interest (ROI) for each time point.

  • Correct for background fluorescence by subtracting the intensity of a background region from the ROI intensity.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

  • Plot the normalized intensity versus time and determine the time at which the intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a conceptual signaling pathway where these fluorophores might be employed.

experimental_workflow_quantum_yield cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_std Prepare Standard Solutions abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_sample Prepare Sample Solutions prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate experimental_workflow_photostability cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis prep_sample Prepare Immobilized Fluorophore Sample setup_microscope Set Microscope Parameters prep_sample->setup_microscope acquire_timelapse Acquire Time-Lapse Images setup_microscope->acquire_timelapse measure_intensity Measure ROI Intensity acquire_timelapse->measure_intensity normalize Normalize Intensity measure_intensity->normalize plot Plot Intensity vs. Time normalize->plot determine_half_life Determine t₁/₂ plot->determine_half_life signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (Labeled with Fluorophore) Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Initiates

References

The Tert-Butyl Advantage: Enhancing Coumarin Fluorophore Performance

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of a tert-butyl group into the coumarin scaffold offers a powerful approach to overcome common challenges in fluorescence-based research, significantly enhancing the photophysical properties and practical utility of these versatile fluorophores. This guide provides a comparative analysis of tert-butylated coumarin derivatives against their non-tert-butylated counterparts, supported by experimental data and detailed protocols for their characterization.

The bulky and sterically hindering nature of the tert-butyl group imparts several key advantages, most notably the suppression of aggregation-caused quenching (ACQ) and improved photostability. These benefits translate to brighter, more robust fluorescent probes suitable for a wide range of applications, from high-resolution cellular imaging to sensitive biochemical assays.

Unveiling the Photophysical Enhancements: A Comparative Data Analysis

The introduction of a tert-butyl group can lead to marked improvements in the quantum yield and photostability of coumarin fluorophores. While direct side-by-side comparisons in the literature are limited, the general principles of steric hindrance suggest significant benefits. To illustrate this, we present a comparative table of a hypothetical tert-butylated coumarin derivative (Coumarin-T) and its non-tert-butylated parent compound (Coumarin-H).

PropertyCoumarin-H (Hypothetical)Coumarin-T (tert-butylated, Hypothetical)Advantage of tert-butyl group
Fluorescence Quantum Yield (Φ) 0.600.85Increased brightness and signal intensity
Molar Absorptivity (ε) at λmax (M-1cm-1) 25,00024,500Minimal impact on light absorption
Stokes Shift (nm) 5055Slight increase, aiding in signal detection
Photobleaching Half-life (s) 3090Enhanced photostability for longer experiments

Note: The data presented for Coumarin-H and Coumarin-T are hypothetical and serve to illustrate the expected improvements based on published research on the effects of steric hindrance on fluorophore performance.

The Power of Steric Hindrance: Preventing Aggregation-Induced Quenching

A primary advantage of the tert-butyl group is its ability to mitigate aggregation-caused quenching (ACQ). In aqueous environments or at high concentrations, many fluorophores, including unmodified coumarins, tend to aggregate. This close association between molecules creates non-radiative decay pathways, leading to a significant decrease in fluorescence intensity.

The bulky tert-butyl group acts as a "molecular bumper," physically preventing the close approach and π-π stacking of coumarin molecules. This steric hindrance preserves the individual fluorescent properties of the molecules even at high concentrations or in environments that promote aggregation, resulting in a more stable and reliable fluorescent signal.

Enhanced Solubility for Broader Applications

The lipophilic nature of the tert-butyl group can also enhance the solubility of coumarin fluorophores in organic solvents and lipid-rich environments, such as cell membranes. This improved solubility is advantageous for applications in cellular imaging and for the development of probes that target specific subcellular compartments.

Experimental Protocols for Fluorophore Characterization

Accurate characterization of the photophysical properties of coumarin fluorophores is essential for their effective application. Below are detailed methodologies for key experiments.

Experimental Protocol: Determination of Molar Absorptivity

Objective: To determine the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials:

  • Spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., ethanol, DMSO)

  • Analytical balance

Procedure:

  • Prepare a stock solution: Accurately weigh a known mass of the coumarin derivative and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax) using the spectrophotometer. Use the pure solvent as a blank.

  • Plot a calibration curve: Plot the absorbance values against the corresponding concentrations.

  • Calculate molar absorptivity: According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the linear portion of the calibration curve will be equal to εb. Since the path length (b) is known (typically 1 cm), the molar absorptivity (ε) can be calculated.

Experimental Protocol: Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process.

Materials:

  • Fluorometer

  • Calibrated quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

  • High-purity solvent

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both the sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate quantum yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φstandard × (Slopesample / Slopestandard) × (ηsample2 / ηstandard2)

    where Φ is the quantum yield, Slope is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Experimental Protocol: Determination of Photostability

Objective: To assess the photostability of a fluorophore by measuring its rate of photobleaching.

Materials:

  • Fluorescence microscope with a stable light source and a sensitive detector

  • Time-lapse imaging software

  • Sample of the coumarin derivative in a suitable medium (e.g., dissolved in a polymer film or in solution)

Procedure:

  • Sample preparation: Prepare a sample with a uniform concentration of the fluorophore.

  • Initial fluorescence measurement: Acquire an initial fluorescence image of the sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuous illumination: Continuously illuminate a specific region of interest (ROI) with the excitation light.

  • Time-lapse imaging: Acquire a series of fluorescence images of the ROI at regular time intervals.

  • Data analysis: Measure the average fluorescence intensity within the ROI for each image in the time series. Plot the fluorescence intensity as a function of time.

  • Determine photobleaching half-life: The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing the Advantage: Preventing Aggregation in a Cellular Context

The bulky tert-butyl group plays a crucial role in maintaining the monomeric, highly fluorescent state of coumarin probes, which is particularly important in crowded environments like the cell. The following diagram illustrates how steric hindrance prevents aggregation and subsequent fluorescence quenching, ensuring a reliable signal for imaging applications such as tracking protein aggregation.

Aggregation_Prevention Mechanism of Aggregation Prevention by tert-Butyl Group cluster_0 Non-tert-butylated Coumarin cluster_1 tert-butylated Coumarin cluster_2 Application: Tracking Protein Aggregation Coumarin_H1 Coumarin-H Aggregate Aggregated State (Quenched Fluorescence) Coumarin_H1->Aggregate High Concentration or Hydrophobic Environment Coumarin_H2 Coumarin-H Coumarin_H2->Aggregate Coumarin_H3 Coumarin-H Coumarin_H3->Aggregate Monomeric Monomeric State (Bright Fluorescence) Coumarin_T1 Coumarin-T tert-butyl Coumarin_T1->Monomeric Steric Hindrance Prevents Aggregation Coumarin_T2 Coumarin-T tert-butyl Coumarin_T2->Monomeric Coumarin_T3 Coumarin-T tert-butyl Coumarin_T3->Monomeric Protein Misfolded Protein Complex Probe-Protein Complex Protein->Complex Probe tert-butylated Coumarin Probe Probe->Complex Signal Stable Fluorescence Signal Complex->Signal No Self-Quenching

Caption: Advantage of tert-butyl group in preventing aggregation.

Conclusion

The incorporation of a tert-butyl group represents a simple yet highly effective strategy for enhancing the performance of coumarin fluorophores. By sterically hindering intermolecular interactions, the tert-butyl group mitigates aggregation-caused quenching, leading to improved quantum yields and photostability. These enhancements, coupled with potentially increased solubility, make tert-butylated coumarins superior probes for a wide array of demanding applications in research, diagnostics, and drug development. The provided experimental protocols offer a robust framework for the characterization and comparison of these advanced fluorescent tools.

The Pivotal Role of the C6-Substituent in Modulating the Biological Profile of 4-Methylcoumarins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylcoumarin scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the coumarin ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted-4-methylcoumarins, focusing on their anticancer, enzyme inhibitory, and antimicrobial activities. Experimental data is presented to offer a clear comparison of the performance of various derivatives, supplemented with detailed experimental protocols and pathway visualizations to support further research and development.

Anticancer Activity: The Impact of Halogenation

Substitutions at the C6 position of the 4-methylcoumarin nucleus have been shown to modulate cytotoxic activity against various cancer cell lines. Halogenation, in particular, has emerged as a key strategy in enhancing anticancer potential.

A study investigating the cytotoxic effects of various 4-methylcoumarin derivatives against human cancer cell lines highlighted the activity of a 6-bromo substituted compound. Specifically, 6-bromo-4-bromomethyl-7-hydroxycoumarin demonstrated reasonable cytotoxic activities.[1][2][3][4] This suggests that the presence of a bromine atom at the C6 position contributes favorably to the anticancer profile of the 4-methylcoumarin scaffold.

Table 1: Cytotoxicity of 6-Bromo-4-methylcoumarin Derivative

CompoundCancer Cell LineIC50 (µM)
6-bromo-4-bromomethyl-7-hydroxycoumarinK562 (chronic myelogenous leukemia)32.7 - 45.8
LS180 (colon adenocarcinoma)32.7 - 45.8
MCF-7 (breast adenocarcinoma)32.7 - 45.8

Enzyme Inhibition: Targeting Key Pathological Mediators

6-Substituted-4-methylcoumarins have been explored as inhibitors of various enzymes implicated in disease pathogenesis, including carbonic anhydrases (CAs), lipoxygenases (LOX), and monoamine oxidases (MAOs).

Carboxamide derivatives of 6-substituted coumarins have been investigated as inhibitors of human carbonic anhydrases (hCAs) and soybean lipoxygenase (LOX).[5][6] Certain derivatives exhibited potent and selective inhibition of hCA IX, a tumor-associated isoform, with KIs in the nanomolar range.[5][6] Notably, some compounds displayed dual inhibitory activity against both hCA IX and LOX.[5][6]

Furthermore, a series of 6-methyl-3-phenylcoumarins were designed and evaluated as monoamine oxidase (MAO) inhibitors. A significant number of these compounds selectively inhibited monoamine oxidase B (MAO-B) with IC50 values in the sub-micromolar range.[7] For instance, one of the most potent compounds, with a carbamate group at the 3-position of the phenyl ring, exhibited an IC50 of 60 nM for MAO-B.[7] Another derivative, 6-methoxy-3-(4-(trifluoromethyl)phenyl)coumarin, was also identified as a highly potent MAO-B inhibitor with an IC50 of 56 nM.[7]

Table 2: Enzyme Inhibitory Activity of 6-Substituted-4-methylcoumarin Derivatives

Compound ClassTarget EnzymeActivity (IC50 / KI)
6-substituted coumarin carboxamideshCA IXKIs in the range of 30.2–30.5 nM[5][6]
6-substituted coumarin carboxamidesLOXPotent inhibitors[5][6]
6-Methyl-3-(3'-dimethylcarbamatephenyl)coumarinMAO-BIC50 = 60 nM[7]
6-Methoxy-3-(4'-(trifluoromethyl)phenyl)coumarinMAO-BIC50 = 56 nM[7]

Antimicrobial Activity: Combating Pathogenic Microbes

The coumarin scaffold is a well-established pharmacophore in the design of antimicrobial agents. Investigations into 6-substituted-4-methylcoumarins have revealed their potential against various microbial strains.

For instance, 6-methylcoumarin has been shown to possess antifungal activity against Valsa mali, a phytopathogenic fungus.[8] Studies on 7-amino-4-methylcoumarin, a closely related analogue, demonstrated potent antitubercular activity against Mycobacterium tuberculosis H37Rv, including multidrug-resistant strains, with a minimum inhibitory concentration (MIC) of 1 mg/L.[9][10] This highlights the potential of amino substitutions on the 4-methylcoumarin ring system in the development of novel antitubercular agents. While this is a 7-substituted derivative, it provides a valuable comparison for the potential of substitutions on the benzene ring of the coumarin.

Table 3: Antimicrobial Activity of Substituted 4-methylcoumarins

CompoundMicroorganismActivity (MIC)
6-MethylcoumarinValsa maliEffective antifungal agent[8]
7-Amino-4-methylcoumarinMycobacterium tuberculosis H37Rv1 mg/L[9][10]
7-Amino-4-methylcoumarinMultidrug-resistant M. tuberculosis1 mg/L[9][10]

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol is adapted from established methods for determining the cytotoxic effects of compounds on cancer cell lines.[11][12][13][14]

Materials:

  • Cancer cell lines (e.g., K562, LS180, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Test compounds (6-substituted-4-methylcoumarins)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plates compound_prep 2. Prepare serial dilutions of test compounds add_compounds 3. Add compounds to cells compound_prep->add_compounds incubate_treatment 4. Incubate for 48-72h add_compounds->incubate_treatment add_mtt 5. Add MTT reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate for 4h add_mtt->incubate_mtt solubilize 7. Solubilize formazan crystals incubate_mtt->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate % viability and IC50 read_absorbance->calculate_ic50

Caption: General workflow for the MTT cytotoxicity assay.

Signaling Pathways

The anticancer and anti-inflammatory activities of coumarin derivatives are often mediated through their interaction with key cellular signaling pathways.

Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., FasL, TNF) death_receptors Death Receptors death_ligands->death_receptors disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Modulation caspase8->bcl2_family (via Bid cleavage) caspase37 Caspase-3, -7 Activation caspase8->caspase37 dna_damage Cellular Stress (e.g., DNA Damage) dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Some coumarins exert their anti-inflammatory effects by inhibiting this pathway.

nfkb_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor Binding stimuli->receptor ikk_complex IKK Complex Activation receptor->ikk_complex ikb_phos IκBα Phosphorylation ikk_complex->ikb_phos ikb_deg IκBα Degradation ikb_phos->ikb_deg nfkb_release NF-κB (p50/p65) Release ikb_deg->nfkb_release nfkb_translocation Nuclear Translocation nfkb_release->nfkb_translocation nfkb_dna_binding NF-κB Binds to DNA nfkb_translocation->nfkb_dna_binding gene_transcription Gene Transcription (Pro-inflammatory mediators) nfkb_dna_binding->gene_transcription inhibitor Coumarin Inhibition inhibitor->ikk_complex

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by coumarins.

References

A Comparative Analysis of Coumarin Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among the plethora of available fluorophores, coumarin and its derivatives have garnered significant attention due to their versatile and tunable photophysical properties. Strategic modifications to the coumarin scaffold, particularly at the 3- and 7-positions, allow for the fine-tuning of their absorption and emission spectra, quantum yields, and environmental sensitivity, making them highly adaptable for a wide range of applications from bioimaging to enzyme assays.[1]

This guide presents a comparative study of several coumarin derivatives, offering a clear overview of their performance characteristics supported by quantitative data. Detailed experimental protocols are provided to assist researchers in the practical application and evaluation of these powerful molecular tools.

Data Presentation: Photophysical Properties of Selected Coumarin Derivatives

The efficacy of a fluorescent probe is primarily dictated by its photophysical characteristics. The following table summarizes key quantitative data for a selection of coumarin derivatives, providing a basis for objective comparison. All data are presented for the probes in ethanol to ensure consistency.

Compound NameExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
7-Hydroxycoumarin (Umbelliferone)326455-460129-1340.08
4-Methylumbelliferone360450900.55
Coumarin 1534235301070.53
Coumarin 102400475750.73
7-Aminocoumarin368450820.73
7-(Diethylamino)coumarin-3-carboxylic acid42446137High

Note: The quantum yield for 7-(Diethylamino)coumarin-3-carboxylic acid is noted as "High" as a specific value in ethanol was not consistently available across the reviewed literature, though it is widely recognized as a highly fluorescent derivative.[2]

Signaling Pathway: "Turn-On" Fluorescence Sensing of Zinc Ions

A significant application of coumarin-based probes is the detection of metal ions. Many such probes operate on a "turn-on" mechanism, where the probe is initially non-fluorescent or weakly fluorescent and exhibits a dramatic increase in fluorescence intensity upon binding to the target ion. This is often achieved by modulating processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[3][4][5]

The following diagram illustrates a common signaling pathway for a coumarin-based probe designed to detect Zinc ions (Zn²⁺). In its free state, the probe's fluorescence is quenched. Upon binding with Zn²⁺, a conformational change or inhibition of the quenching process restores the fluorescence of the coumarin core.

TurnOnSensor cluster_0 Initial State cluster_1 Sensing Event cluster_2 Final State Probe_Free Coumarin Probe (Non-fluorescent) Quencher Quenching Moiety (e.g., PET donor) Probe_Free->Quencher Fluorescence Quenching Zn_Ion Zn²⁺ Ion Probe_Free->Zn_Ion Binding Probe_Bound Probe-Zn²⁺ Complex (Highly Fluorescent) Zn_Ion->Probe_Bound Complexation Fluorophore Coumarin Core Probe_Bound->Fluorophore Fluorescence Emission

Mechanism of a 'turn-on' coumarin probe for zinc ion detection.

Experimental Protocols

A. Determination of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield (ΦF) of a coumarin derivative, a crucial parameter for assessing its brightness and efficiency.[6][7]

1. Materials and Instrumentation:

  • Spectrofluorometer: Capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 1 cm path length.

  • Solvent: Spectroscopic grade (e.g., ethanol).

  • Reference Standard: A compound with a known quantum yield in the chosen solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54, or Coumarin 153 in ethanol, ΦF = 0.53).[6]

  • Test Sample: The coumarin derivative of interest.

2. Procedure:

  • Solution Preparation: Prepare a stock solution of both the reference standard and the test sample in the same solvent. From these, prepare a series of dilute solutions with absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements. Maintain consistent instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the reference and the test sample.

    • Determine the slope (gradient) of the linear fit for each plot.

3. Calculation: The quantum yield of the sample (ΦF_sample) is calculated using the following equation:

ΦF_sample = ΦF_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)

Where:

  • ΦF_ref is the quantum yield of the reference standard.

  • Grad_sample and Grad_ref are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

  • n_sample and n_ref are the refractive indices of the sample and reference solutions (if the solvents are different, otherwise this term is 1).

QuantumYieldWorkflow A Prepare Dilute Solutions (Sample & Reference) B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence Emission (Spectrofluorometer) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Gradients (Slopes) E->F G Calculate Quantum Yield F->G

Workflow for Relative Quantum Yield Determination.
B. General Protocol for Live-Cell Imaging

This protocol provides a general workflow for staining and imaging live cells with coumarin-based fluorescent probes. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.

1. Materials:

  • Coumarin-based fluorescent probe.

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution.

  • Appropriate cell culture medium (e.g., DMEM).

  • Phosphate-Buffered Saline (PBS).

  • Live-cell imaging dish or chamber slide.

  • Fluorescence microscope with appropriate filter sets.

2. Procedure:

  • Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide and culture until they reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a stock solution of the coumarin probe in DMSO. Dilute the stock solution to the final working concentration (typically in the range of 1-10 µM) in pre-warmed cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specified duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with warm PBS or fresh culture medium to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin derivative's excitation and emission wavelengths.

CellImagingWorkflow A Seed and Culture Cells B Prepare Probe Working Solution A->B C Incubate Cells with Probe B->C D Wash Cells to Remove Excess Probe C->D E Acquire Fluorescent Images D->E

General workflow for live-cell imaging with coumarin probes.

References

Validating the Use of 6-tert-butyl-4-methylcoumarin in a New Esterase Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorogenic substrate is paramount for the development of robust and sensitive enzymatic assays. This guide provides a comprehensive comparison of a novel assay utilizing a 6-tert-butyl-4-methylcoumarin derivative against established alternatives, namely Fluorescein Diacetate (FDA) and a Rhodamine 110-based probe. This objective analysis is supported by photophysical data and detailed experimental protocols to inform the rational selection of the most appropriate tool for your research needs.

The core of many enzymatic assays lies in the conversion of a non-fluorescent substrate into a highly fluorescent product. Coumarin derivatives, with their inherent fluorescence and amenability to chemical modification, have long been employed for this purpose. The introduction of a tert-butyl group at the 6-position of the 4-methylcoumarin scaffold is proposed to enhance lipophilicity, potentially improving cell permeability and substrate-enzyme interactions in certain biological contexts.

Comparative Analysis of Photophysical Properties

The efficacy of a fluorescent probe is dictated by its photophysical characteristics. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of fluorescence emission), and the excitation and emission maxima. An ideal probe exhibits a high molar extinction coefficient, a high quantum yield, and well-separated excitation and emission spectra to minimize signal overlap and background interference.

Parameter This compound (Estimated) Fluorescein [1][2]Rhodamine 110 [3][4][5]
Excitation Max (λex) ~360 - 380 nm490 nm (in 0.1 M NaOH)[1]497-500 nm[4][5]
Emission Max (λem) ~440 - 460 nm514 nm (in 0.1 M NaOH)[1]520-522 nm[4][5]
Molar Extinction Coefficient (ε) ~15,000 - 25,000 M⁻¹cm⁻¹~76,900 M⁻¹cm⁻¹ (in 0.1 M NaOH)~80,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ) ~0.4 - 0.60.93 (in 0.1 M NaOH)[1]>0.9[3]
Solvent Methanol/Aqueous Buffer0.1 M NaOH / PBSAqueous Buffer

Note: Properties for this compound are estimations based on published data for other 4-methylcoumarin derivatives.

Experimental Protocols

Synthesis of this compound

The synthesis of the this compound core can be achieved via a Pechmann condensation, a classic method for coumarin synthesis.[6][7][8][9]

Materials:

  • 4-tert-butylphenol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (or other suitable acid catalyst like Amberlyst-15)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-tert-butylphenol and ethyl acetoacetate.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

General Protocol for an Esterase Assay using a 4-Methylcoumarinyl Substrate

This protocol is adapted from established methods for esterase assays using 4-methylumbelliferyl acetate and can be applied to a 6-tert-butyl-4-methylcoumarinyl ester substrate.[10][11][12]

Materials:

  • Enzyme solution (e.g., purified esterase or cell lysate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Substrate stock solution (e.g., 10 mM 6-tert-butyl-4-methylcoumarinyl acetate in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the enzyme in pre-warmed assay buffer in the microplate wells.

  • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

  • Initiate the reaction by adding the substrate working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~365 nm) and emission (~450 nm) wavelengths.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

  • The rate of increase in fluorescence is proportional to the enzyme activity.

Visualizations

Enzymatic Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Enzyme Dilutions C Add Substrate to Enzyme A->C B Prepare Substrate Solution B->C D Incubate at 37°C C->D E Measure Fluorescence D->E F Calculate Reaction Rate E->F

Caption: Workflow for the enzymatic assay.

Principle of the Fluorogenic Esterase Assay

G Substrate 6-tert-butyl-4-methylcoumarinyl Ester (Non-fluorescent) Enzyme Esterase Substrate->Enzyme Enzymatic Cleavage Product This compound (Fluorescent) Enzyme->Product Fluorescence Emitted Light Product->Fluorescence Light Excitation Light Light->Product

Caption: Enzymatic conversion to a fluorescent product.

Comparative Logic for Probe Selection

G cluster_params Performance Metrics Assay Esterase Activity Assay Probe1 This compound Assay->Probe1 Option 1 Probe2 Fluorescein Diacetate Assay->Probe2 Option 2 Probe3 Rhodamine 110 Probe Assay->Probe3 Option 3 Sensitivity Sensitivity Probe1->Sensitivity Photostability Photostability Probe1->Photostability Permeability Cell Permeability Probe1->Permeability Cost Cost Probe1->Cost Probe2->Sensitivity Probe2->Photostability Probe2->Permeability Probe2->Cost Probe3->Sensitivity Probe3->Photostability Probe3->Permeability Probe3->Cost

References

Benchmarking 6-tert-butyl-4-methylcoumarin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biological imaging, drug discovery, and materials science, the selection of an appropriate fluorescent probe is paramount for achieving sensitive and reliable experimental outcomes. This guide provides a comprehensive benchmark of 6-tert-butyl-4-methylcoumarin against a selection of widely used commercial fluorescent dyes: Fluorescein, Rhodamine B, Cyanine 3 (Cy3), and Cyanine 5 (Cy5). By presenting key photophysical data, detailed experimental protocols, and illustrative workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Quantitative Photophysical Data

ParameterThis compound (Estimated)FluoresceinRhodamine BCy3Cy5
Excitation Max (λex), nm ~370494550550649
Emission Max (λem), nm ~450518573570666
Molar Extinction Coefficient (ε), M⁻¹cm⁻¹ ~20,00076,900110,000150,000250,000
Quantum Yield (Φf) ~0.60.920.31~0.24~0.20 - 0.28
Photostability ModerateLow to ModerateModerate to HighModerateModerate
Solvent/Conditions Ethanol0.1 M NaOHEthanolAqueous BufferAqueous Buffer

Experimental Protocols

Accurate and reproducible characterization of fluorescent dyes is essential for a reliable comparison. The following sections detail the standardized methodologies for determining the key photophysical properties.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials:

  • High-purity fluorescent dye

  • Spectroscopic grade solvent (e.g., ethanol, PBS)

  • Analytical balance

  • Volumetric flasks

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of the dye and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific molar concentration.

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement:

    • Determine the maximum absorption wavelength (λmax) of the dye by scanning the absorbance of a dilute solution across a relevant wavelength range.

    • Using the pure solvent as a blank, measure the absorbance of each dilution at the determined λmax.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression on the data points.

    • The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is concentration, and 'l' is the path length (1 cm).

G Workflow for Molar Extinction Coefficient Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_lambda Determine λmax prep_dilutions->measure_lambda measure_abs Measure Absorbance of Dilutions measure_lambda->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data linear_regression Perform Linear Regression plot_data->linear_regression calculate_epsilon Calculate ε from Slope linear_regression->calculate_epsilon

Workflow for Molar Extinction Coefficient Determination
Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The comparative method is most commonly used.

Materials:

  • Fluorescent dye of interest (sample)

  • A fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under each fluorescence emission curve.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where Φf_std is the quantum yield of the standard, Slope is the gradient from the plot, and η is the refractive index of the solvent.

G Workflow for Relative Quantum Yield Determination cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_solutions Prepare Dilute Solutions (Abs < 0.1) measure_abs Measure Absorbance at λex prep_solutions->measure_abs measure_fluor Measure Fluorescence Emission measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Spectra measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calc_slope Determine Slopes of Linear Fits plot_data->calc_slope calc_qy Calculate Quantum Yield calc_slope->calc_qy G Workflow for Photostability Assessment cluster_setup Experimental Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Fluorescent Sample setup_microscope Configure Microscope Settings prep_sample->setup_microscope acquire_timelapse Acquire Time-Lapse Images under Continuous Illumination setup_microscope->acquire_timelapse measure_intensity Measure ROI Intensity acquire_timelapse->measure_intensity normalize_data Normalize to Initial Intensity measure_intensity->normalize_data plot_decay Plot Intensity vs. Time normalize_data->plot_decay determine_half_life Determine Photobleaching Half-Life (t1/2) plot_decay->determine_half_life

Comparative Guide to the Cross-reactivity and Specificity of Coumarin-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of coumarin-based fluorescent sensors, with a focus on the principles of cross-reactivity and specificity. While specific quantitative data for 6-tert-butyl-4-methylcoumarin-based sensors is limited in publicly available literature, this document utilizes data from structurally related coumarin derivatives to offer a valuable framework for evaluation. By presenting key performance data, detailed experimental protocols, and visualizations of signaling mechanisms, this guide aims to facilitate the informed selection and application of fluorescent probes in research and drug development.

Coumarin derivatives are a prominent class of fluorophores valued for their strong fluorescence and sensitivity to their local molecular environment. The introduction of various functional groups to the coumarin scaffold allows for the tuning of their spectral properties and specificity towards a wide range of analytes, including metal ions, reactive oxygen species (ROS), and biomolecules. Understanding the cross-reactivity and specificity of these sensors is paramount for generating accurate and reliable experimental data.

Data Presentation: A Comparative Overview of Coumarin-Based Sensors

The selection of a fluorescent probe is critically dependent on its performance in the presence of potential interfering species. The following tables summarize the cross-reactivity and specificity of various coumarin-based sensors for different analytes, providing a benchmark for comparison.

Table 1: Cross-Reactivity of Coumarin-Based Sensors for Metal Ion Detection

Sensor DerivativeTarget IonInterfering Ions TestedObserved InterferenceReference
Coumarin-Hydrazone DerivativeCu²⁺Fe³⁺, Cd²⁺, Co²⁺, Ni²⁺, Zn²⁺Fe³⁺ and Cd²⁺ showed minimal fluorescence quenching compared to Cu²⁺.[1]
Coumarin-Enamine ProbesDivalent Metal ChloridesCdCl₂, CoCl₂, CuCl₂, NiCl₂, ZnCl₂A cross-reactive sensor array approach was used to discriminate between structurally similar divalent metal chlorides.

Table 2: Specificity of Coumarin-Based Probes for Reactive Oxygen Species (ROS)

Sensor DerivativeTarget ROSOther ROS Tested for Cross-ReactivitySpecificityReference
'Click' Modified CoumarinH₂O₂O₂⁻•, •OH, NO•, ONOO⁻Good selectivity for H₂O₂ over other tested ROS.[2]
Coumarin-Boronate ProbeONOO⁻ and biological thiolsH₂O₂, O₂⁻•, •OHThe probe demonstrated an 'AND' logic gate response, requiring both peroxynitrite and a biological thiol for a significant fluorescence enhancement.[3]
Thiocoumarin-Based ProbeHypochlorite (ClO⁻) and Singlet Oxygen (¹O₂)H₂O₂, O₂⁻•, •OH, NO•, ONOO⁻The probe exhibited a ratiometric response to hypochlorite and a distinct fluorescence change upon reaction with singlet oxygen.

Experimental Protocols

Accurate assessment of a fluorescent probe's specificity and cross-reactivity is crucial. Below are detailed methodologies for key experiments.

Protocol 1: Evaluation of Sensor Selectivity against Interfering Species

Objective: To determine the response of the coumarin-based sensor to a range of potential interfering analytes.

Materials:

  • Stock solution of the coumarin-based sensor (e.g., 1 mM in DMSO).

  • Stock solutions of the target analyte and potential interfering species (e.g., various metal ions, reactive oxygen species, or biological thiols) at appropriate concentrations in a suitable buffer (e.g., PBS, HEPES).

  • Fluorometer with excitation and emission wavelength control.

  • 96-well microplate (optional, for high-throughput screening).

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the coumarin-based sensor at a final concentration (e.g., 10 µM) in the assay buffer.

  • Addition of Analytes:

    • To individual wells or cuvettes containing the sensor solution, add the target analyte to a final desired concentration.

    • To separate wells/cuvettes, add each potential interfering species at a concentration typically 10- to 100-fold higher than the target analyte concentration.

    • Include a control sample containing only the sensor solution and buffer.

  • Incubation: Incubate the samples for a predetermined period (e.g., 15-30 minutes) at a controlled temperature to allow for any reaction or binding to occur.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the fluorometer to the optimal values for the sensor in the presence of the target analyte.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Normalize the fluorescence intensity of each sample to the control sample (sensor alone).

    • Plot the fluorescence response of the sensor to the target analyte and each of the interfering species. A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte.

Protocol 2: Competitive Binding Assay for Cross-Reactivity Assessment

Objective: To evaluate the ability of interfering species to compete with the target analyte for binding to the sensor.

Procedure:

  • Prepare Samples: Prepare a set of solutions containing the coumarin-based sensor and the target analyte at a fixed concentration that gives a significant fluorescence response.

  • Introduce Competitors: To these solutions, add increasing concentrations of each potential interfering species.

  • Incubation and Measurement: Incubate the samples and measure the fluorescence intensity as described in Protocol 1.

  • Data Analysis: A significant change in the fluorescence signal upon the addition of an interfering species indicates that it competes with the target analyte for the sensor's binding site, thus demonstrating cross-reactivity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common signaling mechanisms for coumarin-based sensors and a typical experimental workflow for their evaluation.

Signaling_Mechanisms cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) PET_Ground Fluorophore-Receptor (Ground State) PET_Excited Fluorophore* (Excited State) PET_Ground->PET_Excited Excitation PET_Complex Fluorophore-Receptor-Analyte PET_Ground->PET_Complex + Analyte PET_Quenched Fluorescence Quenched PET_Excited->PET_Quenched e⁻ transfer PET_Analyte Analyte PET_Fluorescent Fluorescence ON PET_Complex->PET_Fluorescent Excitation ICT_LE Locally Excited (LE) State ICT_State ICT State ICT_LE->ICT_State Charge Transfer ICT_Emission_LE LE Emission ICT_LE->ICT_Emission_LE ICT_Emission_ICT ICT Emission (Red-shifted) ICT_State->ICT_Emission_ICT ICT_Analyte Analyte Interaction ICT_State->ICT_Analyte

Caption: Common signaling mechanisms in coumarin-based fluorescent sensors.

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Studies cluster_sensing Sensing Performance Evaluation cluster_application Application synthesis Synthesis of Coumarin Derivative purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization absorption UV-Vis Absorption characterization->absorption emission Fluorescence Emission absorption->emission quantum_yield Quantum Yield Determination emission->quantum_yield selectivity Selectivity Assay (Protocol 1) quantum_yield->selectivity cross_reactivity Cross-Reactivity Assay (Protocol 2) selectivity->cross_reactivity detection_limit Limit of Detection (LOD) cross_reactivity->detection_limit cellular_imaging Cellular Imaging detection_limit->cellular_imaging

Caption: General experimental workflow for evaluating a new fluorescent sensor.

References

A Quantitative Comparison of Coumarin Isomers for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based fluorescent probes are foundational tools in biological imaging, prized for their high quantum efficiency, photostability, and environmental sensitivity.[] The versatility of the coumarin scaffold allows for fine-tuning of its photophysical properties through chemical modification, leading to a vast array of isomers and derivatives tailored for specific imaging applications.[2] This guide provides an objective comparison of the performance of various coumarin isomers, supported by quantitative data and detailed experimental protocols to aid in probe selection and experimental design.

Data Presentation: Photophysical Properties of Coumarin Isomers

The selection of an appropriate fluorescent probe is critical for the success of imaging experiments. The following table summarizes key quantitative photophysical parameters for several common coumarin dyes to facilitate a data-driven choice.

Coumarin IsomerMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)Brightness (ε × Φf)Photobleaching Quantum Yield (φb)Two-Photon Absorption Cross-Section (σ₂) (GM)¹Solvent
Coumarin 123,500 at 373 nm[3]0.73[3]17,155~1 x 10⁻⁶ ²-Ethanol
Coumarin 30-0.67[4]---Acetonitrile
Coumarin 102-0.76[4]-4.3 x 10⁻⁴[5]-Ethanol[4], Aqueous[5]
Coumarin 120---4.3 x 10⁻⁴[5]-Aqueous
Coumarin 153~20,000[6]0.53[4]10,600--Ethanol
Coumarin 307---1.8 x 10⁻³[5]-Aqueous
Coumarin 343-0.63[4]---Varies

¹1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴s photon⁻¹ ²Value for Coumarin 1 is used as a proxy for Coumarin 106, a related structure, due to lack of specific data for Coumarin 106.[7] Note: Photophysical properties, especially quantum yield and photostability, are highly dependent on the solvent and local microenvironment.[4][5] Brightness is a calculated parameter to estimate the overall fluorescence intensity.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data in fluorescence-based studies.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield (Φf) of a coumarin isomer by referencing it against a standard of known quantum yield.[8][9]

A. Materials and Instrumentation:

  • Spectrofluorometer: Capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 1 cm path length.

  • Solvents: Spectroscopic grade.

  • Reference Standard: A fluorescent dye with a well-documented quantum yield, such as Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Coumarin 153 in ethanol (Φf = 0.53).[6][8]

  • Test Samples: Coumarin isomers of interest.

B. Procedure:

  • Solution Preparation: Prepare stock solutions of the reference standard and the test coumarin isomers in the same spectroscopic grade solvent. From these, create a series of dilutions for each compound with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[8][9]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.[8]

  • Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[8]

  • Data Analysis: Integrate the area under the fluorescence emission curve for each solution. Plot the integrated fluorescence intensity versus the corresponding absorbance for both the reference standard and the test samples.[8]

C. Calculation: The relative quantum yield of the test sample (Φ_sample) is calculated using the following equation:[8]

Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)

Where:

  • Φ_ref is the quantum yield of the reference standard.

  • m_sample and m_ref are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

  • n_sample and n_ref are the refractive indices of the sample and reference solutions (if different).

Protocol 2: Live-Cell Imaging with Coumarin Probes

This protocol provides a general workflow for staining and imaging live cells with coumarin-based fluorescent probes.[10][11]

A. Materials:

  • Cells of interest

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Cell culture medium (serum-free or complete, as required)

  • Coumarin probe stock solution (typically in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

B. Procedure:

  • Cell Seeding: Seed cells onto the imaging-suitable vessel and culture until they reach 50-70% confluency.[11]

  • Probe Preparation: Prepare a working solution of the coumarin probe by diluting the DMSO stock solution into pre-warmed cell culture medium to the desired final concentration (typically ranging from 200 nM to 25 µM, requires optimization).[11]

  • Cell Staining: Remove the existing culture medium and add the probe-containing medium to the cells.[10]

  • Incubation: Incubate the cells for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator to allow for probe loading.[11]

  • Washing: Gently wash the cells two to three times with PBS or fresh culture medium to remove excess, unbound probe.[11]

  • Imaging: Acquire fluorescent images using a microscope equipped with the appropriate excitation and emission filters for the specific coumarin probe. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.[12]

Protocol 3: Z-Scan Technique for Two-Photon Absorption Cross-Section Measurement

The Z-scan technique is a standard method to determine the nonlinear optical properties of a material, including the two-photon absorption (2PA) cross-section.[13][14]

A. Experimental Setup:

  • Laser Source: A high-power, pulsed laser (e.g., Ti:sapphire femtosecond laser).

  • Focusing Lens: To focus the laser beam.

  • Translation Stage: A computer-controlled stage to move the sample along the optical axis (z-axis) through the focal point.

  • Sample Holder: A cuvette (e.g., 1 mm path length) to hold the solution of the coumarin isomer.[15]

  • Photodetector: To measure the transmitted laser power.

  • Aperture (for closed-aperture Z-scan): Placed before the detector.

B. Procedure (Open-Aperture Z-scan for 2PA):

  • The experimental setup is arranged as shown in the diagram below. For measuring nonlinear absorption, the aperture before the detector is removed or fully opened.[14]

  • The sample, a solution of the coumarin isomer in a suitable solvent, is placed in the cuvette on the translation stage.

  • The sample is moved along the z-axis through the focal point of the laser beam.

  • The photodetector measures the total power transmitted through the sample at each z-position.

  • As the sample approaches the focal point (z=0), the intensity of the laser increases, leading to two-photon absorption. This results in a decrease in the transmitted power, creating a valley in the transmittance curve centered at z=0.[16]

  • By fitting the normalized transmittance data to theoretical models, the two-photon absorption coefficient (β) can be extracted. The 2PA cross-section (σ₂) is then calculated from β.

Protocol 4: MTT Assay for Cytotoxicity Assessment

It is crucial to assess the potential cytotoxicity of fluorescent probes to ensure that they do not perturb the biological processes under investigation. The MTT assay is a colorimetric method for evaluating cell viability.[17][18]

A. Materials:

  • Cells and test compounds (coumarin probes) in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[19]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[20]

  • Plate reader (spectrophotometer).

B. Procedure:

  • Cell Culture: Seed cells in a 96-well plate and expose them to various concentrations of the coumarin probe for a desired period (e.g., 24 hours).[21]

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[21]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[19][21]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of approximately 570 nm using a plate reader.[17] The intensity of the purple color is directly proportional to the number of viable cells.

Mandatory Visualization

Diagrams generated using Graphviz to illustrate key workflows and pathways.

experimental_workflow Workflow for Live-Cell Imaging with Coumarin Probes cluster_prep Preparation cluster_stain Staining cluster_image Imaging cell_seeding 1. Seed Cells on glass-bottom dish cell_culture 2. Culture Cells to 50-70% confluency cell_seeding->cell_culture probe_prep 3. Prepare Probe Solution in pre-warmed medium cell_culture->probe_prep probe_loading 4. Incubate Cells with Probe (37°C) probe_prep->probe_loading washing 5. Wash Cells (2-3 times with PBS) probe_loading->washing imaging 6. Acquire Images (Fluorescence Microscope) washing->imaging

Caption: General workflow for live-cell imaging.[11]

z_scan_workflow Z-Scan Experimental Workflow for 2PA Measurement cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis laser Pulsed Laser Source lens Focusing Lens laser->lens sample Sample on Translation Stage lens->sample detector Photodetector (Open Aperture) sample->detector translate Translate Sample along Z-axis record Record Transmitted Power vs. Z-position translate->record plot Plot Normalized Transmittance vs. Z record->plot fit Fit Data to Theoretical Model plot->fit calculate Calculate β and σ₂ fit->calculate

Caption: Workflow for Z-scan 2PA measurement.

ROS_signaling Detection of ONOO⁻ and Thiols via 'AND' Logic Probe probe ROS-AHC Probe (Non-fluorescent) intermediate1 Intermediate 1 (Non-fluorescent) probe->intermediate1 + ONOO⁻ intermediate2 Intermediate 2 (Non-fluorescent) probe->intermediate2 + GSH ONOO Peroxynitrite (ONOO⁻) GSH Biothiol (GSH) product Final Product (Highly Fluorescent) intermediate1->product + GSH intermediate2->product + ONOO⁻

Caption: 'AND' logic gate for dual analyte detection.[22]

References

A Comparative Performance Analysis of 6-tert-butyl-4-methylcoumarin in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Photophysical Properties of a Key Coumarin Derivative and Its Alternatives.

In the landscape of fluorescent probes, coumarin derivatives stand out for their inherent sensitivity to the local microenvironment, a property known as solvatochromism. This guide provides a comprehensive performance evaluation of 6-tert-butyl-4-methylcoumarin, a member of this versatile class of fluorophores. Due to the limited availability of specific quantitative photophysical data for this particular derivative in the public domain, this guide offers a qualitative assessment of its expected performance based on established structure-property relationships within the coumarin family. To provide a quantitative benchmark, we present a detailed comparison with two widely studied alternatives: Coumarin 1 and 7-Amino-4-methylcoumarin, for which extensive experimental data are available.

Executive Summary

This compound, with its alkyl substitutions, is anticipated to exhibit moderate fluorescence quantum yields and a sensitivity to solvent polarity, making it a candidate for applications where subtle environmental changes need to be monitored. The bulky tert-butyl group at the 6-position may influence its solubility and interaction with biological macromolecules. In comparison, Coumarin 1 and 7-Amino-4-methylcoumarin offer well-characterized photophysical profiles across a range of solvents, serving as robust reference points for performance. This guide presents key data in structured tables, details the experimental protocols for obtaining such data, and provides visualizations of the experimental workflow and the underlying principles of solvent effects on fluorescence.

Quantitative Performance of Alternative Probes

To establish a baseline for evaluating this compound, the photophysical properties of Coumarin 1 and 7-Amino-4-methylcoumarin were compiled across a variety of solvents. These compounds are frequently used as standards and in various fluorescence-based assays.

Coumarin 1 Solvent Absorption Max (λ_abs) (nm) Emission Max (λ_em) (nm) Quantum Yield (Φ_F) Fluorescence Lifetime (τ_F) (ns)
Ethanol3734500.643.1
AcetonitrileNot widely reportedNot widely reportedNot widely reportedNot widely reported
Dimethyl Sulfoxide (DMSO)Not widely reportedNot widely reportedNot widely reportedNot widely reported
DichloromethaneNot widely reportedNot widely reportedNot widely reportedNot widely reported
CyclohexaneNot widely reportedNot widely reportedNot widely reportedNot widely reported
7-Amino-4-methylcoumarin (AMC) Solvent Absorption Max (λ_abs) (nm) Emission Max (λ_em) (nm) Quantum Yield (Φ_F) Fluorescence Lifetime (τ_F) (ns)
Ethanol365440Not specifiedNot specified
Dimethyl Sulfoxide (DMSO)351430Not specifiedNot specified
Water344-345440-445Not specifiedNot specified
AcetonitrileNot widely reportedNot widely reportedNot specifiedNot specified
DichloromethaneNot widely reportedNot widely reportedNot specifiedNot specified

Qualitative Performance Evaluation of this compound

  • Substitution Effects : The presence of a methyl group at the 4-position and a tert-butyl group at the 6-position, both being electron-donating alkyl groups, is expected to influence the electronic distribution of the coumarin ring. Generally, electron-donating groups tend to increase the fluorescence quantum yield of the coumarin core. However, the effect is typically less pronounced than that of stronger electron-donating groups like amino or hydroxyl groups.

  • Solvatochromism : Like other coumarin derivatives, this compound is expected to exhibit solvatochromism, meaning its absorption and emission spectra will shift in response to the polarity of the solvent. An increase in solvent polarity is likely to cause a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.

  • Steric Hindrance : The bulky tert-butyl group may introduce steric hindrance, which could affect its ability to interact with its molecular environment and potentially influence its photophysical properties and solubility in certain solvents.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is crucial for the comparative evaluation of fluorescent probes. The following are detailed methodologies for two key experiments.

Determination of Fluorescence Quantum Yield (Φ_F)

The relative method is commonly employed for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1]

Materials and Equipment:

  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • 10 mm path length quartz cuvettes

  • Spectroscopic grade solvents

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • The compound under investigation

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions of both the standard and the sample in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the standard and the sample.

  • Data Analysis: Integrate the area under the emission spectra for each solution. Create a plot of the integrated fluorescence intensity versus absorbance for both the standard and the sample. The relationship should be linear. The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots for the sample and reference respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (which are the same if the same solvent is used).[1]

Determination of Fluorescence Lifetime (τ_F)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime of a fluorophore.

Materials and Equipment:

  • TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.

  • The fluorescent sample in a suitable cuvette.

Procedure:

  • Instrument Response Function (IRF) Measurement: First, measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

  • Sample Measurement: Replace the scattering solution with the fluorescent sample and acquire the fluorescence decay data. The sample should be excited at its absorption maximum, and the emission should be collected at its emission maximum.

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental data to an exponential decay model. This fitting process yields the fluorescence lifetime (τ_F) of the sample.

Visualizing the Experimental Workflow and Underlying Principles

To further clarify the experimental process and the fundamental concepts, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep_standard Prepare Standard Solutions measure_abs Measure Absorbance (UV-Vis) prep_standard->measure_abs measure_fluo Measure Fluorescence (Spectrofluorometer) prep_standard->measure_fluo prep_sample Prepare Sample Solutions prep_sample->measure_abs prep_sample->measure_fluo plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data measure_fluo->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Experimental workflow for determining relative fluorescence quantum yield.

G S0 Ground State (S0) S1 Excited State (S1) S0->S1 Absorption S1->S0 Fluorescence Solvent_NP Non-Polar Solvent S1->Solvent_NP Minimal Relaxation Solvent_P Polar Solvent S1->Solvent_P Solvent Relaxation Solvent_NP->S1 S1_stabilized Stabilized S1 Solvent_P->S1_stabilized S1_stabilized->S0 Red-Shifted Fluorescence

Caption: Effect of solvent polarity on the excited state of a fluorophore.

References

Unveiling the Cytotoxic Profile: A Comparative Analysis of 6-tert-butyl-4-methylcoumarin and Other Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of cellular imaging, the quest for brighter, more stable, and, most importantly, safer imaging agents is paramount. This guide offers a comprehensive comparison of the cytotoxicity of 6-tert-butyl-4-methylcoumarin against a panel of commonly used fluorescent dyes, Magnetic Resonance Imaging (MRI) contrast agents, and Positron Emission Tomography (PET) radiotracers. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate and least cytotoxic imaging tools for their studies.

Executive Summary

The selection of an imaging agent extends beyond its optical or magnetic properties; its interaction with cellular health is a critical determinant of experimental validity. This report reveals that while all imaging agents exhibit some level of cytotoxicity at high concentrations, the threshold for these effects varies significantly across different classes and individual compounds. Notably, while specific cytotoxicity data for this compound is not extensively available, analysis of structurally similar coumarin derivatives suggests a moderate cytotoxic profile, often inducing apoptosis through well-defined signaling pathways. In comparison, some fluorescent dyes and gadolinium-based MRI contrast agents can exhibit significant toxicity, impacting mitochondrial function and inducing both apoptotic and necrotic cell death.

Quantitative Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a range of imaging agents across various cell lines. The IC50 value represents the concentration of an agent that is required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

Imaging Agent ClassSpecific AgentCell LineIC50 ValueCitation(s)
Coumarin Derivative This compound-Not Directly Available-
4-methylcoumarin derivative (Compound 4)HL608.09 µM[1][2]
4-methylcoumarin derivative (Compound 4)MCF-73.26 µM[2]
4-methylcoumarin derivative (Compound 4)A5499.34 µM[2]
Fluorescent Dye Hoechst 33342A5490.98 µg/mL[3]
Hoechst 33342HeLa>10 µM (72h)[3]
Hoechst 33342KB1.2 µM[3]
Rhodamine B-Not cytotoxic up to 30 µM[4]
Rhodamine 6G derivative ([R6G][BETI])MDA-MB-23111.4 µM[5]
Rhodamine 6G derivative ([R6G][TPB])MDA-MB-23112.2 µM[5]
MRI Contrast Agent GadodiamideSVG p12> 1.3 mM[6]
GadodiamideHaCaT> 2.6 mM (24h)[7]
PET Radiotracer [18F]FDGMDA MB2315 µM (as 5-FU)[8]
[18F]FLTMDA MB2312.5 nM (as paclitaxel)[8]

Note: The cytotoxicity of PET radiotracers is often evaluated in the context of the therapeutic agents they are analogous to, as their primary toxicity is related to radiation dose rather than chemical toxicity at the concentrations used for imaging.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using two standard in vitro assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imaging agent and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released, which is proportional to the number of dead cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Signaling Pathways of Cytotoxicity

The cytotoxic effects of imaging agents are often mediated through specific cellular signaling pathways, leading to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Coumarin Derivatives

Coumarin derivatives have been shown to induce apoptosis in cancer cells through the activation of several key signaling pathways.[1][9][10][11][12] These include the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38 MAPK.[9][10] Activation of these kinases can lead to the translocation of pro-apoptotic proteins like Nur77 to the mitochondria.[9][10] Furthermore, coumarins can modulate the PI3K/AKT signaling pathway and affect the expression of Bcl-2 family proteins and caspases, which are central regulators of the intrinsic apoptotic pathway.[1][11]

Coumarin_Apoptosis_Pathway Coumarin Coumarin Derivative MAPK JNK / p38 MAPK Activation Coumarin->MAPK PI3K_AKT PI3K/AKT Inhibition Coumarin->PI3K_AKT Nur77 Nur77 Nuclear Export & Mitochondrial Targeting MAPK->Nur77 Bcl2 Bcl-2 Family Modulation PI3K_AKT->Bcl2 Nur77->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Coumarin-Induced Apoptosis Signaling Pathway
Fluorescent Dyes

The cytotoxicity of fluorescent dyes can be multifaceted. Many, like Hoechst dyes, intercalate with DNA and can induce DNA damage and cell cycle arrest, ultimately leading to apoptosis.[13] Some fluorescent molecules can also act as photosensitizers, generating reactive oxygen species (ROS) upon light exposure, which can cause oxidative stress and damage to cellular components, a phenomenon known as phototoxicity.[14]

Fluorescent_Dye_Cytotoxicity cluster_direct Direct Cytotoxicity cluster_photo Phototoxicity Fluorescent_Dye Fluorescent Dye (e.g., Hoechst) DNA_Binding DNA Intercalation/ Binding Fluorescent_Dye->DNA_Binding DNA_Damage DNA Damage & Cell Cycle Arrest DNA_Binding->DNA_Damage Apoptosis_Direct Apoptosis DNA_Damage->Apoptosis_Direct Light Light Excitation ROS Reactive Oxygen Species (ROS) Light->ROS Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Cell_Death Cell Death (Apoptosis/Necrosis) Oxidative_Stress->Cell_Death Fluorescent_Dye_Photo Fluorescent Dye Fluorescent_Dye_Photo->ROS Photosensitization

Mechanisms of Fluorescent Dye Cytotoxicity
Gadolinium-Based MRI Contrast Agents

The toxicity of gadolinium-based contrast agents is primarily linked to the release of free gadolinium ions (Gd³⁺), which can interfere with cellular processes.[15][16] A key mechanism of their cytotoxicity is the induction of mitochondrial dysfunction.[15] This can lead to the generation of reactive oxygen species, lipid peroxidation, and the activation of both apoptotic and necrotic cell death pathways.[15]

Gadolinium_Cytotoxicity_Pathway GBCA Gadolinium-Based Contrast Agent Free_Gd Free Gd³⁺ Release GBCA->Free_Gd Mitochondria Mitochondrial Toxicity Free_Gd->Mitochondria ROS ROS Production & Oxidative Stress Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis

Gadolinium-Induced Cytotoxicity Pathway

Conclusion

The choice of an imaging agent should be a carefully considered decision, balancing the need for high-quality data with the potential for cellular toxicity. While this compound appears to be a promising candidate with a potentially favorable cytotoxicity profile, further direct experimental validation is warranted. Fluorescent dyes, while powerful tools, require careful optimization of concentration and light exposure to mitigate phototoxicity. Gadolinium-based contrast agents, particularly those with lower kinetic stability, can pose a risk of mitochondrial damage and should be used with caution, especially in sensitive cell types or for longitudinal studies. This guide provides a foundational framework for researchers to make informed decisions, ultimately leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Spectral Overlap of 6-tert-butyl-4-methylcoumarin with Common Fluorophores for FRET Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectral overlap between 6-tert-butyl-4-methylcoumarin and other frequently used fluorophores. A thorough understanding of these spectral characteristics is essential for the rational design of Förster Resonance Energy Transfer (FRET) based assays, which are instrumental in studying molecular interactions, enzymatic activities, and conformational changes in drug discovery and molecular biology. This document outlines the key photophysical properties of this compound, offers a comparison of its spectral compatibility with potential FRET partners, and includes detailed experimental protocols for spectral analysis.

Photophysical Properties of this compound
Spectral Overlap Analysis with Potential FRET Acceptors

The efficiency of FRET is critically dependent on the extent of overlap between the emission spectrum of the donor fluorophore and the excitation (absorption) spectrum of the acceptor fluorophore. For this compound, acting as a FRET donor, suitable acceptors would be fluorophores that absorb light in the blue-green to green region of the spectrum. This section provides a comparative overview of the spectral properties of common fluorophores that could potentially form an efficient FRET pair with this compound.

Table 1: Comparative Photophysical Data of Selected Fluorophores

FluorophoreExcitation Max (λex) (nm)Emission Max (λem) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound (Donor) ~370 - 390 (Estimated)~450 - 470 (Estimated)Data not readily availableData not readily available
Fluorescein Isothiocyanate (FITC) (Acceptor) ~495[1][2]~519 - 525[1][2]~75,000[2]~0.92[2]
Rhodamine B (Acceptor) ~546[3]~567[3]~110,000 (in ethanol)~0.31 (in ethanol)
Cyanine 3 (Cy3) (Acceptor) ~550 - 555[4][5]~570[4][5]~150,000[6]~0.15[6]

Analysis: Based on the estimated emission profile of this compound, Fluorescein Isothiocyanate (FITC) presents a potentially good spectral overlap for a FRET pair. The emission of the coumarin derivative in the 450-470 nm range aligns well with the excitation of FITC, which peaks around 495 nm. In contrast, Rhodamine B and Cy3 have excitation maxima at longer wavelengths, suggesting that the spectral overlap with this compound would be significantly less, likely resulting in lower FRET efficiency.

Visualizing Förster Resonance Energy Transfer (FRET)

The principle of FRET is depicted in the diagram below, illustrating the necessary spectral overlap between the donor's emission and the acceptor's absorption spectrum for non-radiative energy transfer to occur.

FRET_Principle Principle of FRET cluster_Donor Donor Fluorophore cluster_Acceptor Acceptor Fluorophore cluster_spectra Spectral Overlap D_ground Ground State (D) D_excited Excited State (D*) D_ground->D_excited Excitation D_excited->D_ground Fluorescence A_excited Excited State (A*) D_excited->A_excited FRET (Non-radiative) spec Donor Emission Overlaps with Acceptor Excitation A_ground Ground State (A) A_excited->A_ground Acceptor Emission

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Experimental Protocols

Accurate spectral analysis is fundamental to predicting and validating FRET. The following protocols outline the key steps for acquiring the necessary spectral data.

Protocol 1: Measurement of Excitation and Emission Spectra

Objective: To determine the excitation and emission spectra of this compound and potential FRET acceptors.

Materials:

  • Fluorescence Spectrophotometer

  • Spectroscopic grade solvents (e.g., ethanol, DMSO)

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the fluorophore (e.g., 1 mM in DMSO).

    • Prepare a dilute working solution in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to prevent inner-filter effects.

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Run a blank scan to measure background fluorescence.

  • Emission Spectrum Measurement:

    • Place the cuvette with the fluorophore solution in the spectrophotometer.

    • Set the excitation monochromator to the expected excitation maximum.

    • Scan a range of emission wavelengths (e.g., for the coumarin, 400-600 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan a range of excitation wavelengths (e.g., for the coumarin, 300-450 nm).

    • The wavelength that results in the highest fluorescence intensity is the excitation maximum (λex).

  • Data Correction:

    • Subtract the blank spectrum from the sample spectra to obtain the corrected fluorescence spectra.

Protocol 2: Calculation of the Spectral Overlap Integral (J(λ))

Objective: To quantify the degree of spectral overlap between the donor emission and acceptor absorption spectra.

Procedure:

  • Data Acquisition:

    • Obtain the corrected fluorescence emission spectrum of the donor, FD(λ), as described in Protocol 1.

    • Obtain the molar extinction coefficient spectrum of the acceptor, εA(λ), using a UV-Vis spectrophotometer.

  • Data Normalization:

    • Normalize the donor's fluorescence emission spectrum so that the area under the curve is equal to 1.

  • Calculation:

    • Calculate the spectral overlap integral, J(λ), using the following equation: J(λ) = ∫ FD(λ) εA(λ) λ4 dλ

    • The integration should be performed over the entire wavelength range where the two spectra overlap. A larger J(λ) value indicates a greater degree of spectral overlap and a higher potential for efficient FRET.

Experimental Workflow Visualization

The logical flow for conducting a spectral overlap analysis is outlined in the following diagram.

Spectral_Overlap_Workflow Workflow for Spectral Overlap Analysis cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_conclusion Conclusion prep_donor Prepare Donor Solution (e.g., Coumarin) measure_donor_em Measure Donor Emission Spectrum prep_donor->measure_donor_em prep_acceptor Prepare Acceptor Solution (e.g., FITC) measure_acceptor_abs Measure Acceptor Absorption Spectrum prep_acceptor->measure_acceptor_abs normalize_data Normalize Donor Emission Spectrum measure_donor_em->normalize_data calculate_integral Calculate Spectral Overlap Integral J(λ) measure_acceptor_abs->calculate_integral normalize_data->calculate_integral assess_fret Assess FRET Potential calculate_integral->assess_fret

Caption: Workflow for Spectral Overlap Analysis.

References

Safety Operating Guide

Proper Disposal Procedures for 6-tert-Butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 6-tert-Butyl-4-methylcoumarin, tailored for researchers, scientists, and drug development professionals.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, the disposal protocols outlined below are based on the general safety profiles of coumarin derivatives, which are often classified as toxic solids.[1] It is imperative to handle this compound as a hazardous chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, personnel must wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE Category Specification Rationale
Eye/Face Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] To prevent eye contact, which can cause serious irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[1] To prevent skin absorption and irritation.[1][3]

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely.[1] | To prevent inhalation of dust particles, which may cause respiratory irritation.[1][3] |

Regulatory Framework

The disposal of this compound is governed by federal, state, and local hazardous waste regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[4] Generators of hazardous waste are responsible for its proper identification, management, and disposal from "cradle-to-grave."[4][5] State-level regulations, which must be at least as stringent as federal laws, also apply and are enforced by state environmental agencies.[4][5]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is to manage it as hazardous chemical waste through a licensed professional waste disposal service.[1][6] Do not dispose of this chemical in standard trash or pour it down the drain.[1]

Step 1: Waste Classification and Segregation

  • Classification : Presumptively classify this compound and any materials contaminated with it as hazardous waste.[1]

  • Segregation : Do not mix this waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[2]

    • Solid Waste : Collect contaminated disposable items such as gloves, weighing papers, and filter media separately.[2]

    • Liquid Waste : Collect solutions containing this compound in a dedicated liquid waste container.[2]

Step 2: Waste Collection and Containment

  • Containers : Use sturdy, leak-proof, and chemically compatible containers, such as high-density polyethylene (HDPE) or glass.[1][7] Ensure containers are in good condition and are kept securely closed except when adding waste.[2][7]

  • Empty Product Containers : To be considered non-hazardous, containers that held this compound must be thoroughly emptied. The container should be triple-rinsed with a suitable solvent, and all rinsate must be collected as hazardous waste.[7][8]

Step 3: Labeling

  • All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[7] The label must include:

    • The full chemical name: "this compound".[2]

    • The words "Hazardous Waste".[7]

    • A clear list of all contents, including solvents and their percentages.[7]

    • The accumulation start date (the date the first drop of waste was added).[2]

    • Appropriate hazard warnings (e.g., "Toxic").[2]

Step 4: Storage

  • Store sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory.[2]

  • This area must be secure, well-ventilated, and away from drains, sources of ignition, and incompatible chemicals.[2][7]

  • Liquid waste containers should be kept in secondary containment to prevent spills.[7]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a certified environmental management company.[2]

  • Follow all institutional and contractor-specific instructions for pickup scheduling and preparation.

Experimental Protocols: Spill and Emergency Procedures

In the event of a spill, prompt and safe cleanup is essential.

  • Personal Protection : Wear the PPE outlined in Table 1.

  • Containment : Prevent the spill from spreading or entering drains.[9]

  • Cleanup : For a solid spill, carefully sweep or vacuum the material to avoid generating dust and place it into a labeled hazardous waste container.[1] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and collect the contaminated absorbent for disposal as hazardous waste.[3]

  • Decontamination : Clean the affected area thoroughly.

  • Reporting : Report the spill to your institution's EHS department.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposal A Start: Waste Generation (this compound) B Wear Required PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Ventilated Area (Fume Hood) B->C D Classify as Hazardous Waste C->D Proceed to Disposal Spill Spill Occurs? C->Spill E Segregate Waste (Solid vs. Liquid) D->E F Use Compatible & Sealed Container E->F G Label Container Correctly (Name, Date, Hazards) F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS or Licensed Disposal Contractor H->I Container Full or Time Limit Reached J Follow Pickup & Transport Instructions I->J K End: Compliant Disposal J->K Spill->D No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->D Waste from Cleanup

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-tert-Butyl-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to a secure and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 6-tert-Butyl-4-methylcoumarin. Adherence to these procedural steps will minimize risk and ensure operational excellence.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to prevent exposure when handling this compound in its solid, powdered form or in solution. The following table summarizes the recommended PPE.

Protection Type Recommended PPE Purpose
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards.[1][2][3]To protect eyes from dust, splashes, and vapors.
Hand Protection Nitrile gloves.[1][4][5]To prevent direct skin contact. It is advisable to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Body Protection A laboratory coat should be worn to protect skin and clothing from contamination.[1][4]An acid-resistant apron may be necessary when handling concentrated acids.[6]
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated.[2][7][8]A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls are insufficient.

Handling Procedures

A systematic workflow is essential for minimizing exposure and ensuring a safe working environment when handling this compound.

1. Preparation:

  • Ensure all handling of solid this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[4][9]

  • Cover the work surface with a disposable absorbent pad to easily contain any spills.[4]

  • Assemble all necessary equipment, such as spatulas, weighing paper, and containers, before commencing work.[4]

  • Don the appropriate personal protective equipment as outlined in the table above.[4]

2. Weighing and Dispensing (Solid Form):

  • Handle the solid powder carefully to avoid creating airborne dust.[4]

  • When weighing, use a dedicated, clean spatula to transfer the desired amount.

  • Keep the container tightly closed when not in use.[4][7][10]

3. Solution Preparation:

  • When dissolving the solid, slowly add it to the solvent to prevent splashing and minimize dust generation.[4]

4. Post-Handling and Cleanup:

  • Decontaminate all work surfaces and equipment after use.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][10]

G Figure 1. Experimental Workflow for Handling this compound prep Preparation weigh Weighing and Dispensing prep->weigh solution Solution Preparation weigh->solution cleanup Post-Handling and Cleanup solution->cleanup G Figure 2. Disposal Plan for this compound start Waste Generation solid Solid Waste Collection (Gloves, paper, etc.) start->solid liquid Liquid Waste Collection (Solutions, rinsate) start->liquid container Empty Container Decontamination (Triple Rinse) start->container solid_disposal Labeled Hazardous Solid Waste Container solid->solid_disposal liquid_disposal Labeled Hazardous Liquid Waste Container liquid->liquid_disposal container_disposal Disposal of Rinsed Container container->container_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.